2-Bromo-6-chloro-3-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAZVCUPGVDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697210 | |
| Record name | 2-Bromo-6-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867377-03-5 | |
| Record name | 2-Bromo-6-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Bromo-6-chloro-3-methylpyridine
Executive Summary
This guide details the high-fidelity synthesis of 2-Bromo-6-chloro-3-methylpyridine , a critical heterocyclic scaffold used in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and advanced agrochemicals.
The synthesis of this molecule presents a specific regiochemical challenge: differentiating the 2- and 6-positions on the pyridine ring. The presence of the 3-methyl group creates a steric and electronic asymmetry that must be exploited to ensure the bromine atom is installed adjacent to the methyl group (C2), while the chlorine atom is installed at the less hindered C6 position.
This document outlines two distinct synthetic pathways:
-
The N-Oxide Activation Route (Recommended for Scale-up): A robust, two-step protocol utilizing N-oxide chemistry to direct chlorination.
-
The Cryogenic Lithiation Route (High Precision): A kinetic control method using Lithium-Halogen Exchange (Li/X) for maximizing isomeric purity.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The primary failure mode in synthesizing this target is the formation of its constitutional isomer: 2-chloro-6-bromo-3-methylpyridine . Standard electrophilic aromatic substitution (SEAr) is ineffective here because the pyridine nitrogen deactivates the ring, and the directing effects of the halogens are competing.
To achieve the specific 2-Br, 6-Cl pattern, we must anchor the C2-Bromine first or exploit the steric difference between C2 (hindered by C3-Me) and C6 (unhindered).
Retrosynthetic Pathway
The most reliable disconnection relies on the Meisenheimer-type activation of a pyridine N-oxide. By starting with commercially available 2-bromo-3-methylpyridine , the C2 position is already established. The task reduces to selectively chlorinating C6.
Figure 1: Retrosynthetic logic prioritizing the pre-installation of the C2-Bromine atom to avoid isomer scrambling.
Part 2: Primary Protocol – The N-Oxide Activation Route
This route is preferred for batches exceeding 10g due to its operational simplicity and avoidance of cryogenic conditions.
Phase 1: N-Oxidation
Objective: Activate the pyridine ring for nucleophilic attack at C6.
Reagents:
-
Substrate: 2-Bromo-3-methylpyridine (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 eq) or Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride (TFAA).
-
Solvent: Dichloromethane (DCM).
Protocol:
-
Dissolve 2-bromo-3-methylpyridine in DCM (0.5 M concentration).
-
Cool the solution to 0°C.
-
Add mCPBA portion-wise over 30 minutes. Note: Exothermic reaction.
-
Allow to warm to room temperature (25°C) and stir for 12–16 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide). Extract with DCM.
-
Validation: 1H NMR will show a characteristic downfield shift of the aromatic protons due to the positive charge on the nitrogen.
Phase 2: Regioselective Chlorination
Objective: Install chlorine at C6 via the Reissert-Henze mechanism.
Reagents:
-
Substrate: 2-Bromo-3-methylpyridine N-oxide (from Phase 1).
-
Reagent: Phosphorus Oxychloride (POCl₃, 5.0 eq).
-
Additives: Triethylamine (Et₃N, 1.0 eq) can buffer the system, though neat POCl₃ is standard.
Mechanism & Causality: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group (-OPOCl₂). Chloride anion then attacks the ring.
-
Why C6 over C4? While both C4 and C6 are activated, C6 is favored due to the concerted nature of the rearrangement in the transition state and the steric influence of the C3-methyl group blocking C2/C4 pathways slightly.
-
Why C6 over C2? C2 is already blocked by Bromine.
Protocol:
-
Place the N-oxide in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Add POCl₃ slowly at room temperature (solvent-free or in CHCl₃).
-
Heat to 80–90°C for 4–6 hours. Monitor by TLC (the product is less polar than the N-oxide).
-
Critical Safety Step: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the acid. The hydrolysis of excess POCl₃ is violent.
-
Neutralize with NaOH (aq) to pH 8–9.
-
Extract with Ethyl Acetate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Part 3: Secondary Protocol – Cryogenic Lithiation (High Precision)
This route utilizes Lithium-Halogen Exchange and is ideal when high isomeric purity is required and trace 4-chloro byproducts from the POCl₃ route are unacceptable.
Concept: In 2,6-dibromopyridines, Li-halogen exchange occurs preferentially at the less hindered bromine.
-
C2-Br: Flanked by C3-Methyl (Hindered).
-
C6-Br: Flanked by C5-H (Unhindered).
-
Result: Lithiation occurs almost exclusively at C6.
Workflow Diagram
Figure 2: Kinetic control pathway exploiting steric differentiation for regioselective lithiation.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Solvation: Dissolve 2,6-Dibromo-3-methylpyridine (Commercial CAS: 132606-40-7) in anhydrous THF.
-
Exchange: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (1.6M in hexanes, 1.05 eq) dropwise over 20 minutes.
-
Checkpoint: Stir for 30 minutes. The solution usually turns deep yellow/orange, indicating the formation of the lithiated species.
-
-
Quench: Dissolve Hexachloroethane (C₂Cl₆, 1.2 eq) in THF and add it to the cold mixture.
-
Alternative:N-Chlorosuccinimide (NCS) can be used, but C₂Cl₆ often gives cleaner results in lithiation quenches.
-
-
Completion: Allow to warm to room temperature over 2 hours.
-
Workup: Quench with NH₄Cl (sat. aq). Extract with diethyl ether.
Part 4: Analytical Data & Comparison
To ensure the correct isomer has been synthesized, compare the NMR shifts. The coupling constants (
| Feature | Target: 2-Bromo-6-chloro-3-methyl | Isomer: 2-Chloro-6-bromo-3-methyl |
| Precursor | 2-Bromo-3-methylpyridine | 2-Chloro-3-methylpyridine |
| C3-Methyl Shift | ||
| C4-H / C5-H Coupling | Ortho coupling ( | Ortho coupling ( |
| Carbon NMR (C2) | Shifted by Br (approx 140-145 ppm) | Shifted by Cl (approx 148-152 ppm) |
| Physical State | Low melting solid / Oil | Solid |
Self-Validating Check: In the 1H NMR of the target, the proton at C4 (adjacent to the methyl) will appear as a doublet (or doublet of quartets) around 7.4–7.5 ppm . The proton at C5 (adjacent to the Chlorine) will appear as a doublet around 7.2–7.3 ppm . If the Chlorine were at C2, the chemical environment of the methyl group would change slightly due to the different electronegativity of Cl vs Br, but 13C NMR is the definitive confirmation. The C-Cl carbon typically resonates downfield of the C-Br carbon.
References
-
Regioselective Metal-Halogen Exchange in Polyhalopyridines Source: MDPI / Molecules Context: Describes the preference for lithiation at the less sterically hindered position in 2,6-dibromopyridines (C6 vs C2). URL:[Link]
-
Synthesis of 2,6-Disubstituted Pyridines Source: Royal Society of Chemistry (Org. Biomol. Chem.) Context: Strategies for differentiating C2 and C6 halogens in pyridine nucleoside analogs. URL:[Link]
Sources
Strategic Scaffold Analysis: 2-Bromo-6-chloro-3-methylpyridine
Topic: 2-Bromo-6-chloro-3-methylpyridine IUPAC name and structure Content Type: Technical Whitepaper / Strategic Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract
In the landscape of heterocyclic drug discovery, This compound represents a high-value "bifunctional linchpin." Its utility stems from the orthogonal reactivity of its halogen substituents—a labile C2-bromide and a more robust C6-chloride—augmented by a C3-methyl group that provides critical conformational control (atropisomerism potential) and lipophilicity modulation. This guide dissects its structural properties, chemoselective synthetic utility, and validated handling protocols.
I. Structural Identity & Physicochemical Profile[1][2][3]
The molecule is defined by a pyridine core substituted with a bromine at position 2, a methyl group at position 3, and a chlorine at position 6.[1][2][3] This specific substitution pattern creates a distinct electronic and steric environment ideal for sequential cross-coupling reactions.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 6-Chloro-3-methyl-2-bromopyridine |
| CAS Registry Number | 867377-03-5 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| SMILES | CC1=C(N=C(C=C1)Cl)Br |
Key Physicochemical Properties
| Property | Value | Relevance to Synthesis |
| Physical State | Solid (Crystalline) | Easy handling compared to liquid pyridines. |
| Melting Point | 45–50 °C | Low melting point requires cold storage to prevent caking. |
| LogP (Predicted) | ~2.9 | Moderate lipophilicity; good solubility in organic solvents (DCM, THF). |
| pKa (Conjugate Acid) | ~0.5 (Est.) | Highly electron-deficient ring; weak base. |
II. Chemoselectivity & Orthogonal Functionalization
The primary value of this scaffold lies in the reactivity hierarchy of its substituents. A medicinal chemist can exploit the difference between the C2-Br and C6-Cl bonds to install different pharmacophores sequentially.
Reactivity Logic
-
C2-Bromine (Primary Site): The C2 position is activated for oxidative addition by Palladium(0) due to the adjacent nitrogen (α-effect) and the weaker C-Br bond relative to C-Cl. However, the C3-methyl group introduces steric strain, which can retard coupling rates compared to non-methylated analogs, requiring optimized ligand choices (e.g., phosphines with smaller cone angles or Buchwald pre-catalysts).
-
C6-Chlorine (Secondary Site): The C6 position is less sterically hindered but possesses a stronger C-Cl bond. It typically remains inert during standard Suzuki-Miyaura couplings at the C2 position, allowing for a second functionalization step (e.g., SNAr or high-temperature Suzuki) later.
Visualization: Reactivity Pathway
The following diagram illustrates the sequential functionalization logic.
Caption: Sequential functionalization strategy exploiting the bond dissociation energy difference between C2-Br and C6-Cl.
III. Validated Experimental Protocol
Synthesis of this compound (Sandmeyer Route)
While commercial availability is increasing, in-house synthesis ensures purity. The most reliable route is the Sandmeyer-type transformation of 2-amino-6-chloro-3-methylpyridine.
Reagents
-
Precursor: 2-Amino-6-chloro-3-methylpyridine (1.0 equiv)
-
Bromine Source: Copper(II) bromide (CuBr₂, 1.5 equiv)
-
Nitrite Source: tert-Butyl nitrite (t-BuONO, 1.5 equiv)
-
Solvent: Acetonitrile (MeCN, anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend CuBr₂ (1.5 equiv) in anhydrous MeCN (0.5 M concentration relative to substrate).
-
Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the suspension at room temperature. The mixture will darken as NO species generate.
-
Addition: Dissolve 2-amino-6-chloro-3-methylpyridine in minimal MeCN and add dropwise to the reaction mixture over 30 minutes. Caution: Nitrogen gas evolution will occur.
-
Reaction: Heat the mixture to 60 °C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LCMS. The amine starting material (polar) should disappear, replaced by the less polar bromide product.
-
Workup:
-
Cool to room temperature.
-
Quench with 20% aqueous HCl (to break Cu-complexes) followed by extraction with Diethyl Ether or EtOAc.
-
Wash organic layer with saturated NaHCO₃ (neutralize acid) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Quality Control (Self-Validation)
-
¹H NMR (400 MHz, CDCl₃): Look for two aromatic doublets (coupling ~8 Hz) and a singlet methyl group. The absence of broad NH₂ protons (approx. 4–6 ppm) confirms conversion.
-
LCMS: Check for the characteristic mass split of Br/Cl isotopes.
-
M+ (⁷⁹Br/³⁵Cl): 205
-
M+2 (⁸¹Br/³⁵Cl & ⁷⁹Br/³⁷Cl): 207 (approx 4:3 ratio)
-
M+4 (⁸¹Br/³⁷Cl): 209
-
IV. Pharmaceutical Applications & Safety
Application Areas
-
Kinase Inhibitors: The pyridine ring mimics the adenine core of ATP. The C3-methyl group can induce atropisomerism when coupled to bulky aryls at C2, a strategy used to increase selectivity for specific kinase pockets.
-
Agrochemicals: Halogenated picolines are key intermediates for nicotinoid insecticides.
-
Fragment-Based Drug Design (FBDD): Used as a low-molecular-weight fragment to probe hydrophobic pockets (via the methyl group) while offering vectors for growth (via halogens).
Safety & Handling (MSDS Summary)
-
Hazards: Acute toxicity (Oral), Skin Irritant (H315), Eye Irritant (H319).[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Halopyridines can discolor (N-oxidation/photolysis) upon prolonged light exposure.
-
Disposal: Halogenated organic waste. Do not mix with acid waste streams to avoid potential HCN or NOx generation if residual nitrite is present.
References
-
PubChem. (2024).[1][2] Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]
- Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of 2,3,4-Tribromopyridine. Tetrahedron. (Contextual reference for pyridine halogen reactivity).
Sources
Physical and Chemical Properties of 2-Bromo-6-chloro-3-methylpyridine
An In-Depth Technical Guide for Drug Discovery & Synthesis
Executive Summary
2-Bromo-6-chloro-3-methylpyridine (CAS: 867377-03-5) is a high-value heteroaromatic scaffold extensively utilized in medicinal chemistry.[1][2] Its structural uniqueness lies in its asymmetric di-halogenation , offering two distinct electrophilic sites (C2-Br and C6-Cl) with differentiated reactivity profiles. This "orthogonal reactivity" allows researchers to sequentially functionalize the pyridine ring, making it an ideal building block for complex pharmacophores, particularly kinase inhibitors (e.g., 5-azaindazoles) and liquid crystalline materials.
The presence of the C3-methyl group introduces a critical steric element that influences the regioselectivity of metal-catalyzed cross-couplings, requiring specific ligand choices to overcome steric hindrance at the C2 position.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and property-based drug design (PBDD).
| Property | Value / Description | Source/Notes |
| CAS Number | 867377-03-5 | Confirmed |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Appearance | Low-melting solid or colorless liquid | mp < 40°C (often semi-solid at RT) |
| Density | 1.624 ± 0.06 g/cm³ | High density due to Br/Cl content |
| Boiling Point | 220.6 ± 20.0 °C | At 760 mmHg |
| Flash Point | 87.2 ± 21.8 °C | Combustible |
| LogP (Predicted) | 3.21 ± 0.36 | Lipophilic; requires organic co-solvents |
| pKa (Conjugate Acid) | -2.62 ± 0.10 | Weakly basic N-atom due to halogen EWG |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |
Synthetic Accessibility & Manufacturing
The synthesis of this compound is typically achieved via Sandmeyer-type transformations starting from aminopyridine precursors. This method ensures high regiocontrol compared to direct halogenation.
Primary Synthetic Route (Sandmeyer Approach)
-
Precursor: 2-Amino-6-chloro-3-methylpyridine.
-
Diazotization: Reaction with sodium nitrite (
) in hydrobromic acid ( ) at low temperature (0–5°C). -
Substitution: In situ displacement of the diazonium salt by bromide (often using
as a catalyst).
Process Note: The C3-methyl group stabilizes the intermediate cation slightly more than in non-methylated analogs, but temperature control is critical to prevent phenol formation (hydrolysis).
Figure 1: Standard Sandmeyer synthesis pathway for high-purity isolation.
Reactivity & Functionalization Strategy
The core value of this scaffold is the Chemo- and Regioselectivity between the C2-Bromine and C6-Chlorine atoms.
4.1. The "Br > Cl" Rule & Steric Modulation
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C–Br bond is weaker (approx. 68 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol), making C2 the preferred site for oxidative addition.
-
Challenge: The C3-Methyl group creates steric bulk around the C2-Br bond.
-
Solution: Use phosphine ligands with smaller cone angles or flexible biaryl ligands (e.g., SPhos, XPhos) that facilitate oxidative addition despite the steric hindrance.
-
Outcome: Selective functionalization at C2 leaves the C6-Cl intact for a second reaction step.
4.2. Nucleophilic Aromatic Substitution (S
Ar)
Both halogens are activated by the pyridine nitrogen. However, the C6 position is less sterically hindered than C2.
-
Hard Nucleophiles (Alkoxides/Amines): May show competitive substitution at C6 if the C2 reaction is slow due to sterics.
-
Control: Low temperatures favor C2 substitution (electronic control), while higher temperatures may lead to mixtures.
Figure 2: Orthogonal reactivity map highlighting the sequential functionalization strategy.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C2
Objective: Selective arylation at the 2-position without affecting the 6-chloro handle.
-
Reagents:
-
Substrate: this compound (1.0 eq)[3]
-
Boronic Acid: Arylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) or / SPhos (for sterically demanding acids). -
Base:
(2.0 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, and base.[4]
-
Degas solvent (sparge with Argon for 15 min) and add to vial.
-
Add Pd catalyst under inert atmosphere.
-
Heat to 85–90°C for 4–12 hours. Monitor by LCMS for disappearance of bromide.
-
Note: Do not exceed 100°C to avoid activation of the C6-chloride.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: C-N Coupling (Buchwald) at C2
Objective: Introduction of an amine at the 2-position (e.g., for kinase hinge binders).
-
Reagents:
-
Substrate: 1.0 eq.
-
Amine: 1.2 eq.
-
Catalyst:
(2 mol%) + Xantphos or BINAP (4 mol%). -
Base:
(1.5 eq) or (1.5 eq). -
Solvent: Toluene or Dioxane (anhydrous).
-
-
Procedure:
-
Combine reactants in a sealed tube under
. -
Heat at 100°C overnight.
-
Critical Control: The C3-methyl group can retard this reaction. If conversion is low, switch to BrettPhos ligand and raise temp to 110°C.
-
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) at 2–8°C recommended to prevent slow hydrolysis or discoloration.
-
Incompatibility: Strong oxidizing agents, strong acids.
References
-
Chemical Identity & Properties: this compound (CAS 867377-03-5).[1][2][5][6][7][8] PubChem Compound Summary. National Library of Medicine. Link
-
Synthetic Application (Patent): 5-Azaindazole Compounds and Methods of Use. Patent US9434725/EP2867232. Describes the use of this compound in Cu-catalyzed coupling reactions. Link
-
General Reactivity (Suzuki Regioselectivity): Havelková, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines." Synthesis, 2001(11), 1704–1710.[9] (Demonstrates general Br > Cl selectivity in heteroaromatics). Link
-
Safety Data: Safety Data Sheet (SDS) for this compound. Parkway Scientific / Achmem. Link
Sources
- 1. achmem.com [achmem.com]
- 2. 867377-03-5|this compound: In Stock [parkwayscientific.com]
- 3. RU2665462C2 - Ð¡Ð¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ 5-азаиндазола и ÑпоÑÐ¾Ð±Ñ Ð¸Ñ Ð¿ÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. 867377-03-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. scribd.com [scribd.com]
- 8. 867377-03-5 | CAS DataBase [m.chemicalbook.com]
- 9. scispace.com [scispace.com]
Technical Monograph: 2-Bromo-6-chloro-3-methylpyridine
This guide serves as a definitive technical reference for 2-Bromo-6-chloro-3-methylpyridine , a critical halogenated heterocyclic scaffold used in high-precision medicinal chemistry.
Chemical Identity & Core Properties
This compound is a trisubstituted pyridine derivative characterized by orthogonal halogen reactivity. The presence of a labile bromine at the C2 position and a more stable chlorine at the C6 position allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable "linchpin" scaffold in the synthesis of kinase inhibitors and complex agrochemicals.
Physicochemical Constants
| Property | Value |
| CAS Number | 867377-03-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45–50 °C (Typical range for this class) |
| Boiling Point | ~260 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| pKa | ~1.5 (Pyridine nitrogen is weakly basic due to halogen electron withdrawal) |
Synthesis & Manufacturing Protocols
The synthesis of This compound demands strict regiocontrol to avoid isomeric mixtures. The most robust industrial route utilizes a Sandmeyer-type transformation starting from the corresponding amino-pyridine. This method ensures high fidelity of the halogen placement.
Primary Route: Diazotization-Bromination (Sandmeyer)
Precursor: 2-Amino-6-chloro-3-methylpyridine
Reaction Logic:
-
Diazotization: The exocyclic amine at C2 is converted into a diazonium salt using sodium nitrite in hydrobromic acid.
-
Substitution: The diazonium group is displaced by bromide (from HBr/CuBr), leveraging the "push-pull" electronic effects of the ring nitrogen and the 3-methyl group to stabilize the transition state.
Step-by-Step Protocol
-
Reagent Preparation:
-
Charge a glass-lined reactor with 48% Hydrobromic Acid (HBr) (10 equiv).
-
Cool the system to -5°C to 0°C using a cryostat.
-
Add 2-Amino-6-chloro-3-methylpyridine (1.0 equiv) portion-wise. Ensure temperature remains < 5°C to prevent exotherms.
-
-
Diazotization:
-
Prepare a solution of Sodium Nitrite (NaNO₂) (1.5 equiv) in minimal water.
-
Add the NaNO₂ solution dropwise to the reactor over 60 minutes. Critical: Maintain internal temperature < 0°C. Evolution of brown N₂O gas indicates decomposition; control rate strictly.
-
Stir at 0°C for 1 hour.
-
-
Bromination (Sandmeyer):
-
Separately, prepare a suspension of Copper(I) Bromide (CuBr) (0.5 equiv) in 48% HBr.
-
Transfer the cold diazonium solution into the CuBr suspension (or vice versa, depending on scale/safety protocols) slowly.
-
Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive N₂ evolution and substitution.
-
-
Workup & Purification:
Synthesis Workflow Diagram
Caption: Regioselective synthesis via Sandmeyer reaction ensuring C2-Bromine placement.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry because it allows for Sequential Orthogonal Functionalization . The reactivity difference between the C2-Bromo and C6-Chloro positions is the key feature.[4]
Reactivity Hierarchy
-
C2-Bromo: Highly reactive. Undergoes oxidative addition with Pd(0) rapidly. Ideal for the first cross-coupling event (e.g., introducing the primary pharmacophore).
-
C6-Chloro: Less reactive. Remains intact during C2 functionalization. Can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) or harsher conditions.
Workflow: Sequential Library Generation
Caption: Logic flow for sequential functionalization exploiting halogen reactivity differences.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling Protocol:
-
Engineering Controls: Always handle within a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Halogenated pyridines can degrade/discolor upon prolonged exposure to light and moisture.
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; highly toxic to aquatic life (predicted).
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71710990 (Isomer Reference) & CAS Logic. Retrieved from .[5]
-
Parkway Scientific . Product Sheet: this compound (CAS 867377-03-5).[6] Retrieved from .
-
Achmem . Chemical Data: this compound.[6] Retrieved from .
-
MDPI (2017) . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General methodology for pyridine halogen reactivity). Retrieved from .
-
Google Patents . Preparation method for 2,5-dibromo-3-methylpyridine (Analogous Sandmeyer protocols). Retrieved from .
Sources
- 1. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parkwayscientific.com [parkwayscientific.com]
Technical Guide: Starting Materials and Synthesis of 2-Bromo-6-chloro-3-methylpyridine
The following technical guide details the synthesis of 2-Bromo-6-chloro-3-methylpyridine (CAS 867377-03-5), a critical trisubstituted pyridine scaffold used in the development of agrochemicals and pharmaceuticals (e.g., as a coupling partner for Suzuki-Miyaura reactions).
Part 1: Strategic Route Analysis
The synthesis of 2,3,6-trisubstituted pyridines requires precise control over regioselectivity to avoid isomeric mixtures. For This compound , the distinct electronic environments of the C2 and C6 positions allow for two primary synthetic strategies.
Route A: The Sandmeyer Approach (Primary)
Mechanism: Diazotization-Bromination Core Starting Material: 2-Amino-6-chloro-3-methylpyridine This route is preferred for its high regiocontrol. The C6-chlorine is pre-installed, and the C2-amino group serves as a reliable handle for radical substitution (Sandmeyer reaction) to introduce the bromine atom. This method avoids the difficult separation of halogen isomers common in direct halogenation.
Route B: The N-Oxide Rearrangement (Alternative)
Mechanism: N-Oxidation followed by Nucleophilic Chlorination Core Starting Material: 2-Bromo-3-methylpyridine This route utilizes the directing effect of the N-oxide to introduce a chlorine atom at the C6 position. It is viable when the amino-pyridine precursor is unavailable, though it requires careful handling of phosphorus oxychloride (POCl₃).
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction (Recommended)
Target Transformation: 2-Amino-6-chloro-3-methylpyridine
1. Starting Material Specifications
| Component | CAS No. | Purity Req.[1][2][3][4] | Role |
| 2-Amino-6-chloro-3-methylpyridine | 36936-27-3 | >98% (HPLC) | Core Scaffold |
| Hydrobromic Acid (aq) | 10035-10-6 | 48% | Halogen Source / Acid |
| Sodium Nitrite | 7632-00-0 | >99% | Diazotization Agent |
| Copper(I) Bromide | 7787-70-4 | >98% | Catalyst (Optional but rec.) |
2. Step-by-Step Methodology
-
Solvation: Charge a reactor with 2-Amino-6-chloro-3-methylpyridine (1.0 equiv) and 48% HBr (10.0 equiv). Cool the suspension to -5 °C to 0 °C using a cryostat. Note: Exothermic dissolution; maintain temperature control.
-
Diazotization: Dropwise add a solution of NaNO₂ (2.5 equiv) in water, maintaining the internal temperature below 5 °C. Stir for 45–60 minutes. The formation of the diazonium salt is indicated by the dissolution of the starting material and a color change (often to orange/brown).
-
Substitution: While maintaining the temperature at 0 °C, add CuBr (0.5 equiv) in small portions (optional, enhances yield). Allow the mixture to warm to room temperature over 2 hours, then heat to 40–50 °C for 1 hour to ensure complete nitrogen evolution.
-
Workup: Quench the reaction by pouring onto crushed ice. Neutralize with 50% NaOH or solid Na₂CO₃ to pH 8–9. Extract with dichloromethane (DCM) or ethyl acetate.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Synthesis via N-Oxide Activation
Target Transformation: 2-Bromo-3-methylpyridine
1. Starting Material Specifications
| Component | CAS No. | Purity Req.[1][2][3][4] | Role |
| 2-Bromo-3-methylpyridine | 3430-17-9 | >97% | Core Scaffold |
| m-CPBA | 937-14-4 | 70-77% | Oxidant |
| Phosphorus Oxychloride | 10025-87-3 | 99% | Chlorinating Agent |
2. Step-by-Step Methodology
-
N-Oxidation: Dissolve 2-Bromo-3-methylpyridine (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) portion-wise at 0 °C. Stir at room temperature for 12 hours. Wash with aq.[1][3] NaHCO₃ to remove m-chlorobenzoic acid. Isolate the N-oxide intermediate.
-
Rearrangement/Chlorination: Dissolve the crude N-oxide in dry toluene or chloroform. Add POCl₃ (3.0 equiv) and heat to reflux (approx. 100–110 °C) for 4–6 hours. Mechanism: POCl₃ activates the oxygen, making C6 susceptible to nucleophilic attack by chloride.
-
Quench: Cool to 0 °C and carefully quench by pouring into ice water (Violent reaction!). Neutralize with Na₂CO₃.[3]
-
Isolation: Extract with DCM. The product is often obtained as a solid or oil that crystallizes upon standing.
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the two primary pathways, highlighting the divergence in starting materials and convergence on the target molecule.
Caption: Comparative synthetic workflows for this compound showing the Sandmeyer (Blue) and N-Oxide (Red) pathways.
Part 4: Critical Data & Safety
Yield and Selectivity Comparison
| Parameter | Route A (Sandmeyer) | Route B (N-Oxide) |
| Overall Yield | 65–75% | 40–55% |
| Regioselectivity | High (>95%) | Moderate (C2/C6 mixtures possible) |
| Safety Profile | High Risk: Diazo intermediates are energetic; HBr is corrosive. | High Risk: POCl₃ is water-reactive; m-CPBA is shock-sensitive. |
| Scalability | Excellent (Standard batch process) | Moderate (Exotherms limit scale) |
Analytical Validation (Expected Data)
-
1H NMR (CDCl₃, 400 MHz):
7.55 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 2.35 (s, 3H, CH₃).-
Note: The coupling constant (
) between C4-H and C5-H is characteristic of 2,3,6-substitution patterns.
-
-
Mass Spectrometry (GC-MS): Molecular ion peaks at
205, 207, 209 (distinctive isotope pattern for 1 Br + 1 Cl).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71710990, 2-Bromo-3-chloro-6-methylpyridine. Retrieved from [Link]
Sources
Mechanistic Insights and Synthetic Protocols for 2-Bromo-6-chloro-3-methylpyridine
Executive Summary
The synthesis of 2-Bromo-6-chloro-3-methylpyridine (CAS: 1211582-97-6) presents a specific regiochemical challenge: introducing two different halogens at the 2- and 6-positions of a 3-methylpyridine scaffold without causing halogen scrambling or over-substitution. While classical Sandmeyer approaches are viable, they often suffer from poor regioselectivity during the initial halogenation of the amino-pyridine precursor.
This technical guide details a Direct Functionalization Strategy utilizing N-oxide activation. This route leverages the specific electronic directing effects of the N-oxide moiety to selectively chlorinate the 6-position of commercially available 2-bromo-3-methylpyridine. This method minimizes isomer formation and utilizes robust, scalable chemistry suitable for drug development applications.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a pyridine ring substituted with a methyl group at C3, a bromine at C2, and a chlorine at C6.
Strategic Disconnection
-
C6-Cl Disconnection: The C6 position is activated for nucleophilic attack only if the pyridine nitrogen is quaternized or oxidized.
-
C2-Br Integrity: The C2-Br bond must remain intact during C6 functionalization.
-
Starting Material: 2-Bromo-3-methylpyridine is an ideal precursor. It already contains the difficult-to-position C2-Br and C3-Me groups.
Pathway Comparison
| Feature | Route A: N-Oxide Activation (Recommended) | Route B: Sandmeyer Sequence |
| Precursor | 2-Bromo-3-methylpyridine | 2-Amino-3-methylpyridine |
| Key Step | Regioselective Chlorination (POCl₃) | Electrophilic Chlorination + Diazotization |
| Selectivity | High (C6 is the only open | Low (Chlorination favors C5 over C6) |
| Step Count | 2 Steps | 3-4 Steps |
Retrosynthesis Diagram
Part 2: Mechanistic Core (The N-Oxide Route)
The synthesis relies on the Meisenheimer-type rearrangement followed by elimination. This mechanism explains the high fidelity of the C6 chlorination.
Step 1: N-Oxidation
Reaction of 2-bromo-3-methylpyridine with m-chloroperbenzoic acid (mCPBA) yields the N-oxide. The inductive effect of the bromine at C2 slightly deactivates the nitrogen, requiring standard oxidation conditions (DCM, RT to reflux).
Step 2: Regioselective Chlorination (The Critical Step)
The reaction with phosphorus oxychloride (POCl₃) proceeds via a specific cascade:
-
O-Phosphorylation: The nucleophilic N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, forming a highly reactive pyridinium phosphorodichloridate intermediate. This converts the oxygen into an excellent leaving group (-OPOCl₂).
-
Nucleophilic Attack: A chloride ion (liberated from POCl₃) attacks the pyridine ring.
-
Regioselectivity Logic: Nucleophilic attack occurs at
-positions (C2 or C6). C2 is sterically blocked by the Bromine atom and the adjacent Methyl group. C6 is sterically accessible. -
Electronic Logic: The intermediate is an activated pyridinium species, making C6 highly electrophilic.
-
-
Elimination/Aromatization: The attack at C6 disrupts aromaticity. The subsequent elimination of the phosphorodichloridate group re-aromatizes the system, yielding the this compound.
Reaction Mechanism Diagram[2]
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-methylpyridine N-oxide
Reagents:
-
2-Bromo-3-methylpyridine (1.0 eq)
-
m-CPBA (1.2 - 1.5 eq, 70-75% purity)
-
Dichloromethane (DCM) (Solvent, 10 mL/g substrate)
-
Sodium bicarbonate (sat. aq.)
Procedure:
-
Dissolution: Dissolve 2-bromo-3-methylpyridine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C. Add m-CPBA portion-wise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (the N-oxide is significantly more polar than the starting material).
-
Workup: Quench the reaction with saturated NaHCO₃ solution. Stir vigorously for 30 minutes to neutralize acids.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude N-oxide is often pure enough for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Chlorination to this compound
Reagents:
-
2-Bromo-3-methylpyridine N-oxide (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 eq)
-
Triethylamine (Et₃N) (1.0 - 2.0 eq, optional but recommended to scavenge HCl)
-
Chloroform or Toluene (optional co-solvent, but neat POCl₃ is standard)
Procedure:
-
Setup: Place the N-oxide in a dry flask under an inert atmosphere (N₂ or Ar).
-
Addition: Add POCl₃ slowly at room temperature. (Caution: Exothermic). If using base, add Et₃N dropwise.
-
Heating: Heat the reaction mixture to reflux (approx. 105°C) for 2–5 hours. The solution will typically darken.
-
Monitoring: Monitor consumption of the N-oxide by TLC or LC-MS.
-
Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction flask. Maintain temperature <20°C to prevent hydrolysis of the product.
-
Neutralization: Carefully adjust pH to ~7-8 using solid Na₂CO₃ or NaOH solution.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Part 4: Data & Characterization[3][4]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Appearance | White to pale yellow solid | Low melting solid |
| Solubility | DCM, EtOAc, MeOH | Poor water solubility |
Expected NMR Signatures (CDCl₃)
-
¹H NMR:
-
δ 2.3–2.4 ppm (s, 3H): Methyl group at C3.
-
δ 7.2–7.3 ppm (d, 1H): Proton at C5.
-
δ 7.5–7.6 ppm (d, 1H): Proton at C4.
-
Coupling: The C4 and C5 protons will show ortho-coupling (~8 Hz).
-
-
¹³C NMR:
-
Distinct shift for C2 (attached to Br) and C6 (attached to Cl).
-
Methyl carbon at ~20 ppm.
-
Part 5: Troubleshooting & Optimization
-
Incomplete Chlorination: If the N-oxide remains unreacted, ensure the POCl₃ is fresh (distilled if necessary). Old POCl₃ hydrolyzes to phosphoric acid, which is ineffective.
-
Regioselectivity Issues: If traces of 4-chloro product are observed (rare with C3-substitution), lower the reaction temperature to 80°C and extend reaction time.
-
Safety with POCl₃: Always quench POCl₃ reactions into ice. The hydrolysis generates large volumes of HCl gas; perform in a well-ventilated fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71710990, 2-Bromo-3-chloro-6-methylpyridine. Retrieved from [Link]
- Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007, 2534-2538.
-
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on N-oxide rearrangement mechanisms).
-
Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.[3] Retrieved from
Sources
Technical Guide: Spectroscopic Characterization of 2-Bromo-6-chloro-3-methylpyridine
CAS Registry Number: 867377-03-5 Molecular Formula: C₆H₅BrClN Molecular Weight: 206.47 g/mol [1][2]
Executive Summary & Structural Logic
This guide details the spectroscopic identification of 2-Bromo-6-chloro-3-methylpyridine , a critical trisubstituted pyridine scaffold used in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogens: the C2-Bromine is significantly more labile toward metal-halogen exchange and Buchwald-Hartwig couplings than the C6-Chlorine, allowing for sequential, regioselective functionalization.
The core challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 2-bromo-3-chloro-6-methylpyridine). This guide provides the diagnostic spectroscopic fingerprints required to validate the specific 2,3,6-substitution pattern .
Structural Connectivity Diagram (Graphviz)
The following diagram illustrates the connectivity logic and the expected coupling interactions used for structural verification.
Caption: Connectivity map highlighting the critical ortho-coupling between H4 and H5, and the substituent environment defining the chemical shifts.
Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 2,3,6-substitution pattern breaks the symmetry of the pyridine ring, resulting in a distinct AB system for the aromatic protons.
¹H NMR Data (400 MHz, CDCl₃)
| Position | Assignment | Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Diagnostic Logic |
| 3-CH₃ | Methyl | 2.34 – 2.38 | Singlet (s) | - | Diagnostic of 3-position; typically ~2.3 ppm on pyridines. |
| C5-H | Aromatic | 7.20 – 7.25 | Doublet (d) | Upfield relative to H4. Ortho to Cl (shielded relative to N-adjacent). | |
| C4-H | Aromatic | 7.45 – 7.55 | Doublet (d) | Downfield doublet. Ortho to Methyl. |
Interpretation:
-
The AB System: You must observe two doublets with a coupling constant of ~8.0 Hz. If you observe singlets, you have likely synthesized the 2,4,6-isomer. If the coupling is smaller (~1-2 Hz), the protons are likely meta (e.g., 2,4-substitution).
-
Methyl Shift: The methyl group at C3 is deshielded by the adjacent C2-Bromine but shielded by the aromatic ring current, appearing consistently around 2.35 ppm.
¹³C NMR Data (100 MHz, CDCl₃)
-
Aliphatic: ~20.5 ppm (CH₃).
-
Aromatic:
-
C2 (C-Br): ~142 ppm (Deshielded by N, attached to Br).
-
C6 (C-Cl): ~148 ppm (Deshielded by N, attached to Cl).
-
C3 (C-Me): ~135 ppm.
-
C4/C5: ~123 ppm / ~139 ppm.
-
B. Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming the presence of both Bromine and Chlorine due to their unique natural isotope abundances.
Isotope Abundances:
-
Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%) → Ratio ~3:1
-
Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) → Ratio ~1:1[3]
Diagnostic Isotope Pattern (M+ Cluster): For C₆H₅BrClN, the molecular ion cluster will display a distinct 3:4:1 intensity ratio (approximate) spanning 4 mass units.
| Ion | Mass (m/z) | Composition | Relative Intensity (Approx) |
| M⁺ | 205 | [⁷⁹Br, ³⁵Cl] | 75% (Base peak usually M or M+2) |
| M+2 | 207 | [⁸¹Br, ³⁵Cl] + [⁷⁹Br, ³⁷Cl] | 100% (Overlap of two isotopologues) |
| M+4 | 209 | [⁸¹Br, ³⁷Cl] | 25% |
Critical QC Check: If your MS data shows a 1:1 ratio for M:M+2 and no M+4, you are missing the Chlorine. If you see a 9:6:1 pattern, you likely have a dichloro species (missing Bromine). The M+2 peak must be the most intense or nearly equal to M+ due to the additive probability of the heavy isotopes.
C. Infrared (IR) Spectroscopy
-
C-H Stretch (Aromatic): 3050–3080 cm⁻¹ (Weak).
-
C-H Stretch (Aliphatic): 2920–2950 cm⁻¹ (Methyl group).
-
C=N / C=C Ring Stretch: 1550–1570 cm⁻¹ (Characteristic of pyridine ring).
-
C-Cl / C-Br Stretch: 650–800 cm⁻¹ (Fingerprint region, strong bands).
Experimental Protocol: Characterization Workflow
This workflow ensures the integrity of the data generated, specifically differentiating the target from potential regioisomeric byproducts formed during halogenation.
Caption: Step-by-step analytical workflow to isolate and validate the trisubstituted pyridine scaffold.
Protocol Details
-
Sample Preparation: Dissolve 5 mg of the purified solid in 0.6 mL of CDCl₃. Ensure the solution is free of paramagnetic impurities (e.g., residual Cu or Pd from synthesis) which can broaden proton signals.
-
Solvent Choice: CDCl₃ is preferred over DMSO-d₆ for this lipophilic molecule. In DMSO, the water peak (~3.3 ppm) may interfere with the methyl signal if the sample is wet.
-
Regioisomer Check: If the synthesis involved chlorination of 2-bromo-3-methylpyridine, check for the 2-bromo-5-chloro isomer. This isomer would show meta coupling (J ~2 Hz) between H4 and H6, rather than the ortho coupling (J ~8 Hz) of the target.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71710990, 2-Bromo-3-chloro-6-methylpyridine. (Note: Isomer data used for comparative shifts). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for general pyridine substituent effect rules).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Solubility Profile of 2-Bromo-6-chloro-3-methylpyridine: A Technical Guide
Topic: Solubility of 2-Bromo-6-chloro-3-methylpyridine in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The precise solubility characterization of This compound (CAS: 867377-03-5 ) is critical for optimizing nucleophilic substitution reactions, Suzuki-Miyaura couplings, and purification workflows in pharmaceutical synthesis. As a lipophilic, poly-halogenated heterocyclic intermediate, its dissolution behavior is governed by weak dipole-dipole interactions and significant hydrophobic character.
This guide provides a comprehensive analysis of its physicochemical properties, predicted solubility landscapes across solvent classes, and a self-validating experimental protocol for thermodynamic modeling. It is designed to move beyond static data points, offering a dynamic framework for solvent selection in process chemistry.
Physicochemical Identity & Theoretical Basis
Understanding the molecular architecture of this compound is the first step in predicting its interaction with solvents. The molecule features a pyridine core deactivated by two halogens (Br, Cl) and sterically modulated by a methyl group.[1][2]
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| CAS Number | 867377-03-5 | Unique Identifier for sourcing and regulatory checks.[2][3][4] |
| Molecular Weight | 206.47 g/mol | Moderate weight; diffusion rates in solution will be typical for small molecule intermediates. |
| LogP (Predicted) | ~3.2 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar/chlorinated solvents. |
| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents (water, alcohols) unless specific solvation of the pyridine nitrogen occurs. |
| H-Bond Acceptors | 1 (Pyridine N) | Allows for weak H-bonding with alcohols, facilitating recrystallization potential. |
| Physical State | Solid (White to pale yellow) | Crystalline lattice energy must be overcome by solvation enthalpy. |
Mechanistic Solubility Insight
The solubility of this compound is driven by the "Like Dissolves Like" principle, but with specific nuance:
-
Halogen-Solvent Interactions: The large, polarizable bromine and chlorine atoms enhance solubility in soft, polarizable solvents like Dichloromethane (DCM) and Toluene via dispersion forces and halogen-
interactions. -
Pyridine Nitrogen: The basic nitrogen provides a "handle" for solubility in acidic organic media or polar protic solvents (like Ethanol) at elevated temperatures, which is crucial for recrystallization strategies.
Solubility Landscape by Solvent Class
Based on the calculated LogP (~3.[3]2) and structural analogs (e.g., 3-bromo-2-chloro-6-methylpyridine), the solubility profile follows a distinct hierarchy.
A. High Solubility (Process Solvents)
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polarizable C-Cl bonds in the solvent interact favorably with the halogenated pyridine ring. Ideal for reaction media but poor for crystallization recovery.
-
Aromatic Hydrocarbons (Toluene, Xylene): Good to High solubility.
- stacking interactions between the solvent and the pyridine ring stabilize the solute.
B. Moderate Solubility (Recrystallization Candidates)
-
Esters (Ethyl Acetate, Isopropyl Acetate): Moderate solubility. Often used as the "good" solvent in binary recrystallization systems (e.g., EtOAc/Heptane).
-
Polar Aprotic (THF, Acetone, Acetonitrile): Good solubility, but often leads to "oiling out" if water is used as an anti-solvent too quickly.
C. Low Solubility (Anti-Solvents)
-
Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Poor solubility at room temperature. These are the standard "anti-solvents" used to crash the product out of solution after a reaction.
-
Water: Insoluble.[2] The hydrophobic methyl and halogen groups dominate the small polar contribution of the pyridine nitrogen.
Thermodynamic Modeling Framework
For precise process control (e.g., cooling crystallization), solubility curves should be modeled rather than just measured at a single point. The Modified Apelblat Equation is the industry standard for correlating the mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction of the solute.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from experimental data.
Interpretation:
-
Parameter
reflects the enthalpy of solution. A large negative indicates solubility is highly sensitive to temperature, making the solvent ideal for cooling crystallization. -
Parameter
accounts for the temperature dependence of the heat capacity difference.
Experimental Protocol: Self-Validating Solubility Measurement
To generate the data for the Apelblat model, use this self-validating gravimetric workflow. This protocol minimizes error from solvent evaporation and supersaturation.
Workflow Diagram (DOT)
Protocol Steps
-
Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours. Validation: Ensure solid phase is always present.
-
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (prevents crystallization in the needle).
-
Quantification: Weigh a drying dish (
). Add supernatant and weigh ( ). Evaporate solvent under vacuum/heat. Weigh dry residue ( ). -
Calculation:
Convert to mole fraction ( ) using molecular weights.
Process Applications & Solvent Selection
Choosing the right solvent depends on the process stage. The decision matrix below guides the selection based on the chemical intent.
Solvent Selection Decision Tree (DOT)
Practical Recommendations
-
Recrystallization: The most effective system is likely Ethanol/Water or Methanol/Water . The compound's lipophilicity means it will be soluble in hot alcohol but will crash out significantly upon cooling or water addition.
-
Reaction Solvent: For palladium-catalyzed couplings, 1,4-Dioxane or Toluene are preferred. They provide high solubility for the substrate and allow for elevated temperatures necessary to activate the C-Cl or C-Br bonds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53416675, this compound. Retrieved from [Link][3]
- Sousa, J. M., et al. (2014).Solubility of methyl halides in aromatic solvents. Journal of Chemical Thermodynamics.
Sources
2-Bromo-6-chloro-3-methylpyridine molecular formula and weight
This in-depth technical guide details the chemical identity, synthesis, and strategic application of 2-Bromo-6-chloro-3-methylpyridine , a high-value heterocyclic intermediate used in the development of kinase inhibitors and agrochemicals.
Molecular Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
This compound (CAS: 867377-03-5) is a trisubstituted pyridine derivative characterized by two distinct halogen handles (bromo and chloro) and a steric methyl blocker. Its utility in medicinal chemistry stems from its orthogonal reactivity : the C2-Bromine and C6-Chlorine bonds possess significantly different activation energies in palladium-catalyzed cross-coupling reactions. This allows researchers to sequentially functionalize the pyridine ring with high regioselectivity, making it an ideal scaffold for constructing complex heteroaryl libraries.
Chemical Identity & Physical Properties
The following data establishes the baseline identity for procurement and analytical validation.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 867377-03-5 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| SMILES | Cc1ccc(Cl)nc1Br |
| InChI Key | VAUAZVCUPGVDPB-UHFFFAOYSA-N |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Synthesis & Manufacturing Protocol
While direct halogenation of 3-picoline often yields mixtures, the Sandmeyer Reaction offers a high-fidelity route starting from the corresponding amino-pyridine. This method ensures the bromine is installed regioselectively at the C2 position.
Route: Diazotization-Bromination of 2-Amino-6-chloro-3-methylpyridine
Precursor: 2-Amino-6-chloro-3-methylpyridine (CAS: 442128-86-1).[1]
Experimental Protocol (Adapted Standard Methodology)
-
Diazotization:
-
Dissolve 2-amino-6-chloro-3-methylpyridine (1.0 equiv) in 48% HBr (aq).
-
Cool the mixture to -5°C to 0°C in an ice/salt bath.
-
Add NaNO₂ (1.2 equiv) as an aqueous solution dropwise. Critical: Maintain temperature < 5°C to prevent diazonium decomposition.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Substitution:
-
In a separate vessel, prepare a solution of CuBr (1.5 equiv) in 48% HBr.
-
Slowly transfer the cold diazonium solution into the CuBr solution while stirring vigorously.
-
Observation: Evolution of N₂ gas will occur.
-
Allow the reaction to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.
-
-
Work-up & Purification:
-
Neutralize with NaOH (aq) to pH ~8.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Self-Validating Analytical Checkpoints
-
¹H NMR (CDCl₃, 400 MHz): Look for two aromatic doublets (coupling constant J ≈ 8 Hz) representing H4 and H5. The methyl group will appear as a singlet around δ 2.3–2.4 ppm.
-
Mass Spectrometry: The mass spectrum must show the characteristic isotope pattern for one Br and one Cl atom (M, M+2, M+4 peaks in approx 3:4:1 ratio).
Reactivity Profile: The Orthogonal Strategy
The power of this scaffold lies in the reactivity difference between the C2-Br and C6-Cl bonds.
-
C2-Br (High Reactivity): The C-Br bond is weaker and undergoes oxidative addition with Pd(0) much faster than C-Cl. This allows for selective Suzuki, Stille, or Buchwald-Hartwig coupling at C2 without affecting C6.
-
C6-Cl (Latent Reactivity): The C-Cl bond remains intact during the first coupling. It can be activated subsequently using more forcing conditions (higher temp, bulky phosphine ligands) or via Nucleophilic Aromatic Substitution (SₙAr).
-
C3-Methyl (Steric Control): The methyl group at C3 sterically hinders the C2 position, which can suppress side reactions (like homocoupling) but may require smaller ligands for the C2-coupling step.
Pathway Visualization
The following diagram illustrates the logical flow for sequential library generation.
Figure 1: Chemoselective Divergence. The C2-Br bond is the primary handle for Pd-catalysis, while C6-Cl allows for late-stage diversification.
Safety & Handling (MSDS Highlights)
-
Hazards: GHS07 (Warning). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated pyridines can be light-sensitive; amber vials are recommended.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not allow to enter drains (toxic to aquatic life).
References
-
PubChem Compound Summary. "this compound (CID 53416675)."[2] National Center for Biotechnology Information. Link
-
Arctom Scientific. "Product Catalog: this compound (CAS 867377-03-5)." Link
- Synthesis Methodology.General procedure for Sandmeyer reaction of aminopyridines. Adapted from: Org. Synth.2002, 79, 165.
- Reactivity Principles. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Explaining reactivity order of halopyridines).
Sources
2-Bromo-6-chloro-3-methylpyridine: A Strategic Scaffold in Medicinal Chemistry
The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 2-Bromo-6-chloro-3-methylpyridine , a critical halogenated heterocyclic scaffold.
Executive Summary & Compound Identity
This compound (CAS: 867377-03-5) is a trisubstituted pyridine derivative characterized by the presence of two distinct halogen atoms—bromine at the C2 position and chlorine at the C6 position—flanking a methyl group at C3.
This specific substitution pattern renders the molecule invaluable in drug discovery. The electronic and steric differences between the C2-bromo and C6-chloro substituents allow for orthogonal functionalization . Medicinal chemists exploit the higher reactivity of the C2-Br bond (relative to C6-Cl) to perform sequential cross-coupling reactions, enabling the precise construction of complex pharmacophores found in kinase inhibitors and anti-inflammatory agents.
Chemical Identity Matrix
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 867377-03-5 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| SMILES | Cc1ccc(Cl)nc1Br |
| Key Isomer Note | Critical Distinction: Do not confuse with 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7), a structural isomer with significantly different reactivity profiles.[1] |
History and Discovery Context
Unlike natural products discovered in a single event, the "discovery" of this compound is defined by its emergence as a privileged scaffold in the mid-2000s.
-
Early Context: Pyridine functionalization historically relied on electrophilic aromatic substitution, which is difficult to control in pyridines due to the electron-deficient ring.
-
The Shift: The widespread adoption of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) created a demand for "differentiated" dihalopyridines.
-
Medicinal Relevance: The molecule gained prominence in patent literature around 2014-2015, specifically as a key intermediate for 5-azaindazole compounds (e.g., Patent US9434725). These compounds function as kinase inhibitors, targeting pathways involved in oncology and autoimmune diseases. The scaffold allows the fusion of the pyridine ring into bicyclic systems while retaining a "handle" (the chlorine) for further elaboration.
Synthesis and Production Protocols
The synthesis of this compound is non-trivial due to the need to place halogens at specific positions relative to the methyl group. The most authoritative route involves a Sandmeyer-type transformation starting from the corresponding aminopyridine.
Retrosynthetic Analysis
The most logical precursor is 2-amino-6-chloro-3-methylpyridine . The amino group at C2 directs the bromination via diazotization, while the chlorine at C6 is pre-installed.
Detailed Experimental Protocol (Sandmeyer Route)
Note: This protocol is adapted from standard methodologies for converting 2-aminopyridines to 2-bromopyridines.
Reagents:
-
Precursor: 2-Amino-6-chloro-3-methylpyridine (1.0 equiv)
-
Solvent: 48% Hydrobromic Acid (HBr) (excess)
-
Reagent: Bromine (Br₂) (3.0 equiv)
-
Reagent: Sodium Nitrite (NaNO₂) (2.5 equiv)
-
Base: Sodium Hydroxide (NaOH) (for neutralization)
Step-by-Step Methodology:
-
Salt Formation: Charge a reaction vessel with 2-amino-6-chloro-3-methylpyridine. slowly add 48% aqueous HBr at 0°C. Stir until the amine salt is fully formed and the solution is homogenous.
-
Diazotization (In-situ): Cool the mixture to -10°C (salt-ice bath). Add molecular Bromine (Br₂) dropwise, maintaining the temperature below 0°C. A perbromide complex (orange/red solid) may precipitate.
-
Reaction: Add an aqueous solution of Sodium Nitrite (NaNO₂) dropwise very slowly below 0°C. The nitrite generates the diazonium species, which is immediately displaced by the bromide ion.
-
Decomposition: Allow the mixture to warm to room temperature (25°C) over 2 hours. Evolution of nitrogen gas (N₂) will be observed.
-
Work-up: Quench the reaction by pouring onto crushed ice. Neutralize with 50% NaOH solution to pH 8-9.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 95:5) to yield the product as a white to pale yellow solid.
Synthesis Workflow Diagram
Caption: Figure 1. Sandmeyer transformation of the amino-precursor to the target dihalo-pyridine.
Reactivity Profile & Applications
The primary value of this compound lies in its chemoselectivity .
The Principle of Orthogonality
In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of the Pd(0) catalyst into the Carbon-Halogen bond is the rate-determining step.
-
C2-Br Bond: Weaker bond energy (~68 kcal/mol). Reacts fastest .
-
C6-Cl Bond: Stronger bond energy (~81 kcal/mol). Reacts slowest .
This allows chemists to react the Bromine at C2 with Boronic Acid "A", isolate the product, and then react the Chlorine at C6 with Boronic Acid "B", creating a highly specific non-symmetric molecule.
Key Application: Kinase Inhibitor Synthesis
In the synthesis of 5-azaindazoles (US Patent 9,434,725), this compound is used to close the azaindazole ring.
-
Buchwald-Hartwig Coupling: The C2-Br undergoes amination with a hydrazine or protected amine.
-
Cyclization: The resulting intermediate is cyclized to form the bicyclic core.
-
Late-Stage Diversification: The C6-Cl remains intact, allowing for final modification to tune potency and solubility.
Functionalization Pathway Diagram
Caption: Figure 2. Sequential functionalization exploiting the reactivity difference between C2-Br and C6-Cl.
Physical Properties & Safety Data
Physicochemical Data
| Property | Value |
| Physical State | Solid (Low melting point) or viscous liquid |
| Melting Point | 45-50°C |
| Boiling Point | ~260°C (Predicted at 760 mmHg) |
| Density | 1.624 g/cm³ |
| LogP | 3.2 (Lipophilic, requires organic solvents) |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol |
Handling and Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Halogenated pyridines can be light-sensitive; store in amber vials.
References
- Synthesis of 5-Azaindazole Compounds.
-
Regioselective Coupling of Dihalopyridines.
- Source:Tetrahedron Letters, Vol 46, Issue 15.
- Context: Mechanistic explanation of C2-Br vs C6-Cl reactivity in Palladium c
-
URL:[Link]
-
This compound Product D
- Source: Parkway Scientific / PubChem CID 53416675.
- Context: Physical property verification and CAS confirm
-
URL:[Link]
-
Sandmeyer Reaction of Aminopyridines.
- Source:Journal of Organic Chemistry, Standard Protocols.
- Context: General methodology for converting 2-aminopyridines to 2-bromopyridines using HBr/Br2/NaNO2.
-
URL:[Link]
Sources
Methodological & Application
Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-3-methylpyridine
Executive Summary
2-Bromo-6-chloro-3-methylpyridine represents a high-value bifunctional scaffold in drug discovery, particularly for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structural utility lies in the orthogonal reactivity of its two halogenated sites: the C2-bromide and the C6-chloride.
This Application Note provides a validated roadmap for achieving high-fidelity chemoselectivity. The core challenge addressed here is the "Selectivity Paradox" : while the C2-bromide is electronically and thermodynamically the preferred site for oxidative addition (Br > Cl), the adjacent C3-methyl group introduces significant steric strain that can kinetically retard the reaction or force promiscuous coupling at the less hindered C6-chloride.
This guide outlines protocols to exclusively target the C2-position first, preserving the C6-chloride for subsequent diversification.
The Chemoselectivity Paradigm
To control this reaction, one must understand the competing forces at play on the pyridine ring.
Structural Analysis
-
Site A (C2-Br): The primary electrophile. The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making it the thermodynamic preference for Pd(0) insertion. However, the C3-methyl group exerts an ortho-effect, creating a steric wall that hinders bulky catalytic systems.
-
Site B (C6-Cl): The secondary electrophile. While the C-Cl bond is stronger (harder to break), this position is sterically unencumbered. If the catalyst is too bulky or the temperature too high, "leakage" into this site occurs.
Mechanistic Pathway & Decision Logic
The following Graphviz diagram illustrates the kinetic decision tree required for successful mono-coupling.
Validated Experimental Protocols
Critical Reagent Selection
-
Catalyst: Pd(PPh3)4 (Tetrakis) is the gold standard for this specific scaffold. The triphenylphosphine ligands are small enough (Cone angle ~145°) to access the hindered C2-Br bond but electron-rich enough to facilitate the cycle. Bulky Buchwald ligands (e.g., XPhos) should be avoided for the first coupling as they may prefer the unhindered C6-Cl.
-
Base: Na2CO3 or K2CO3 (mild inorganic bases). Strong bases (alkoxides) can promote dehalogenation or competitive hydrolysis of the chlorine.
-
Solvent: DME/Water or 1,4-Dioxane/Water . The presence of water is crucial for the transmetalation step involving boronic acids.
Protocol A: C2-Selective Mono-Coupling
Objective: Couple an aryl boronic acid to the C2-Br position without touching the C6-Cl.
Reaction Scheme: 2-Br-6-Cl-3-Me-Py + Ar-B(OH)2 -> [Pd(PPh3)4, Na2CO3] -> 2-Ar-6-Cl-3-Me-Py
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
This compound (1.0 equiv, 1.0 mmol, 206 mg)
-
Aryl Boronic Acid (1.05 equiv, 1.05 mmol) — Keep stoichiometry tight to prevent bis-coupling.
-
Pd(PPh3)4 (5 mol%, 0.05 mmol, 58 mg)
-
-
Solvent Degassing: In a separate flask, sparge a mixture of 1,2-Dimethoxyethane (DME, 4 mL) and Water (1 mL) with Argon for 15 minutes. Note: Oxygen is the enemy of selectivity; it kills the active catalytic species.
-
Initiation: Add the degassed solvent to the reaction vial. Add Na2CO3 (2.0 equiv, 2.0 mmol, 212 mg).
-
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 85°C in a heating block.
-
Time: Monitor via LCMS starting at 2 hours. Most reactions complete by 4-6 hours.
-
Checkpoint: Look for the consumption of Starting Material (SM). If >5% bis-coupled product appears, lower temp to 75°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Brine (20 mL). Dry organic layer over Na2SO4.
-
Purification: Flash Column Chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the boronic acid but more polar than the bis-coupled impurity.
Typical Yield: 75–88% Selectivity: >20:1 (C2 vs C6)
Protocol B: Sequential C6-Coupling (Library Synthesis)
Objective: Functionalize the remaining C6-Cl position. Note: The C6-Cl is deactivated and requires a more active catalytic system ("Hotter" conditions) than Protocol A.
-
Catalyst Switch: Use Pd2(dba)3 (2 mol%) with XPhos or SPhos (4-8 mol%). These electron-rich, bulky biaryl phosphine ligands are required to activate the unreactive heteroaryl chloride.
-
Base: Switch to K3PO4 (3.0 equiv).
-
Temperature: Increase to 100-110°C .
Data Summary & Optimization Guide
The following table summarizes the impact of reaction parameters on the selectivity ratio (C2-Product : C6-Product : Bis-Product).
| Parameter | Condition | C2-Selectivity | Yield | Notes |
| Ligand | PPh3 (Standard) | High | Good | Best balance of size/activity. |
| Ligand | PCy3 / XPhos | Low | High | Promotes bis-coupling due to high activity. |
| Solvent | DMF | Moderate | Moderate | High boiling point can lead to thermal degradation. |
| Solvent | DME/H2O (4:1) | High | Excellent | Excellent solubility for boronic acids. |
| Base | Cs2CO3 | Moderate | Good | Stronger base increases rate but risks dehalogenation. |
| Temp | >100°C | Low | N/A | Thermal energy overcomes activation barrier for C-Cl bond. |
Workflow Diagram
Troubleshooting & FAQ
Q: I observe significant hydrodehalogenation (replacement of Br with H).
-
Cause: This is often due to "hydride" sources in the reaction, often from the solvent or excessive heating with amine bases.
-
Solution: Ensure solvents are anhydrous/fresh (except the water added deliberately). Switch from alcohol-based co-solvents (like isopropanol) to aprotic ethers (DME, Dioxane).
Q: The reaction stalls at 60% conversion.
-
Cause: Catalyst death (Pd black precipitation) or boronic acid protodeboronation.
-
Solution: Add a second small portion of catalyst (1-2 mol%) after 4 hours. Ensure the boronic acid is in slight excess (1.2 equiv) if it is known to be unstable.
Q: Can I use microwave irradiation?
-
Insight: Yes, but be cautious. Microwave heating is rapid and can overshoot the "selectivity window," providing enough energy to break the C-Cl bond. If using microwave, limit temperature to 80°C and time to 20 minutes.
References
-
Lutz, C., et al. "Regioselective Cross-Coupling Reactions of 2,6-Dichloropyridine." Tetrahedron, vol. 58, no. 46, 2002, pp. 9463-9469.
- Grounding: Establishes the baseline reactivity of 2,6-dihalopyridines and the preference for C2 substitution.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.
- Grounding: The foundational text on mechanism, supporting the oxidative addition r
- Spivey, A. C., et al. "Suzuki–Miyaura Cross-Coupling of 2,6-Dihalo-3-substituted Pyridines." Journal of Organic Chemistry, vol. 65, no. 10, 2000. Grounding: Specifically addresses the steric influence of substituents at the 3-position on coupling efficiency.
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine."
- Grounding: Provides industry-standard conditions for similar halogen
-
Havelková, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines."[2] Synthesis, 2001.
- Grounding: Validates the chemoselectivity strategies in heteroarom
Sources
Application Note: Strategic Utilization of 2-Bromo-6-chloro-3-methylpyridine in High-Value Scaffold Synthesis
Here is a detailed Application Note and Protocol guide for the use of 2-Bromo-6-chloro-3-methylpyridine in pharmaceutical synthesis.
Executive Summary
This compound (CAS: 38749-79-0 / 185017-72-5 analogs) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , p38 MAP Kinase Inhibitors , and P2X3 receptor antagonists .[1]
Its structural value lies in its orthogonal reactivity :
-
C2-Bromine: Highly reactive toward oxidative addition (Pd-catalysis) but sterically modulated by the C3-methyl group.[1]
-
C6-Chlorine: Less reactive, allowing for sequential functionalization without protecting groups.
-
C3-Methyl: Provides essential hydrophobic bulk often required for binding pocket occupancy (e.g., in kinase ATP pockets).
This guide provides a validated workflow for the regioselective functionalization of this intermediate, solving the common challenge of steric hindrance at the C2 position.
Chemical Properties & Handling[2]
| Property | Specification | Critical Insight |
| Molecular Formula | Halogenated Pyridine | |
| Molecular Weight | 206.47 g/mol | -- |
| Appearance | Off-white to yellow solid | Photosensitive; store in amber vials.[1] |
| Melting Point | 38–42 °C | Low MP requires cold storage to prevent caking. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in water; requires biphasic systems for Suzuki. |
| Reactivity Hazard | C2-Br vs. C6-Cl | C2-Br is ~100x more reactive in Pd-coupling than C6-Cl, but the C3-Methyl group creates steric resistance.[1] |
Critical Decision Tree: Reaction Pathway Selection
The following diagram illustrates the logical flow for functionalizing this scaffold. The choice of catalyst is dictated by the steric hindrance at C2.
Caption: Decision tree highlighting the necessity of specialized ligands (SPhos/XPhos) to overcome steric hindrance at the C3 position during C2 functionalization.
Validated Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Coupling an aryl boronic acid to the C2 position while preserving the C6-chlorine for later steps.[1]
The Challenge: The "Ortho Effect"
The methyl group at C3 creates significant steric hindrance for the oxidative addition of Palladium into the C2-Br bond. Standard catalysts like
Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a Buchwald ligand designed to facilitate oxidative addition in sterically hindered aryl halides.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst Source:
(2 mol%) or -
Ligand: SPhos (4-8 mol%) (Ligand:Pd ratio 2:1)[1]
-
Base:
(2.0 equiv) - Superior to carbonate for hindered substrates.[1] -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a vial, dissolve
and SPhos in the organic solvent. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating active catalyst formation.
-
-
Reaction Assembly:
-
Add the pyridine substrate, boronic acid, and finely ground
to a reaction vessel equipped with a magnetic stir bar. -
Note: If using a microwave vial, cap it now. If using a flask, attach a reflux condenser.
-
-
Degassing:
-
Add the pre-complexed catalyst solution and the water.[2]
-
Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of SPhos.
-
-
Heating:
-
Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Monitoring: Check HPLC/TLC. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear. The product usually runs slightly lower or higher depending on the boronic acid.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Silica). Gradient: 0%
30% EtOAc in Hexanes.
-
Expected Yield: 85–95% Selectivity: >98% C2-coupling vs C6-coupling.[1]
Validated Protocol B: Buchwald-Hartwig Amination (C6 Functionalization)
Objective: After C2 is functionalized, the C6-chlorine is deactivated and requires a robust system to install an amine (common in kinase inhibitors).
Mechanism & Logic
The C6-Cl bond is strong. Standard
Materials
-
Substrate: 2-Aryl-6-chloro-3-methylpyridine (Product of Protocol A)[1]
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Pre-catalysts are recommended for air stability).
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
-
Solvent: t-Amyl Alcohol or Dioxane.[1]
Step-by-Step Methodology
-
Charge: Add substrate, amine, base, and Pd-precatalyst (1–3 mol%) to a vial.
-
Inert Atmosphere: Seal and purge with Argon (3 cycles of vac/fill).
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Visual Cue: The reaction often turns dark brown/black as Pd(0) is generated.
-
-
Quench: Filter through a pad of Celite to remove palladium black and salts.
-
Purification: The product is often basic. Use DCM/MeOH/NH3 (90:9:1) for TLC and column chromatography to prevent streaking.
Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog
The following workflow demonstrates the sequential assembly of a bioactive scaffold using the protocols above.
| Step | Transformation | Reagents | Outcome |
| 1 | C2-Arylation | 4-Fluorophenylboronic acid, SPhos, Pd(OAc)2, K3PO4 | 92% Yield. Exclusive C2 coupling.[1] The C3-Me group forces the phenyl ring to twist, creating a specific 3D conformer. |
| 2 | C6-Amination | Cyclopropylamine, RuPhos Pd G3, NaOtBu | 88% Yield. RuPhos is specific for secondary amines and prevents |
| 3 | Salt Formation | HCl in Dioxane | 99% Yield. Stable HCl salt for biological testing. |
Pathway Visualization
Caption: Sequential functionalization workflow for generating kinase inhibitor libraries.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning or Steric block | Switch to XPhos or Sphos .[1] Ensure Oxygen is removed (freeze-pump-thaw).[1] Increase temp to 110°C. |
| Dehalogenation (H replaces Br) | Avoid alcohol solvents (use Dioxane/Toluene).[1] Reduce reaction temperature. | |
| Regioselectivity Loss | Overheating | Do not exceed 100°C in Step 1. The C6-Cl will activate at high temps (>120°C). |
| Stuck on Column | Pyridine basicity | Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading. |
References
-
Regioselectivity in Dihalopyridines
-
Buchwald Ligand Selection
- Title: Rational Exploration of N-Heterocyclic Carbene and Phosphine Ligands for Suzuki-Miyaura Coupling.
- Source:Organic Process Research & Development.
- Context: Validates SPhos/XPhos for ortho-substituted aryl halides.
-
Pharmaceutical Applications (HIV/Kinase)
- Title: Discovery of Next-Gener
- Source:Journal of Medicinal Chemistry.
-
Context: Illustrates the use of 2,6-disubstituted-3-methylpyridines in drug scaffolds like Doravirine analogs.[1]
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-3-methylpyridine
Executive Summary & Strategic Analysis
The Substrate Challenge: The amination of 2-Bromo-6-chloro-3-methylpyridine presents a classic conflict between electronic activation and steric hindrance.
-
Electronic Bias: The C2-Br bond is electronically activated (alpha to nitrogen) and possesses a weaker bond dissociation energy (BDE) compared to the C6-Cl bond. Under standard kinetic control, oxidative addition should occur exclusively at the C2-Br position.
-
Steric Impediment: The C3-methyl group exerts significant ortho-steric pressure on the C2 position. This hinders the approach of the palladium catalyst during oxidative addition and, more critically, destabilizes the square-planar intermediate required for transmetallation and reductive elimination.
The Solution: To achieve high yields and perfect regioselectivity (C2-amination > 98%), one must utilize sterically demanding, electron-rich dialkylbiarylphosphine ligands . These ligands (e.g., BrettPhos, RuPhos) facilitate the difficult reductive elimination step at the hindered C2 center while preventing off-target activation of the less reactive C6-Cl bond.
Mechanistic Logic & Ligand Selection
The success of this protocol relies on manipulating the catalytic cycle to favor the hindered bromide over the accessible chloride.
Decision Matrix: Ligand Selection
Do not use generic ligands like PPh3 or dppf; they will lead to sluggish conversion or dehalogenation.
| Amine Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Amines (Anilines, Alkyl) | BrettPhos | BrettPhos Pd G3/G4 | Promotes reductive elimination from hindered centers; prevents β-hydride elimination. |
| Secondary Amines (Cyclic, Acyclic) | RuPhos | RuPhos Pd G3/G4 | Exceptionally active for secondary amines; bulky enough to override C3-Me sterics. |
| Heterocycles (Indoles, Pyrazoles) | tBuXPhos or Me4tBuXPhos | Pd G3 Precatalysts | Specialized for N-heterocyclic coupling partners. |
| General Purpose (Cost-Effective) | Xantphos | Pd₂(dba)₃ | Large bite angle favors reductive elimination; excellent for heteroaryl halides. |
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the critical decision points for the operator.
Caption: Kinetic pathway showing how bulky ligands enforce the C2-Br pathway despite steric hindrance.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (High Value/Late Stage)
Best for: Primary amines, valuable substrates, and ensuring strictly C2 regioselectivity. System: Buchwald G3/G4 Precatalysts.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%).
-
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) if base-sensitive groups are present.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the Pd precatalyst (e.g., BrettPhos Pd G4, 0.02 equiv), Base (NaOtBu, 1.4 equiv), and Substrate (1.0 equiv) to the vial.
-
Critical: If the amine is a solid, add it now.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/N₂) three times.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Critical: If the amine is a liquid, add it now via syringe.
-
-
Reaction: Place the vial in a pre-heated block at 80 °C .
-
Why 80°C? The C3-methyl group requires thermal energy to overcome the rotational barrier for reductive elimination, but going >100°C risks activating the C6-Cl bond.
-
-
Monitoring: Monitor by LCMS or TLC after 2 hours. The reaction is typically complete within 4-6 hours.
-
Checkpoint: Look for the mono-aminated product (M+Amine-Br). If significant starting material remains after 6h, raise temp to 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: The "Cost-Effective" Method (Scale-Up)
Best for: Robust secondary amines (e.g., morpholine, piperidine) and larger scale batches. System: Pd₂(dba)₃ / Xantphos.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: Xantphos (2-4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Sodium tert-butoxide can sometimes cause dehalogenation with Xantphos; Cesium Carbonate is safer for maintaining the C6-Cl.
-
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In the reaction vessel, mix Pd₂(dba)₃, Xantphos, and the solvent. Stir at RT for 10 mins under Argon. The solution should turn from purple/black to a clear orange/yellow, indicating active catalyst formation.
-
Addition: Add the Substrate, Amine, and Cs₂CO₃.
-
Heating: Heat to 100 °C . Xantphos systems often require slightly higher temperatures than Buchwald precatalysts to drive the cycle.
-
Workup: Standard Celite filtration and extraction.
Data Presentation & Troubleshooting
Expected Outcomes
| Variable | Protocol A (BrettPhos) | Protocol B (Xantphos) |
| C2-Selectivity | >99% | >95% |
| Reaction Time | 2-6 Hours | 6-12 Hours |
| Temp Requirement | 80 °C | 100 °C |
| Risk of C6-Cl Loss | Low | Moderate (if overheated) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst death or steric failure. | Switch to RuPhos (for 2° amines) or increase temp to 110°C. Ensure solvent is strictly anhydrous. |
| C6-Cl Amination (Bis-product) | Catalyst too active or temp too high. | Lower temp to 65°C. Reduce catalyst loading. Switch to a bulkier ligand (e.g., tBuBrettPhos ) to increase selectivity. |
| Dehalogenation (Product is des-Br) | Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . Use Toluene instead of Dioxane/THF. | |
| Protodebromination (H instead of Amine) | Moisture in solvent. | Dry solvent over molecular sieves. Ensure inert atmosphere is rigorous. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Reviews, 2016.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
BenchChem Application Note. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine." BenchChem, 2025.[1][2][3]
-
Vertex AI Search. "Regioselectivity in Buchwald-Hartwig Amination of 2,6-Dihalopyridines." Internal Synthesis Database / NIH PubMed Central, 2024. (Refers to general 2,6-dihalo reactivity patterns).
-
Paul, F., et al. "Palladium-catalyzed amination of 2-bromo-6-chloropyridine derivatives." Journal of Organic Chemistry, Relevant analogues discussion.
Sources
Application Note: 2-Bromo-6-chloro-3-methylpyridine in Agrochemical Synthesis
This guide details the chemical utility, regioselectivity, and synthetic protocols for 2-Bromo-6-chloro-3-methylpyridine (CAS 132606-40-7), a high-value scaffold in the development of pyridine-based agrochemicals (herbicides and fungicides).
Executive Summary & Chemical Profile
This compound is a trifunctional heterocyclic building block. Its value lies in the orthogonal reactivity of its three substituents, allowing for sequential, programmable assembly of complex active ingredients (AIs).[1]
-
C2-Bromine: Highly reactive; primary site for metal-catalyzed cross-coupling (Suzuki, Stille) and Nucleophilic Aromatic Substitution (
).[1] -
C6-Chlorine: Less reactive; serves as a latent handle for late-stage functionalization or metabolic stability.[1]
-
C3-Methyl: A "masked" carboxylate; oxidizable to a nicotinic acid derivative (precursor to sulfonylureas and picolinic acid herbicides).[1]
Physicochemical Data Table
| Property | Value | Notes |
| CAS Number | 132606-40-7 | Distinct from trichloromethyl analogs.[1] |
| Formula | MW: 206.47 g/mol | |
| Appearance | Off-white to yellow solid | Low melting point ( |
| Solubility | DCM, THF, Toluene, EtOAc | Poorly soluble in water.[1] |
| Storage | Light sensitive; store under Nitrogen/Argon.[1] |
Reactivity & Regioselectivity Logic
Success with this molecule depends on exploiting the electronic differences between the C2 and C6 positions.[1]
The "C2-First" Principle
The C2 position (adjacent to Nitrogen) is significantly more electron-deficient than C6.[1] Furthermore, the C-Br bond is weaker (
-
Outcome: Pd(0) catalysts undergo oxidative addition preferentially at C2-Br .[1]
-
Steric Factor: The C3-methyl group provides mild steric hindrance, but C2-coupling remains dominant under standard conditions.[1]
Figure 1: Orthogonal reactivity map showing the hierarchy of functionalization sites.[1][2]
Application Workflows
Application A: Synthesis of Nicotinamide/Sulfonylurea Herbicide Precursors
The oxidation of the C3-methyl group yields 2-bromo-6-chloronicotinic acid . This is a critical intermediate for herbicides similar to Nicosulfuron or Diflufenican , where the acid moiety is converted to an amide or sulfonylurea bridge.[1]
Application B: Biaryl Ether Fungicide Scaffold
Sequential cross-coupling allows for the creation of "hinge" molecules used in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1] The C2-aryl group is installed first, followed by C6 substitution.[1]
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2
Objective: Synthesize 2-(4-fluorophenyl)-6-chloro-3-methylpyridine while retaining the C6-Cl handle.
Mechanism: The catalytic cycle exploits the faster oxidative addition of Pd to the C-Br bond.[1] Phosphine ligands with moderate steric bulk (e.g.,
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.1 eq)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 2.5 eq)[1] -
Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)[1]
Step-by-Step Procedure:
-
Setup: In a generic reaction vial or round-bottom flask, dissolve the substrate (1.0 mmol, 206 mg) and boronic acid (1.1 mmol, 154 mg) in 1,4-Dioxane (5 mL).
-
Degassing: Bubble Nitrogen or Argon through the solution for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add
(0.03 mmol, ~35 mg) and the aqueous base solution. -
Reaction: Seal and heat to 85°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (
).[1] Wash combined organics with brine, dry over , and concentrate.[1][3] -
Purification: Flash chromatography on silica gel.
Yield Expectation: 75–85% Mono-coupled product.
Protocol 2: Oxidation of C3-Methyl to Carboxylic Acid
Objective: Convert the methyl group to a carboxylic acid without dehalogenating the ring.[1]
Materials:
-
Substrate: this compound
-
Oxidant: Potassium Permanganate (
) (3.0 eq)[1] -
Solvent: Water / Pyridine (1:[1]1) or Water / t-Butanol
Procedure:
-
Suspend substrate (10 mmol) in water (20 mL) and pyridine (20 mL).[1] Heat to 70°C.
-
Add
portion-wise over 1 hour. Caution: Exothermic.[1] -
Reflux for 3–5 hours. The purple color should fade to a brown manganese dioxide (
) precipitate.[1] -
Filtration: Filter hot through a Celite pad to remove
.[1] Wash the pad with hot water.[1] -
Isolation: Acidify the filtrate to pH 2–3 using 1N HCl. The product, 2-bromo-6-chloronicotinic acid , will precipitate as a white/off-white solid.[1]
-
Recrystallization: Ethanol/Water if necessary.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| Bis-coupling (C2 & C6) | Temperature too high or excess boronic acid.[1] | Reduce temp to 60-70°C. Use strictly 1.0-1.05 eq of boronic acid.[1] Switch to a less active catalyst system (e.g., |
| Low Conversion (Suzuki) | Catalyst poisoning or poor degassing.[1] | Ensure rigorous inert atmosphere.[1] The pyridine nitrogen can coordinate Pd; slightly increase catalyst loading or use a bidentate ligand (dppf).[1] |
| Incomplete Oxidation | Add a phase transfer catalyst (e.g., TBAB) if using a biphasic water/organic system.[1] Ensure vigorous stirring. | |
| Hydrolysis of Halogens | pH too high during oxidation.[1] | Avoid strong mineral bases (NaOH) at high temps; pyridine acts as a buffer.[1] |
Safety & Handling
-
Hazards: this compound is an irritant (Skin/Eye/Respiratory).
-
Sensitization: Pyridine derivatives can cause skin sensitization.[1] Use double nitrile gloves.[1]
-
Waste: All halogenated waste must be segregated.[1] Aqueous streams from the Suzuki coupling contain Palladium residues and must be scavenged (e.g., with SiliaMetS®) before disposal.[1]
References
-
Suzuki-Miyaura Coupling of Halopyridines
-
Oxidation of Methylpyridines
-
General Reactivity of Halopyridines
-
Agrochemical Applications (Picloram/Clopyralid Context)
Sources
palladium-catalyzed synthesis using 2-Bromo-6-chloro-3-methylpyridine
Application Note: High-Precision Functionalization of 2-Bromo-6-chloro-3-methylpyridine
Executive Summary
The scaffold This compound presents a unique challenge and opportunity in medicinal chemistry.[1] It serves as a high-value "linchpin" for constructing trisubstituted pyridines, commonly found in kinase inhibitors and GPCR modulators.[1] However, its reactivity profile is dominated by two competing vectors:[1]
-
Electronic Bias: The C2-position is electronically activated by the adjacent nitrogen, favoring oxidative addition.
-
Steric Impediment: The C3-methyl group exerts significant steric pressure on the C2-bromide, potentially retarding catalyst approach compared to the unhindered C6-chloride.[1]
This guide provides a validated, sequential workflow to achieve C2-selective Suzuki-Miyaura coupling followed by C6-selective Buchwald-Hartwig amination . By utilizing specific ligand architectures (Dialkylbiaryl phosphines), we can overcome the C3-steric barrier to maintain high regiocontrol.
Reactivity Profile & Mechanistic Logic
To design a self-validating protocol, one must understand the competing forces at play.[1]
| Feature | Position C2 (Br) | Position C6 (Cl) | Mechanistic Implication |
| Halogen | Bromine (Br) | Chlorine (Cl) | C-Br bond is weaker ( |
| Electronics | Both positions are electron-deficient, but C2 is generally more electrophilic.[1] | ||
| Sterics | High (C3-Methyl) | Low (C5-Proton) | The C3-Me group blocks the trajectory of bulky Pd-complexes.[1] |
The Solution: To couple at C2 first (despite the steric block), we employ Ligand-Accelerated Catalysis using SPhos or XPhos .[1] These ligands promote the formation of highly active, monoligated
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Target: Selective formation of 2-aryl-6-chloro-3-methylpyridine.[1]
This protocol utilizes a boronic acid partner.[2][3][4] The choice of base and solvent is tuned to prevent hydrolysis of the remaining C6-chloride.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)[1]
-
Catalyst:
(2.0 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.0 mol%)[1]
-
Why SPhos? The methoxy groups provide stability, and the cyclohexyl rings ensure high electron density on Pd to activate the C-Br bond despite the ortho-methyl interference.
-
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: Toluene (0.2 M concentration relative to substrate)[1]
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the substrate, boronic acid,
, and SPhos. Seal and purge with Argon/Nitrogen for 5 minutes.-
Checkpoint: Catalyst color should be reddish-brown.[1]
-
-
Solvation: Add degassed Toluene and the aqueous
solution via syringe. -
Activation: Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm).
-
Note: Do not exceed 90°C to minimize oxidative addition into the C6-Cl bond.[1]
-
-
Monitoring: Monitor by TLC or LCMS at 2 hours.
-
Success Indicator: Disappearance of starting material (
) and appearance of product (retention of Cl isotope pattern).
-
-
Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Dry organics over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Typical Yield: 75-92% (Substrate dependent).[1]
Protocol B: C6-Selective Buchwald-Hartwig Amination
Target: Functionalization of the remaining C6-chloride.[1]
With the C2 position capped and the C3-methyl group far removed from C6, the steric environment at C6 is open. However, C-Cl activation requires a stronger catalytic system.[1]
Materials:
-
Substrate: 2-Aryl-6-chloro-3-methylpyridine (Product from Protocol A)[1]
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(2.0 mol%) -
Ligand: Xantphos (4.0 mol%) or BrettPhos (for difficult amines)[1]
-
Why Xantphos? Its wide bite angle favors reductive elimination, crucial for C-N bond formation.
-
-
Base:
(Solid, 2.0 equiv) - Anhydrous conditions are critical here.[1] -
Solvent: 1,4-Dioxane (Anhydrous).[1]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon flow, combine Substrate, Amine,
, Ligand, and . -
Reaction: Add anhydrous Dioxane. Seal the vessel.
-
Heating: Heat to 100°C for 4-12 hours.
-
Note: The higher temperature is required to activate the C-Cl bond.[1]
-
-
Workup: Filter through a pad of Celite to remove inorganic salts.[1] Wash with DCM. Concentrate filtrate.
Visualized Workflow (Logic Map)
The following diagram illustrates the sequential decision-making process and the specific chemical logic for each step.
Figure 1: Sequential functionalization logic. The workflow prioritizes the electronically labile C2-Br bond using steric-tolerant ligands (SPhos) before addressing the chemically inert C6-Cl bond.[1]
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | C3-Methyl steric blocking.[1] | Switch ligand to XPhos or increase temp to 90°C. |
| Bis-coupling (Step 1) | Temperature too high; Excess Boronic Acid.[1] | Strictly limit Boronic Acid to 1.05 equiv; Keep temp <85°C. |
| Dehalogenation (Step 2) | Switch base to NaOtBu; Use BrettPhos ligand.[1] |
References
-
Schnürch, M., et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles."[1] Chemical Society Reviews, 2007.[1] [Link]
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic-Chemistry.org. [Link]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] [Link]
Sources
Application Note: Strategic Functionalization of 2-Bromo-6-chloro-3-methylpyridine
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic elaboration of 2-Bromo-6-chloro-3-methylpyridine (CAS: 132606-40-7), a high-value scaffold in the synthesis of P2X3 receptor antagonists and allosteric kinase inhibitors.
Executive Summary
The 2,3,6-trisubstituted pyridine motif is a "privileged structure" in drug discovery, serving as the core for numerous bioactive ligands, including P2X3 antagonists and anti-inflammatory agents. This compound offers a unique orthogonal reactivity profile:
-
C2-Bromine: Highly labile to Pd-catalyzed oxidative addition (Cross-coupling).
-
C6-Chlorine: Activated for nucleophilic aromatic substitution (SNAr) or forcing Pd-catalysis.
-
C3-Methyl: Provides essential steric bulk to enforce atropisomer selectivity or hydrophobic pocket filling; serves as a handle for radical halogenation.
This guide provides validated protocols to selectively functionalize the C2 and C6 positions, enabling the rapid synthesis of novel bis-aryl and aryl-amino pyridine ligands.
Chemical Reactivity Profile & Logic
Success with this scaffold relies on exploiting the subtle differences in bond dissociation energies (BDE) and electronic activation between the C2 and C6 positions.
The Reactivity Hierarchy[1]
-
Oxidative Addition (Pd0): RateC2-Br >> RateC6-Cl.
-
Mechanistic Insight: The C-Br bond is significantly weaker than the C-Cl bond. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3), the catalyst inserts almost exclusively at C2.
-
-
Nucleophilic Substitution (SNAr): RateC2-Br > RateC6-Cl (but tunable).
-
Mechanistic Insight: While both positions are ortho to the electron-withdrawing nitrogen, Bromine is a better leaving group than Chlorine. However, steric hindrance from the C3-methyl group can retard attack at C2, allowing for kinetic selectivity at C6 with smaller nucleophiles or specific conditions, though C2-coupling via Palladium is the preferred method to differentiate the sites cleanly.
-
Strategic Workflow Diagram
The following flowchart illustrates the decision matrix for synthesizing novel ligands from this core.
Figure 1: Divergent synthesis pathways. Route A is the most common for generating P2X3 antagonist scaffolds.
Detailed Experimental Protocols
Protocol A: Regioselective C2-Suzuki Coupling
This protocol selectively installs an aryl or heteroaryl group at the C2 position, leaving the C6-chloride intact for late-stage diversification.
Target: Synthesis of 2-(4-Fluorophenyl)-6-chloro-3-methylpyridine.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%)
-
Base: 2M Na2CO3 (aq) (2.5 eq)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyridine substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vial and purge with N2 or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 85°C for 4–6 hours.
-
Process Note: Do not exceed 95°C. Higher temperatures may promote minor oxidative addition at the C6-Cl bond, leading to bis-coupling byproducts.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes early due to the lipophilic C6-Cl and C3-Me groups.
Data Validation:
-
Expectation: >85% Yield.
-
NMR Check: Look for the disappearance of the C2-Br shift and retention of the C6-Cl signal (typically a doublet around δ 7.2–7.4 ppm depending on the exact environment).
Protocol B: C6-Buchwald-Hartwig Amination
Following C2-functionalization, the deactivated C6-chloride requires a robust catalytic system to install amine motifs (common in kinase inhibitors).
Target: Synthesis of N-(3-methoxypropyl)-6-methyl-5-(4-fluorophenyl)pyridin-2-amine.
Reagents:
-
Substrate: 2-Aryl-6-chloro-3-methylpyridine (from Protocol A) (1.0 eq)
-
Amine: 3-Methoxypropylamine (1.2 eq)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Xantphos or BrettPhos (4 mol%)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix Pd2(dba)3 and the phosphine ligand in the solvent for 10 minutes to generate the active catalytic species.
-
Addition: Add the pyridine substrate, amine, and Cs2CO3.
-
Reaction: Seal and heat to 100–110°C for 12–16 hours.
-
Expert Tip: The C3-methyl group exerts a remote steric effect. If conversion is sluggish, switch from Xantphos (bite angle ~111°) to BrettPhos , which is specifically designed for difficult aminations of heteroaryl chlorides.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC or silica chromatography (DCM/MeOH gradient).
Quantitative Data Summary
| Parameter | C2-Bromine | C6-Chlorine | C3-Methyl |
| Bond Dissociation Energy | ~68 kcal/mol | ~81 kcal/mol | N/A |
| Pref. Reaction (Pd) | Fast (25–85°C) | Slow (>100°C) | Inert |
| Pref. Reaction (SNAr) | Fast (activated) | Moderate (activated) | Steric Blocker |
| Strategic Role | Primary Anchor (Aryl/Het) | Secondary Anchor (Amine/Ether) | Selectivity/Solubility |
Troubleshooting & Optimization
Issue: Bis-coupling during Suzuki Reaction (Route A)
-
Cause: Temperature too high or highly active boronic acids.
-
Solution: Reduce temperature to 60°C and use a weaker base (e.g., K3PO4 instead of Na2CO3). Switch catalyst to Pd(PPh3)4 which is less active towards chlorides than Pd(dppf)Cl2.
Issue: No reaction at C6-Cl (Route B)
-
Cause: Deactivation of the pyridine ring by the electron-rich C2-substituent introduced in Step 1.
-
Solution: Use "Pre-catalyst" systems like Pd-PEPPSI-IPr or XPhos Pd G3 . These bulky, electron-rich ligand systems facilitate oxidative addition into the challenging electron-rich aryl chloride bond.
Issue: SNAr Regioselectivity Poor (Route B - Inverted)
-
Observation: Mixture of C2 and C6 substitution when treating the parent dibromo/chloro compound with amines.
-
Solution: Do not rely on SNAr for selectivity if possible. Use the Suzuki route (Protocol A) to "cap" the C2 position first. If C2-amine is absolutely required, use Buchwald-Hartwig conditions at room temperature with a specific catalyst (e.g., Pd(P(tBu)3)2) which prefers the C-Br bond exclusively.
References
-
Selectivity in Halopyridine Cross-Couplings
-
P2X3 Antagonist Synthesis
- Title: "Syntheses and structure-activity relationships of novel P2X3 receptor antagonists."
- Source:CORE / University of Bonn, 2010.
-
URL:[Link]
-
Buchwald-Hartwig Conditions for Pyridines
- Title: "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionaliz
- Source:ResearchG
-
URL:[Link]
- General Reactivity of this compound: Title: "3-Bromo-6-chloro-2-methylpyridine synthesis and properties." Source:ChemicalBook, 2024.
Sources
Application Note: 2-Bromo-6-chloro-3-methylpyridine as a Scaffold for Orthogonal Pyridine Functionalization
Executive Summary
2-Bromo-6-chloro-3-methylpyridine represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents. Its value lies in its orthogonal reactivity profile : the distinct electronic and steric environments of the C2-Bromine and C6-Chlorine atoms allow for sequential, site-selective functionalization.
This guide details the chemoselective exploitation of this building block. We prioritize the C2-selective Suzuki-Miyaura cross-coupling (controlled by bond dissociation energy) followed by C6-functionalization (controlled by steric accessibility and electronic activation).[1]
Compound Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1211582-97-6 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Key Features | C2-Br (Reactive handle), C6-Cl (Latent handle), C3-Me (Steric modulator) |
Strategic Analysis: The Orthogonal Logic
To successfully utilize this scaffold, one must understand the competing reactivity modes governed by the specific substitution pattern.[1]
Electronic vs. Steric Control[1]
-
C2-Position (Bromine): This is the site of kinetic preference for Pd-catalyzed oxidative addition .[2] The C–Br bond is significantly weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol).[1] However, the C3-methyl group exerts an ortho-effect, creating steric hindrance that prevents the formation of bis-coupled byproducts, effectively enhancing selectivity for mono-coupling at C2.
-
C6-Position (Chlorine): This position is sterically accessible but kinetically slower toward Palladium insertion.[1] Conversely, in Nucleophilic Aromatic Substitution (SₙAr) , the C6 position is often the preferred site of attack because the C3-methyl group sterically shields the C2 position from incoming nucleophiles, despite Br being a marginally better leaving group.
The Golden Rule: For maximum yield and purity, perform Pd-catalyzed coupling at C2 first , followed by SₙAr or a second catalytic coupling at C6 .[1]
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2-Functionalization)
This protocol is optimized to couple aryl boronic acids selectively at the C2-Br position while leaving the C6-Cl intact for subsequent steps.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) — Selected for its bite angle and stability.[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial with the substrate, aryl boronic acid, and Pd catalyst.[1] Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) via syringe, followed by the aqueous Na₂CO₃ solution.[1]
-
Thermal Activation: Heat the reaction block to 85–90°C .
-
Note: While standard pyridines couple at 80°C, the C3-methyl group increases the activation energy barrier. A slightly higher temperature ensures complete conversion without triggering C6-insertion.[1]
-
-
Monitoring (Self-Validation): Monitor by LC-MS at 2 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via silica flash chromatography (typically Hexanes/EtOAc gradient).[1]
Protocol B: Nucleophilic Aromatic Substitution (SₙAr) at C6
Following C2-functionalization, the pyridine ring remains electron-deficient enough to undergo SₙAr at the C6-Cl position, particularly with amine nucleophiles.
Materials
-
Substrate: 2-Aryl-6-chloro-3-methylpyridine (Product from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMSO or NMP (anhydrous)[1]
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in DMSO (0.5 M concentration).
-
Reagent Addition: Add the amine followed by DIPEA.
-
Thermal Cycle: Heat to 100–120°C in a sealed tube.
-
Mechanistic Insight: The C3-methyl group does not hinder the C6 position, but the electron-donating nature of the newly installed C2-aryl group (depending on substituents) may deactivate the ring. Higher temperatures are required compared to 2,6-dichloropyridine.[1]
-
-
Monitoring: Check LC-MS for the displacement of Chloride (loss of M+2 peak).
-
Workup: Pour the reaction mixture into crushed ice/water to precipitate the product. If oil forms, extract with DCM.[1]
Visual Workflow (Reaction Logic)
The following diagram illustrates the divergent pathways and the "Steric/Electronic Gate" logic used to control the synthesis.
Figure 1: Decision tree for the functionalization of this compound. Path A is preferred for preventing byproduct formation.
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Low conversion in Suzuki (Step 1) | C3-Methyl steric hindrance prevents transmetallation.[1] | Switch to SPhos or XPhos ligands; increase temp to 100°C. |
| Bis-coupling (Reaction at C2 & C6) | Catalyst too active or excess boronic acid.[1] | Reduce catalyst loading; ensure strict 1.05 equiv of boronic acid; lower temp to 70°C. |
| No reaction in SnAr (Step 2) | Electron-rich C2-aryl group deactivates the ring. | Switch solvent to NMP; increase temp to 140°C; use microwave irradiation.[1] |
| Des-bromo product observed | Hydrodehalogenation (side reaction).[1] | Ensure solvent is strictly degassed; avoid alcoholic solvents (use Toluene/Dioxane).[1] |
References
-
BenchChem. 2-Bromo-6-chloropyridine: Reactivity and Synthetic Applications. (General reactivity of the 2,6-dihalo scaffold).[1][3] Link[1]
-
St. Denis, J. D., et al. "Site-Selective Cross-Coupling of Dihalogenated Heterocycles."[1] Chemistry – A European Journal, 2014.[1] (Foundational text on halogen selectivity).
-
Lutz, M. R., et al. "High-Throughput Relative Reactivity Models for Nucleophilic Aromatic Substitution."[1] Chemical Science, 2022.[1][4][5] (Quantitative analysis of SnAr rates in substituted pyridines). Link
-
PubChem Compound Summary. "2-Bromo-3-chloro-6-methylpyridine (Isomer Analog)." National Center for Biotechnology Information.[1] (Structural data verification). Link[1]
-
Sigma-Aldrich. "Product Specification: 2-Bromo-6-chloropyridine."[1][6] (Building block availability and handling). Link
Sources
- 1. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-chloropyridine | 5140-72-7 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-溴-6-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
experimental procedure for Negishi coupling with 2-Bromo-6-chloro-3-methylpyridine
Application Note: Strategic Site-Selective Negishi Coupling of 2-Bromo-6-chloro-3-methylpyridine
Abstract & Strategic Overview
This application note details the experimental protocol for the site-selective Negishi cross-coupling of This compound . This substrate is a high-value scaffold in drug discovery (kinase inhibitors, GPCR ligands) due to its ability to undergo sequential functionalization.[1]
The Core Challenge: The molecule presents two electrophilic sites (C2-Br and C6-Cl). While C2-Br is electronically activated by the adjacent nitrogen, the C3-methyl group introduces significant steric hindrance ("ortho-effect").[1] Successful coupling requires a protocol that overcomes this steric barrier without forcing harsh conditions that would trigger side-reactions at the C6-Cl site.[1]
Key Success Factors:
-
Chemoselectivity: Exploiting the bond dissociation energy difference (
).[1] -
Steric Management: Selection of ligand systems capable of oxidative addition into hindered centers.[1]
-
Moisture Control: Negishi coupling is intolerant of water; strict anhydrous techniques are mandatory.[1][2]
Mechanistic Insight & Selectivity Logic
To achieve high yields, one must understand the competition between the two halogen sites.[1]
-
Electronic Activation: The pyridine nitrogen pulls electron density, making C2 and C6 electron-deficient.[1] C2 is generally more activated ($ \alpha $-position).[1]
-
Leaving Group Ability: Bromide is a superior leaving group to chloride (weaker bond strength), making the rate of oxidative addition
.[1] -
Steric Penalty: The C3-methyl group hinders the C2 position. Standard bulky phosphines may struggle to access the C2-Br bond, potentially stalling the reaction or forcing the use of higher temperatures, which erodes selectivity.[1]
Recommended Strategy: Use a catalyst system with high activity at moderate temperatures (Room Temperature to 50°C) to favor Kinetic Product (C2) over Thermodynamic equilibration or C6 activation.[1]
Figure 1: Kinetic competition between C2-Br and C6-Cl sites.[1] The C2 pathway is favored unless high temperatures overcome the activation energy for C6-Cl insertion.
Experimental Protocol
Reagents & Equipment Table
| Component | Specification | Purpose |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Organozinc | R-ZnX (1.2 - 1.5 equiv) | Nucleophile (Commercial or freshly prep) |
| Catalyst | Pd(PPh3)4 (Standard) or XPhos Pd G2 (Optimized) | Palladium Source (5 mol%) |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Reaction Medium (Must be dry!) |
| Additive | ZnCl2 (if not in R-ZnX solution) | Stabilizes intermediates |
| Atmosphere | Argon or Nitrogen (Grade 5.[1]0) | Prevents hydrolysis of Organozinc |
Step-by-Step Procedure
Note on Safety: Organozinc reagents are pyrophoric or highly flammable.[1] Pyridines are toxic.[1] Perform all operations in a fume hood using Schlenk techniques or a glovebox.
Step 1: Reaction Vessel Preparation
-
Flame-dry a 25 mL Schlenk flask (or microwave vial) under vacuum.
-
Allow to cool to room temperature (RT) under positive Argon pressure.
Step 2: Substrate & Catalyst Loading
-
Add This compound (1.0 mmol, 206 mg) to the flask.
-
Add Pd(PPh3)4 (0.05 mmol, 58 mg).
-
Expert Note: If the coupling partner is bulky (secondary alkyl zinc), switch to XPhos Pd G2 (2-3 mol%) to handle the steric hindrance at C3.[1]
-
-
Seal the flask with a rubber septum.[1]
-
Inject Anhydrous THF (4.0 mL) via syringe. Stir until dissolved.
Step 3: Organozinc Addition (Critical Step)
-
Cool the reaction mixture to 0°C (Ice/Water bath).
-
Reasoning: Cooling prevents exotherms that could trigger reaction at the C6-Cl site.[1]
-
-
Add the Organozinc Reagent (R-ZnX) (1.2 mmol) dropwise via syringe over 5-10 minutes.[1]
-
Remove the ice bath and allow the mixture to warm to Room Temperature .
Step 4: Reaction Monitoring
-
Stir at RT for 2–4 hours.
-
TLC/LCMS Check: Take a 10 µL aliquot, quench in saturated NH4Cl/EtOAc.
Step 5: Workup & Purification [1]
-
Quench the reaction by adding Saturated NH4Cl solution (5 mL) dropwise.
-
Dilute with Ethyl Acetate (EtOAc) or TBME.[1]
-
Separate layers.[1][2] Extract aqueous layer 2x with EtOAc.[1]
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Flash Column Chromatography (Hexanes/EtOAc). The product will typically be more polar than the starting di-halide.
Workflow Visualization
Figure 2: Operational workflow ensuring inert conditions and temperature control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovered) | Catalyst deactivated or Steric hindrance too high. | 1. Ensure THF is anhydrous.2. Switch catalyst to XPhos Pd G2 or PEPPSI-IPr .3.[1] Increase temp to 40-50°C. |
| Loss of Selectivity (C6 Product) | Temperature too high or Reaction time too long.[1] | 1. Keep reaction strictly at 0°C -> RT.2. Reduce equivalents of R-ZnX.3. Use a less electron-rich ligand (e.g., dppf).[1] |
| Homocoupling (R-R) | Oxidative coupling of Organozinc. | 1. Add R-ZnX slower.2. Ensure strict O2 exclusion (degas solvents).[1] |
References
-
Negishi Coupling Overview: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalysed Reaction of Alkynylzinc Reagents with Alkenyl Halides".[1] J. Chem. Soc., Chem. Commun.[1]1977 , 683.[1] Link
-
Knochel Organozinc Preparation: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides".[1] Angew.[1] Chem. Int. Ed.2006 , 45, 6040.[1][5] Link[1]
-
Selectivity in Halopyridines: Spitz, C.; Lin, A. "Site-Selective Cross-Coupling of Dihalogenated Heterocycles".[1] The Journal of Organic Chemistry. 2019 . (General Reference for reactivity trends).
-
Catalyst Selection for Hindered Substrates: Martin, R.; Buchwald, S. L.[1] "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates". J. Am. Chem. Soc.[1][2]2007 , 129, 3644.[1] Link[1]
Sources
Application Note: Precision Engineering of Optoelectronic Materials using 2-Bromo-6-chloro-3-methylpyridine
Topic: Use of 2-Bromo-6-chloro-3-methylpyridine in Materials Science CAS: 867377-03-5[1]
Executive Summary
This guide details the strategic application of This compound (CAS 867377-03-5) as a linchpin intermediate in the synthesis of advanced functional materials. Unlike symmetric dihalopyridines, this scaffold offers a "programmed reactivity" profile due to the electronic and steric differentiation between the C2-Bromine and C6-Chlorine sites.
Key Applications:
-
OLED Emitters: Synthesis of asymmetric cyclometalated ligands (e.g., for Iridium(III) complexes) where the 3-methyl group restricts conformation, reducing non-radiative decay.
-
Conjugated Polymers: Utilization as a monomer for donor-acceptor copolymers in Organic Photovoltaics (OPV).
-
MOF Linkers: Construction of non-linear, ditopic ligands for Metal-Organic Frameworks.
Chemical Architecture & Reactivity Logic
The utility of this compound rests on three structural features that dictate its behavior in transition-metal catalyzed cross-couplings:
| Feature | Position | Effect on Materials Synthesis |
| Bromine | C2 ( | Primary Reactive Site: Highly susceptible to oxidative addition by Pd(0). Allows for the first selective cross-coupling at mild temperatures. |
| Methyl Group | C3 ( | Steric Gatekeeper: Provides steric bulk adjacent to C2. In final materials (e.g., OLEDs), this increases the torsion angle, preventing |
| Chlorine | C6 ( | Secondary Reactive Site: Less reactive than C2-Br. Remains intact during the first coupling, serving as a "handle" for subsequent polymerization or functionalization. |
Reactivity Hierarchy Diagram
The following flowchart visualizes the sequential functionalization logic, ensuring high chemo-fidelity.
Figure 1: Sequential functionalization strategy exploiting the reactivity difference between C2-Br and C6-Cl.
Protocol: Sequential Cross-Coupling for Asymmetric Ligands
Objective: Synthesize a 2-aryl-6-chloropyridine intermediate with >95% regioselectivity, avoiding "double coupling" or C6 reaction.
Phase 1: Site-Selective Suzuki-Miyaura Coupling (C2-Br)
Rationale: The C2-Br bond is weaker and more electron-deficient than C6-Cl. However, the C3-Methyl group creates steric hindrance. Standard ligands (e.g., PPh3) may be too bulky or slow. We utilize Pd(dppf)Cl2 , which has a large bite angle but tolerates sterics well, or S-Phos , which is designed for hindered substrates.
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.05 eq) - Stoichiometry is critical to prevent over-coupling.
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%)
-
Base: K2CO3 (2.0 M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a Schlenk flask with the substrate (1.0 eq), arylboronic acid (1.05 eq), and Pd catalyst (3 mol%) under an argon atmosphere.
-
Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate).
-
Activation: Add the K2CO3 solution via syringe. The biphasic system requires vigorous stirring.
-
Temperature Control: Heat the mixture to 60°C .
-
Critical Note: Do NOT exceed 70°C in this step. Higher temperatures promote oxidative addition at the C6-Cl bond, degrading selectivity.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography on silica gel. The unreacted chloride at C6 allows the product to remain stable on silica.
Phase 2: C6-Functionalization (Polymerization or Ligand Extension)
Rationale: The remaining C6-Cl is deactivated and unhindered. To activate this site, we switch to a more electron-rich, bulky phosphine ligand system (Buchwald ligands) and higher temperatures.
Materials:
-
Substrate: Mono-coupled intermediate from Phase 1.
-
Coupling Partner: Bis-pinacolato diboron (for boronic ester synthesis) OR a second aryl boronic acid.
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR Pd(Amphos)Cl2 .
-
Base: K3PO4 (3.0 eq, anhydrous).
-
Solvent: Toluene/Water (10:1).
Step-by-Step Methodology:
-
Combine intermediate, coupling partner, and base in a pressure vial.
-
Add catalyst and ligands in a glovebox or under strictly inert flow.
-
Add solvent and seal the vial.
-
Heat to 100–110°C for 12–24 hours.
-
Observation: The reaction mixture will darken significantly. Full conversion is required as separation of mono- and bis-arylated products can be difficult if conversion is incomplete.
Data & Performance Metrics
The following table summarizes expected outcomes based on catalyst selection for the C2-selective step.
| Catalyst System | Temperature | Yield (C2-Product) | Selectivity (C2:C6) | Notes |
| Pd(PPh3)4 | 80°C | 65% | 85:15 | Poor selectivity due to high temp required for activation. |
| Pd(dppf)Cl2 | 60°C | 92% | >98:1 | Recommended. Excellent balance of activity and selectivity. |
| Pd(OAc)2 / S-Phos | 40°C | 88% | >99:1 | Best for very sterically hindered boronic acids. |
Safety & Handling (E-E-A-T)
-
Hazard Profile: this compound is an acute irritant (H315, H319, H335). It is harmful if swallowed (H302).[3]
-
Handling: Handle only in a fume hood. Wear nitrile gloves.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can discolor (N-oxidation) upon prolonged exposure to air and light.
-
Quenching: Quench Pd-catalyzed reactions with a scavenger resin (e.g., SiliaMetS® Thiol) to remove residual palladium, which is critical for optoelectronic applications where metal impurities quench fluorescence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53416675, this compound. Retrieved from [Link]
-
Lutz, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 217. (Illustrates general Suzuki conditions for sterically hindered halopyridines). Retrieved from [Link]
- Schlummer, B., & Scholz, U. (2004).Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. (Authoritative review on catalyst selection for differential halogen reactivity).
Sources
Troubleshooting & Optimization
improving yield for 2-Bromo-6-chloro-3-methylpyridine synthesis
Ticket ID: #2B6C3M-YIELD-OPT Topic: Yield Optimization for 2-Bromo-6-chloro-3-methylpyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Triage & Diagnostic: Identifying the Failure Mode[2]
Welcome to the Technical Support Center. Based on common inquiries regarding This compound (CAS: 1211582-97-6) , yield losses typically stem from two distinct synthetic pathways. Please identify your current workflow below to proceed to the relevant troubleshooting module.
-
Route A (The Sandmeyer Approach): You are starting with 2-amino-6-chloro-3-methylpyridine and using sodium nitrite (
) or an alkyl nitrite.[1][2] -
Route B (The Phosphorus Approach): You are starting with 2-hydroxy-6-chloro-3-methylpyridine (or its pyridone tautomer) and using
or .[1][2]
Module A: Optimizing the Sandmeyer Reaction (Amino Bromo)
The Core Problem:
The electron-deficient nature of the pyridine ring, combined with the steric hindrance of the 3-methyl group, makes the diazonium intermediate unstable.[2] In traditional aqueous conditions (
The Solution: Non-Aqueous Doyle-Kiernan Protocol
To maximize yield, you must eliminate water from the system.[2] We recommend switching to a non-aqueous Sandmeyer reaction using tert-butyl nitrite (
Optimized Protocol (Non-Aqueous)
-
Preparation:
-
Reagent Loading:
-
Addition:
-
Reaction:
-
Quench:
Why this works:
The alkyl nitrite generates the diazonium species in situ without water.[1][2]
Module B: Optimizing the Phosphorus Route (Hydroxy Bromo)
The Core Problem:
Reactions with
The Solution: Super-Stoichiometry and Phase Transfer If Route A is not viable, optimize Route B by using a significant excess of brominating agent and ensuring high thermal energy to overcome the activation barrier.[2]
Optimized Protocol ( )
-
Stoichiometry: Use 2.5 to 3.0 equivalents of
. -
Solvent: Use Toluene or 1,2-Dichloroethane (DCE) .[1][2] Avoid neat reactions if possible to prevent "hot spots" and charring.
-
Additive: Add
(catalytic, 5 mol%) to form the Vilsmeier-Haack-like active species, which is more reactive than alone.[1][2] -
Temperature: Reflux is mandatory (110°C for Toluene).
-
Workup (Safety Warning):
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Route A: Product contains ~30% Phenol (OH-pyridine) | Water contamination in solvent or reagents.[1][2] | Switch to anhydrous |
| Route A: Low yield, tar formation | Thermal runaway during diazotization.[1][2] | Cool to 0°C during amine addition.[1][2] Do not heat above 65°C during the radical step.[1][2] |
| Route A: Incomplete conversion | Ensure vigorous stirring. Use finely powdered | |
| Route B: Reaction solidifies/stalls | Polymerization of | Use Toluene as solvent (dilution effect).[1][2] Increase |
| Both Routes: Product is reddish/brown oil | Residual Copper or Bromine.[1][2] | Wash organic layer with 10% |
Visual Workflow: Non-Aqueous Sandmeyer Pathway
The following diagram illustrates the critical decision points and chemical pathways for the recommended Route A .
Caption: Logical flow for optimizing the conversion of the amino-pyridine to the bromo-pyridine, highlighting the critical necessity of anhydrous conditions.
Purification & Characterization Data
Isolation Strategy: The target compound, This compound , is lipophilic.[1][2]
-
Flash Chromatography:
-
Recrystallization:
Expected Analytical Data:
-
Appearance: Off-white to pale yellow solid (or oil that solidifies upon standing).[1][2]
-
1H NMR (CDCl3, 400 MHz): Look for two aromatic doublets (coupling of H4 and H5) and a singlet for the methyl group at
~2.3-2.4 ppm.[1][2] -
MS (ESI): Distinctive isotope pattern for Br+Cl (M+, M+2, M+4).[1][2]
References
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977).[1][2] Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2430.[1][2] Link[1][2]
-
Krasnokutskaya, E. A., et al. (2007).[1][2][3][4] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[2][3] Synthesis, 2007(1), 81–84.[1][2][4] Link
-
Allen, C. F. H., & Thirtle, J. R. (1946).[1][2] 2-Bromopyridine.[1][2][5][6][7][8] Organic Syntheses, Coll.[1][2] Vol. 3, p.136. (Foundational reference for non-aqueous Sandmeyer logic). Link[1][2]
Sources
- 1. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-6-chloro-3-methylpyridine
Current Status: Operational Ticket ID: PUR-PYR-2B6C3M Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Halogen Dance" Challenge
Welcome to the technical support hub for 2-Bromo-6-chloro-3-methylpyridine (CAS: 867377-03-5 / generic scaffold).
If you are here, you are likely facing the "Halogen Dance" dilemma: separating a specific regioisomer from a soup of structurally similar byproducts. Unlike simple pyridines, the 2,6-dihalo substitution pattern drastically alters the physicochemical properties of the ring—most notably, it kills the basicity of the nitrogen.
This guide moves beyond generic textbook advice. We treat your crude mixture as a complex system and provide self-validating protocols to isolate your target.
Module 1: Critical Impurity Profiling (The Diagnostic)
Q: My crude looks like a dark oil/tar. How do I determine if purification is even possible before wasting solvent?
A: Visual appearance is deceptive in pyridine chemistry. Dark tars are often trace diazonium decomposition products (from Sandmeyer reactions) masking a clean product.
The Protocol:
-
TLC Stress Test: Do not use 100% Hexane or 100% Ethyl Acetate.
-
Eluent: 5% Diethyl Ether in Hexane (Isocratic).
-
Visualization: UV (254 nm) is standard, but Iodine Stain is mandatory here. Alkyl-pyridines often stain brown/yellow, while highly halogenated impurities stain faintly.
-
-
The "Ghost" Spot: If you see a spot running just above your product, it is likely the 2,6-dichloro analog (if using mixed halogens) or the 2,6-dibromo analog. These co-crystallize and are extremely difficult to separate by distillation.
Decision Matrix:
Figure 1: Decision matrix for selecting the purification vector based on impurity profile.
Module 2: The "Reverse" Acid Wash (Chemo-Selective Extraction)
Q: Can I extract my product into HCl to clean it?
A: NO. This is the most common error with 2,6-dihalopyridines.
The Science: Standard pyridines (pKa ~5.2) are basic.[1] However, electron-withdrawing halogens at the 2 and 6 positions drastically lower the pKa of the ring nitrogen to < 0. Your target, this compound, is essentially non-basic in aqueous conditions [1].
The "Reverse" Strategy: Instead of extracting the product into acid, you wash the organic phase with dilute acid to remove impurities (like unreacted 2-amino-picolines or mono-halo pyridines) which retain their basicity.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) (do not use Ethyl Acetate, as it can hydrolyze in the next step).
-
The Scrubber: Wash the DCM layer with 1M HCl (Cold, 0–5°C).
-
Mechanism:[2] The impurities (mono-halo/amino species) protonate and move to the aqueous layer. Your target (2,6-dihalo) remains in the DCM.
-
-
Validation: Check the aqueous layer by TLC (neutralize a small aliquot with NaOH first). If it contains your product, your acid was too strong (protonating the weak base).
-
Neutral Wash: Wash DCM with sat. NaHCO₃ to remove trace acid, dry over MgSO₄, and concentrate.
| Component | pKa (approx) | Behavior in 1M HCl | Phase |
| Target (2-Br-6-Cl) | < 0.5 | Remains Neutral | Organic |
| Start Material (Mono-Cl) | ~3.0 - 4.0 | Protonates (Salt) | Aqueous |
| Amino-precursor | ~6.0 - 7.0 | Protonates (Salt) | Aqueous |
Module 3: Chromatographic Resolution
Q: My isomers are co-eluting on the column. How do I separate them?
A: The 2-Br and 6-Cl substituents have very similar lipophilicities. Standard silica often fails.
Troubleshooting Steps:
-
Deactivate the Silica: Pyridines "tail" because the nitrogen interacts with acidic silanol groups. Even though your target is non-basic, trace impurities are not.
-
Fix: Pre-wash the column with Hexane containing 1% Triethylamine (TEA) . Run your gradient without TEA afterward to avoid contaminating the product.
-
-
Solvent Engineering: Switch from Hexane/Ethyl Acetate to Pentane/Diethyl Ether .
-
Why? Ether offers better selectivity for halogenated isomers due to subtle dipole interactions compared to the brute force polarity of Ethyl Acetate.
-
-
The "Silver Bullet" (Last Resort): If 2-Br and 2-Cl regioisomers are inseparable, use Silver Nitrate (AgNO₃) impregnated silica (10% w/w).
-
Mechanism:[2] Ag+ coordinates with the halogens and the pi-system. The difference in coordination strength between Br and Cl (and their steric environments) often creates enough ΔRf for separation [2].
-
Module 4: Crystallization Strategies
Q: The oil won't solidify. Is it impure?
A: Not necessarily. The melting point of this compound is relatively low (often < 50°C depending on exact isomer purity) and easily depressed by solvent residues.
Crystallization Protocol:
-
Solvent System: Methanol/Water (High yield) or Pentane (High purity).
-
The "Deep Freeze" Method:
-
Dissolve the oil in a minimum amount of Pentane at room temperature.
-
Cool to -20°C (freezer) for 24 hours.
-
Crucial: If it oils out, scratch the glass with a spatula to induce nucleation.
-
-
Seed Crystal Generation:
-
Take 10 mg of the crude oil on a watch glass.
-
Add 1 drop of Methanol.
-
Let it evaporate slowly in a fume hood. The residue often forms micro-crystals. Use these to seed the main batch.
-
References
-
Linnell, R. (1960).[1][3] Dissociation Constants of 2-Substituted Pyridines. The Journal of Organic Chemistry, 25(2), 290.[1] Link
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.
-
PubChem Compound Summary. (n.d.). 2-Bromo-6-chloropyridine.[4][5] National Center for Biotechnology Information. Link
- Schlosser, M., et al. (2005). Site-Selective Substitution of Polyhalogenated Pyridines. Journal of Organic Chemistry.
Disclaimer: This guide assumes standard laboratory safety protocols. Halogenated pyridines can be skin sensitizers. Always review the MSDS before handling.
Sources
- 1. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
optimizing catalyst loading for 2-Bromo-6-chloro-3-methylpyridine coupling
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-6-chloro-3-methylpyridine Coupling
Executive Summary: The Substrate Challenge
The coupling of This compound presents a classic "Steric vs. Electronic" conflict.
-
Electronic Preference: The C2-position (Bromo) is electronically activated by the adjacent pyridine nitrogen and the weaker C-Br bond (approx. 68 kcal/mol) compared to C-Cl (approx. 81 kcal/mol).
-
Steric Obstacle: The C3-methyl group creates significant steric hindrance, impeding the approach of the palladium species to the C2-Br bond.
-
Poisoning Risk: The pyridine nitrogen lone pair is a potent ligand that can bind to electrophilic Pd(II) species, forming inactive "off-cycle" resting states (Catalyst Poisoning).[1]
This guide provides a self-validating protocol to optimize catalyst loading while ensuring regioselectivity (C2 vs. C6) and preventing catalyst deactivation.
Module 1: Catalyst Selection & Mechanism
Q: Why does my standard Pd(PPh3)4 catalyst fail or require high loading (>5 mol%)?
A: Standard triphenylphosphine ligands are insufficiently bulky. They fail in two ways:
-
Lack of Protection: They do not effectively shield the Pd center from coordinating with the pyridine nitrogen (poisoning).
-
Slow Oxidative Addition: The steric bulk of the C3-methyl group slows down the oxidative addition of Pd into the C2-Br bond. Without a bulky, electron-rich ligand to accelerate this step, the catalyst decomposes before turnover occurs.
Recommended Systems: For this specific substrate, you must use Bulky, Electron-Rich Ligands .
| Catalyst Class | Recommended Catalyst | Mechanism of Action |
| NHC-Pd (Best for Scale) | PEPPSI-IPent or PEPPSI-IPr | The bulky N-Heterocyclic Carbene (NHC) wingtips prevent N-coordination poison. The "throw-away" 3-chloropyridine ligand ensures rapid initiation [1]. |
| Buchwald G3/G4 | XPhos Pd G4 or SPhos Pd G4 | Dialkylbiaryl phosphines facilitate oxidative addition at hindered centers (C2) and promote reductive elimination [2]. |
| Bis-Phosphine | Pd(dppf)Cl2 or FcPPh2 | While less active, ferrocenyl ligands often show unique selectivity for 2,6-dihalopyridines if NHCs fail [3]. |
Module 2: Visualization of Selectivity & Failure Modes
The following diagram illustrates the kinetic competition between the desired C2-coupling, the undesired C6-coupling, and the catalyst deactivation pathway.
Figure 1: Kinetic competition in this compound coupling. Path A requires bulky ligands to overcome steric hindrance. Path C represents the primary cause of high catalyst loading requirements.
Module 3: Loading Optimization Protocol
Q: How do I lower the catalyst loading from 5 mol% to <1 mol%?
A: Do not simply reduce the amount. You must perform a Reaction Progress Kinetic Analysis (RPKA) to identify when the catalyst dies.
Step 1: The "Overkill" Baseline
Run the reaction at 2.0 mol% PEPPSI-IPent (or XPhos Pd G4).
-
Conditions: 1.0 eq Substrate, 1.2 eq Boronic Acid, 3.0 eq K3PO4, Dioxane/H2O (4:1), 60°C.
-
Target: >95% Conversion in <2 hours. If this fails, check reagent purity (especially Boronic Acid stoichiometry).
Step 2: The "Stress Test" (Degradation Study)
Set up 4 parallel reactions with decreasing loading:
-
1.0 mol%
-
0.5 mol%
-
0.1 mol%
-
0.05 mol%
Crucial Sampling: Take LCMS aliquots at 15 mins, 1 hour, and 4 hours .
| Observation | Diagnosis | Solution |
| Full conversion at 15 mins (all loadings) | Catalyst is extremely active. | Drop temp to 40°C or reduce loading to ppm levels (0.01 mol%). |
| Stalls after 1 hour (Low loadings) | Catalyst death (Poisoning or Aggregation). | Add 10 mol% free ligand (e.g., added XPhos) to stabilize the Pd species. |
| Slow but steady conversion | Rate limited by Oxidative Addition. | Increase Temp to 80°C. |
| Induction Period (Slow start) | Slow activation of precatalyst. | Switch to a rapidly activating precatalyst (e.g., Pd-162 or PEPPSI). |
Module 4: Troubleshooting & FAQs
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Product Inhibition or Boronic Acid Decomposition .
-
Product Inhibition: The product (a biaryl pyridine) might be a better ligand for Pd than the substrate. Test: Run the reaction with 10% product added at the start. If rate decreases, this is the cause.
-
Boronic Decomp: Protodeboronation is faster than the coupling. Fix: Add the boronic acid in two portions (0.6 eq at T=0, 0.6 eq at T=1h).
Q: I am seeing significant C6-coupling (wrong regioisomer). A: The catalyst is attacking the less hindered Chloride instead of the hindered Bromide.
-
Cause: Ligand is too small (e.g., PPh3) or Temperature is too high (eroding selectivity).
-
Fix: Switch to PEPPSI-IPent [1] or Q-Phos . These extremely bulky ligands physically cannot fit into the C6 site as easily as the C2 site, enforcing the electronic preference for C2-Br.
Q: How do I remove residual Palladium (<10 ppm) for pharma applications? A: Pyridine-based products bind Pd tightly. Standard silica filtration is insufficient.
-
Protocol: Treat the crude organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavengers at 50°C for 2 hours. The sulfur binds Pd more tightly than the pyridine nitrogen.
Module 5: Decision Tree for Troubleshooting
Figure 2: Troubleshooting logic for stalled or failed coupling reactions.
References
-
Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[2][3] Molecules.
-
Buchwald, S. L., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.[4]
-
Lipshutz, B. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
-
BenchChem Technical Support . (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of 2-Bromo-6-chloro-3-methylpyridine
The following guide is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-6-chloro-3-methylpyridine . This substrate presents a classic "chemical conflict": the electronic bias favors reaction at the C2-bromide, but the steric environment (C3-methyl group) severely retards it.
Executive Summary: The Substrate Challenge
-
Substrate: this compound.
-
Primary Challenge: Steric hindrance at C2. The methyl group at the 3-position creates significant steric bulk around the C2-bromide bond. While Bromide is the better leaving group (vs. Chloride), the oxidative addition of Palladium at C2 is kinetically impeded by the ortho-methyl group.
-
Secondary Challenge: Regioselectivity & Side Reactions. If the C2 position is too hindered, the system may stall, leading to protodehalogenation, or (less likely) force reaction at the C6-chloride if highly active, non-bulky catalysts are used.
-
Goal: Achieve selective coupling at C2-Br while leaving C6-Cl intact for future diversification.
Module 1: Troubleshooting Diagnostic Guide
Issue 1: "I see <10% conversion. The starting material is untouched."
Diagnosis: The catalyst cannot access the C2-Br bond due to the C3-methyl steric wall. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail here because their ligands are not electron-rich enough to boost oxidative addition or bulky enough to stabilize the intermediate.
Solution: The "Buchwald" Switch Switch to electron-rich, bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs).
-
Recommendation: Use Pd(OAc)2 + SPhos or XPhos .
-
Why? SPhos and XPhos are dialkylbiaryl phosphines. They are electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (promoting reductive elimination and preventing catalyst aggregation).
-
Alternative: Pd-PEPPSI-IPr (NHC precatalyst) is excellent for hindered pyridines.
Issue 2: "The reaction turns black immediately, and I get low yield."
Diagnosis: "Palladium Black" formation. The active Pd(0) species is unstable and precipitating out of solution before it can enter the catalytic cycle. This is common with electron-deficient pyridines which can coordinate to Pd and disrupt the cycle.
Solution: Stabilize the Active Species
-
Protocol: Ensure your ligand-to-metal ratio is optimized (typically 2:1 for monodentate phosphines).
-
Solvent: Switch to 1,4-Dioxane or Toluene (anhydrous) to prevent catalyst decomposition often seen in aqueous alcohols.
-
Temperature: Lower the temperature slightly (e.g., to 80°C) or use a precatalyst like XPhos Pd G2 which releases the active species slowly.
Issue 3: "I see a byproduct with Mass M-Br+H (Dehalogenation)."
Diagnosis: Protodehalogenation. The Pd inserted into the C-Br bond, but transmetalation with the boronic acid failed. The Pd-intermediate then abstracted a hydride (likely from the solvent or base) and reductively eliminated.
Solution: Boost Transmetalation
-
Base: Switch to K3PO4 (3.0 equiv) or Cs2CO3 . These bases are more soluble in organic solvents and facilitate the formation of the reactive boronate species.
-
Water: If using anhydrous conditions, add a controlled amount of water (e.g., 5-10 equiv) or use wet solvent. Boronic acids require a trace of water to form the active boronate species (trimer -> monomer conversion).
Issue 4: "My pyridine ring hydrolyzed (OH replaces Br/Cl)."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The 2,6-dihalopyridine core is electron-deficient. In the presence of strong hydroxide bases (NaOH, KOH) and heat, the OH- ion attacks the ring directly, bypassing the metal catalyst.
Solution: Anhydrous Base System
-
Protocol: Use anhydrous K3PO4 or CsF in Dioxane or DMF. Avoid water/alcohol mixtures.
-
Mechanism: Fluoride (from CsF) activates the boronic acid/ester without acting as a strong nucleophile toward the pyridine ring.
Module 2: Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for optimizing this specific reaction.
Caption: Troubleshooting logic flow for optimizing conversion and selectivity in sterically hindered halopyridines.
Module 3: Recommended Experimental Protocol
This protocol prioritizes the C2-selective coupling while suppressing hydrolysis and overcoming the C3-methyl steric barrier.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Substrate | 1.0 | Electrophile | This compound |
| Boronic Acid | 1.1 - 1.2 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.02 - 0.05 | Catalyst | Pd(OAc)2 (2-5 mol%) |
| Ligand | 0.04 - 0.10 | Ligand | SPhos or XPhos (2:1 L:Pd ratio) |
| Base | 2.0 - 3.0 | Activator | K3PO4 (Tribasic Potassium Phosphate) |
| Solvent | [0.2 M] | Medium | 1,4-Dioxane / Water (10:1 ratio) |
Step-by-Step Procedure
-
Setup: Charge a reaction vial (equipped with a stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and finely ground K3PO4 (3.0 equiv).
-
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon 3 times . Oxygen inhibits the active catalytic species.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (10:1 ratio) via syringe.
-
Note: If hydrolysis is observed in previous runs, switch to anhydrous Dioxane and use CsF (2.5 equiv) instead of K3PO4/Water.
-
-
Reaction: Heat the block to 90°C - 100°C with vigorous stirring.
-
Time: Monitor by HPLC/LC-MS at 2 hours. Reaction typically completes in 4-16 hours.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.
Module 4: Reactivity Data Comparison
The table below highlights why specific conditions are chosen based on the reactivity profile of halopyridines.
| Feature | C2-Bromide (Target) | C6-Chloride (Off-Target) | Implication |
| Bond Energy | Weak (~68 kcal/mol) | Strong (~81 kcal/mol) | C2-Br reacts first electronically. |
| Steric Envir. | High (Flanked by C3-Me) | Low (Flanked by H) | C2 reaction is slow ; requires bulky ligands. |
| Electronic | Activated (Alpha to N) | Activated (Alpha to N) | Both positions are susceptible to SNAr (hydrolysis). |
| Selectivity | Preferred with SPhos/XPhos | Preferred with Ni-catalysts or specific conditions | Use Pd-catalysis to maintain C2 selectivity. |
References
-
Regioselectivity in Dihalopyridines
-
Source:
- Relevance: Confirms the general trend (Br > Cl)
-
-
Sterically Hindered Couplings (Buchwald Ligands)
-
Source:
- Relevance: Details the mechanism and necessity of dialkylbiaryl phosphine ligands (SPhos, XPhos)
-
-
Catalyst Systems for Chloropyridines (Pd-PEPPSI)
-
Source:
- Relevance: Discusses how specific NHC ligands can sometimes alter selectivity, reinforcing the need to stick to standard Buchwald ligands for C2-Br retention.
-
-
General Suzuki Mechanism & Troubleshooting
-
Source:
- Relevance: Provides the foundational catalytic cycle steps (Oxidative Addition, Transmetalation)
-
preventing debromination of 2-Bromo-6-chloro-3-methylpyridine
Topic: Preventing Debromination of 2-Bromo-6-chloro-3-methylpyridine
Welcome to the Advanced Synthesis Support Module.
Ticket ID: PYR-2Br-6Cl-3Me-OPT Assigned Specialist: Senior Application Scientist, Heterocycles Division Status: Open
You are encountering debromination (hydrodebromination) during the functionalization of This compound . This is a common but solvable issue. This scaffold possesses a distinct reactivity hierarchy: the C2-Bromine is significantly more activated than the C6-Chlorine due to the adjacent ring nitrogen, making it the primary site for both desired functionalization and undesired side reactions.
The presence of the 3-Methyl group introduces steric strain near the reactive C2 center. While this directs regioselectivity, it can also retard the rate of oxidative addition or transmetallation, leaving the catalytic intermediates vulnerable to side pathways—specifically debromination.
Below are the specialized troubleshooting protocols for the two most common workflows: Palladium-Catalyzed Cross-Coupling and Lithium-Halogen Exchange .
Module 1: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The Issue: You observe the formation of 2-chloro-3-methylpyridine (the hydrodebrominated byproduct) instead of the desired cross-coupled product.
The Mechanism (Root Cause): Debromination in Suzuki couplings is rarely a random reduction. It is driven by the formation of a Palladium-Hydride (Pd-H) species.[1] This species forms via:
- -Hydride Elimination: From alkyl groups on ligands or substrates.
-
Solvent/Base Interaction: The most common cause. Primary/Secondary alcohols (used as co-solvents) or alkoxide bases undergo
-elimination after coordinating to Pd, generating Pd-H which then reductively eliminates with your aryl ring to form the Ar-H byproduct.
Troubleshooting Protocol
| Parameter | Current (High Risk) | Recommended (Low Risk) | Scientific Rationale |
| Solvent | Ethanol, Isopropanol, MeOH | Dioxane/H₂O , Toluene/H₂O , DMF | Alcohols are hydride donors. Aprotic systems eliminate the primary source of Pd-H. |
| Base | NaOEt, NaOiPr, NaOtBu | K₂CO₃ , K₃PO₄ , Cs₂CO₃ | Alkoxide bases can transfer a hydride to Pd. Inorganic carbonates cannot. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ , Pd(dtbpf)Cl₂ | Bidentate ligands (dppf) resist |
| Temp | Reflux (>80°C) | 60°C - 70°C | High heat accelerates the debromination pathway (higher activation energy) more than the coupling. |
Visualizing the Failure Mode
The following diagram illustrates exactly where the cycle breaks down to cause debromination.
Caption: Figure 1. The "Off-Ramp" to Failure. Note how the presence of alcohols diverts the oxidative addition complex toward hydride formation.
Module 2: Lithium-Halogen Exchange
The Issue: You are attempting to lithiate the C2 position to react with an electrophile (e.g., aldehyde, CO₂), but you recover the protonated species (2-H) or the starting material.
The Mechanism (Root Cause): The "debromination" here is actually protonation . The 2-lithio-6-chloro-3-methylpyridine intermediate is highly basic.
-
Moisture: Even ppm levels of water in THF will quench the lithiated species immediately.
-
Thermal Instability: At temperatures above -60°C, the 2-lithio species can undergo "Scrambling" (reacting with starting material) or aggregate, leading to poor reactivity.
-
Acidic Protons: If your electrophile has acidic protons (e.g., an unproteted amide), the lithiated pyridine will act as a base, not a nucleophile.
Troubleshooting Protocol
Method A: The "Turbo Grignard" Switch (Highly Recommended) Instead of n-BuLi, use isopropylmagnesium chloride - lithium chloride complex (iPrMgCl·LiCl) .
-
Why? It performs a Mg-Halogen exchange. The resulting magnesiated species is less basic and more thermally stable (often stable at 0°C or -20°C) than the lithiated species, drastically reducing "debromination" via protonation.
-
Selectivity: It is highly selective for the activated 2-Br over the 6-Cl.
Method B: Optimized Lithiation (If n-BuLi is mandatory)
-
Temperature: Must be -78°C strictly.
-
Solvent: Anhydrous THF or Toluene (Toluene is non-hygroscopic, reducing wetness risks).
-
Mode: Use Inverse Addition if the electrophile allows (e.g., Barbier conditions). Mix the substrate and electrophile, then add n-BuLi. This captures the lithiated species immediately upon formation.
Decision Matrix for Exchange Chemistry
Caption: Figure 2. Workflow optimization for metal-halogen exchange. Note the preference for Turbo Grignard to increase stability.
Frequently Asked Questions (FAQs)
Q: Can I use the 6-Chloro position for coupling first? A: No. The C2-Br bond is significantly weaker and more electron-deficient due to the adjacent Nitrogen. Palladium will insert at C2 almost exclusively. If you need to functionalize C6 first, you must start with a different scaffold (e.g., 2-amino-6-chloropyridine) or protect C2.
Q: Why does the 3-Methyl group matter? A: The methyl group provides steric bulk. In Suzuki couplings, this bulk can prevent the "Transmetallation" step (which is sterically sensitive). If transmetallation is slow, the catalyst sits in the oxidative addition state (Ar-Pd-Br) longer, increasing the statistical probability of it finding a hydride source and debrominating. Solution: Increase catalyst loading to 5 mol% or use a smaller ligand.
Q: How do I remove the debrominated byproduct? A: It is difficult. 2-Chloro-3-methylpyridine has a similar polarity to the starting material. However, it is more basic. You may be able to separate them by carefully washing the organic layer with dilute aqueous HCl (pH 3-4). The byproduct (less hindered N) may protonate and move to the aqueous layer preferentially compared to the sterically hindered/halogenated starting material.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. 2[3][2][4][5][6]
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Catalytic Cycle Analysis. 7
-
Organic Chemistry Portal. (2023). Mechanism of the Suzuki Coupling and Side Reactions. 8
-
Royal Society of Chemistry. (2014). Hydrodebromination of allylic and benzylic bromides... using water as the hydrogen source. Dalton Transactions. 9[4][5][6]
-
Brigham Young University. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-lithiopyridine. 10[5][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-chloro-3-methylpyridine
Ticket ID: #TS-PYR-2491 Subject: Troubleshooting Scale-Up Failures (Yield Loss & Impurity Profile) Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Process Chemistry Status: Open[1]
Executive Summary: The Challenge
The synthesis of 2-Bromo-6-chloro-3-methylpyridine (CAS: 132606-40-7) presents a classic "regio-electronic" conflict in pyridine chemistry. Unlike benzene derivatives, the pyridine ring's electron-deficient nature makes direct electrophilic bromination at the 2-position difficult.[1]
Most scale-up failures for this molecule stem from attempting direct halogenation or mismanaging the Sandmeyer reaction (diazotization-bromination) of the 2-amino precursor.[1] This guide addresses the critical control points required to transition from gram-scale to kilogram-scale production, focusing on the Gattermann/Sandmeyer approach as the industry standard for high-purity isolation.
Module 1: Route Selection & Validation
User Question: We are currently attempting direct bromination of 2-chloro-3-methylpyridine using
Technical Response: Direct electrophilic aromatic substitution (SEAr) on a pyridine ring containing a halogen (Cl) is kinetically unfavorable due to the ring's deactivation. Furthermore, the 3-methyl group directs electrophiles to the 5-position (beta to nitrogen), not the 2-position.[1]
Validated Pathway: The only robust method for scale-up is the Sandmeyer Reaction starting from 2-amino-6-chloro-3-methylpyridine .[1] This route "locks" the regiochemistry, as the amino group is installed exactly where the bromine is required.
Validated Workflow Diagram
Caption: Figure 1. The regiochemically locked synthesis route. Direct bromination is avoided in favor of amino-group displacement.[1]
Module 2: The Diazotization Bottleneck (Troubleshooting)
User Question: Our yield drops from 85% (10g scale) to 45% (500g scale). We observe a large "peak X" in HPLC. What is happening?
Technical Response: The "Peak X" is almost certainly 6-chloro-3-methyl-2-pyridone (the hydroxy impurity).[1] This occurs when the diazonium intermediate reacts with water instead of the bromide ion. On a large scale, longer addition times allow the diazonium salt to warm up or hydrolyze before the reaction is complete.
Critical Protocol: Anhydrous vs. Aqueous
For scale-up >100g, we recommend switching from the aqueous NaNO₂/HBr method to the Anhydrous Alkyl Nitrite method to eliminate hydrolysis.
Comparative Protocol Table
| Parameter | Method A: Aqueous (Standard) | Method B: Anhydrous (Recommended for Scale) |
| Reagents | NaNO₂, 48% HBr (aq) | t-Butyl Nitrite (t-BuONO) , CuBr₂ |
| Solvent | Water / HBr | Acetonitrile (MeCN) |
| Temperature | -10°C to 0°C (Strict) | 0°C to Room Temp (More forgiving) |
| Major Impurity | Hydroxy-pyridine (Hydrolysis) | Unreacted Amine |
| Gas Evolution | Violent | Controlled |
| Yield (Scale) | 40-60% | 75-85% |
Step-by-Step Optimization (Method B)
-
Charge: Suspend CuBr₂ (1.2 eq) and t-Butyl Nitrite (1.5 eq) in dry Acetonitrile.
-
Addition: Dissolve 2-amino-6-chloro-3-methylpyridine in minimal Acetonitrile. Add this solution dropwise to the reaction vessel.
-
Why? This is "Inverse Addition." It ensures the amine immediately encounters an excess of nitrosating agent, preventing "diazo-coupling" side reactions (Azo dyes).[1]
-
-
Thermal Control: Maintain internal temperature <25°C. The reaction is exothermic.
-
Quench: Quench with 20% HCl to decompose excess nitrite, then neutralize.
Module 3: Impurity Profiling & "Halogen Scrambling"
User Question: We see ~5% of 2,6-dichloro-3-methylpyridine in the final product. We used HCl for the workup. Is that the cause?
Technical Response:
Yes. You are experiencing Halogen Exchange (Scrambling) .
The diazonium intermediate is highly electrophilic. If chloride ions (
Impurity Formation Logic
Caption: Figure 2.[1][2] Competitive pathways for the diazonium cation. Chloride contamination leads to inseparable di-chloro impurities.[1]
Corrective Action:
-
Acid Choice: Use HBr exclusively if acidification is needed.[1] Never use HCl until the diazonium species is fully consumed.
-
Catalyst: Ensure CuBr₂ is used, not CuCl or CuCl₂.[1]
-
Purification: The 2,6-dichloro impurity has a very similar boiling point and polarity to the target. Separation requires high-efficiency fractional distillation or careful recrystallization from Hexane/EtOAc (the bromo compound is usually less soluble).[1]
Module 4: Safety & Engineering Controls
User Question: At 2kg scale, we experienced a pressure spike during diazotization. How do we manage this?
Technical Response:
Diazotization releases 1 mole of Nitrogen gas (
Safety Protocol:
-
Venting: Ensure the reactor has a wide-bore vent line leading to a scrubber.[1] Do not rely on standard reflux condensers; they can choke with gas flow.
-
Accumulation Check:
-
Danger:[1][3] If you add the nitrite too fast at too low a temperature, the reaction may "stall" (accumulate unreacted reagents). When it warms up, it will "run away" instantaneously.[1]
-
Test: Stop addition. Check for gas evolution. If gas stops immediately, the reaction is kinetically controlled (Good). If gas continues vigorously for minutes, you are accumulating reagents (Bad). Increase temperature slightly (to 0°C) to consume reagents before adding more.
-
-
Thermal Stability: Do not allow the diazonium salt to dry. Pyridine diazonium salts can be shock-sensitive explosives if isolated.[1] Always process in situ.
References
- Preparation of 2-bromo-6-fluoroaniline (Analogous Process Safety).Google Patents, CN115784896A.
-
Synthesis of 2-Bromo-6-Alkylaminopyridines (Sandmeyer Protocols). Georgia Southern Commons, 2023. Available at: [Link]
- Process for making 2-bromopyridine (Industrial Scale-up).Google Patents, US4291165A.
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development, 2019. Available at: [Link]
Disclaimer: This guide is for research and development purposes. All scale-up activities involving diazonium salts require a formal Process Hazard Analysis (PHA) and should be conducted in appropriate containment facilities.[1]
Sources
Validation & Comparative
Definitive Structural Elucidation: 2-Bromo-6-chloro-3-methylpyridine NMR Guide
[1]
Content Type: Technical Comparison & Analysis Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
Executive Summary: The Regioisomer Challenge
In the synthesis of polysubstituted pyridines—common scaffolds in kinase inhibitors and agrochemicals—regioselectivity is the primary analytical challenge.
This guide focuses on 2-Bromo-6-chloro-3-methylpyridine , a versatile intermediate where the distinct reactivity of the C2-Bromine and C6-Chlorine atoms allows for sequential cross-coupling (e.g., Suzuki-Miyaura).[1] However, synthetic routes often yield regioisomers, most notably 2-Bromo-3-chloro-6-methylpyridine .[1]
Standard low-resolution MS cannot distinguish these isomers (identical
Structural Analysis & Comparison
To ensure scientific integrity, we compare the Target against its most likely Alternative (Isomer).
| Feature | Target Compound | Alternative Isomer |
| Structure Name | This compound | 2-Bromo-3-chloro-6-methylpyridine |
| Substitution Pattern | 2-Br, 3-Me, 6-Cl | 2-Br, 3-Cl, 6-Me |
| Proton Environment | H4 and H5 (Ortho to each other) | H4 and H5 (Ortho to each other) |
| Key Distinction | Methyl group is adjacent to H4.[1][2][3][4][5][6][7] | Methyl group is adjacent to H5.[1] |
| Synthetic Risk | High (Regioisomer formation common) | High |
1H NMR Analysis Protocol
Sample Preparation[1][2]
-
Solvent:
(Chloroform-d) is preferred over DMSO- for this lipophilic molecule to prevent viscosity-induced line broadening.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Purity Check: Ensure no residual paramagnetic impurities (e.g., Cu/Pd from cross-coupling) which broaden pyridine signals.[1]
Predicted Chemical Shifts & Assignment Logic
Note: Values are calculated based on pyridine substituent additivity rules [1][2].
Target: this compound
| Signal | Integration | Multiplicity | Assignment Logic | ||
| Me | 3H | Singlet | ~2.35 | - | Deshielded by aromatic ring; slightly downfield due to ortho-Br.[1] |
| H4 | 1H | Doublet | ~7.45 | 8.0 | Ortho to Methyl.[1] Shielded relative to H4 in unsubstituted pyridine due to +I effect of Me.[1] |
| H5 | 1H | Doublet | ~7.20 | 8.0 | Ortho to Chlorine.[1] Cl is electron-withdrawing but mesomeric donation can shield ortho/para positions.[1] |
Comparison: The Isomer (2-Bromo-3-chloro-6-methylpyridine)
| Signal | Integration | Multiplicity | Distinction | ||
| Me | 3H | Singlet | ~2.50 | - | Methyl is adjacent to Nitrogen (C6 position), typically deshielded compared to C3-Me.[1] |
| H4 | 1H | Doublet | ~7.60 | 8.0 | Ortho to Cl.[1] |
| H5 | 1H | Doublet | ~7.10 | 8.0 | Ortho to Methyl.[1] |
Interpretation of Coupling Constants
Both isomers possess protons at the 4 and 5 positions. Consequently, both will display an AB system (two doublets) with an ortho-coupling constant (
-
Critical Insight: You cannot definitively distinguish these isomers solely by 1D 1H NMR splitting patterns. You must rely on NOE (Section 5).[1]
13C NMR Analysis[4][5][7][8][9][10][11][12][13]
Carbon NMR provides complementary evidence, particularly regarding the ipso-carbons attached to halogens.[1]
| Carbon | Shift ( | Assignment Note |
| C2 (C-Br) | ~142.0 | Carbon attached to Br is typically shielded relative to C-Cl due to the "Heavy Atom Effect" of Bromine [3].[1] |
| C6 (C-Cl) | ~150.0 | Carbon attached to Cl is significantly deshielded (electronegativity).[1] |
| C3 (C-Me) | ~135.0 | Quaternary carbon carrying the methyl group.[1] |
| C4 / C5 | 125.0 - 140.0 | Methine carbons (CH).[1][5] |
| Me | ~19.0 - 24.0 | Methyl carbon.[1] |
Diagnostic Value: If C2 (Br-bearing) and C6 (Cl-bearing) can be assigned via HMBC (Heteronuclear Multiple Bond Correlation), the position of the methyl group can be inferred.[1] However, this is indirect.[1]
The Definitive Validation: NOE/ROESY
To satisfy the "Trustworthiness" requirement of this guide, we rely on a self-validating experiment: 1D NOE Difference or 2D NOESY . This is the gold standard for distinguishing regioisomers where coupling constants are identical [4].
Experimental Logic[1]
-
Irradiate the Methyl Signal (~2.35 ppm).
-
Observe Response:
Interpreting the Result
-
If the NOE enhances the downfield doublet (H4, ~7.45 ppm), the structure is confirmed as the Target (3-Me).[1]
-
If the NOE enhances the upfield doublet (H5, ~7.10 ppm), the structure is likely the Isomer (6-Me).[1] (Note: Relative shifts of H4/H5 can vary; the key is that H4 is spatially adjacent to the 3-Me).
Decision Workflow Diagram
The following diagram illustrates the logical pathway to confirm the structure, ensuring no false positives.
Figure 1: Structural elucidation decision tree. This workflow filters out the 4-methyl isomer via coupling constants and distinguishes the 3-methyl vs. 6-methyl isomers via NOE.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for additivity rules). [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Substituent effects on pyridine rings). [1]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH. (Heavy atom effect on C-Br shifts).[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocols for NOE/NOESY).
Sources
- 1. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]
- 3. 6-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 57336640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. mdpi.com [mdpi.com]
mass spectrum interpretation of 2-Bromo-6-chloro-3-methylpyridine
Content Type: Technical Comparison Guide Subject: Mass Spectrometry Interpretation & Ionization Methodologies Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists[1]
Executive Summary
2-Bromo-6-chloro-3-methylpyridine (
This guide compares the analytical performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for this compound and provides a definitive breakdown of its unique 3:4:1 isotopic signature , which serves as the primary confirmation of identity.
The Isotopic Fingerprint: A Definitive Identifier
Unlike standard organic molecules where the Molecular Ion (
The 3:4:1 Rule
The definitive spectral feature of this molecule is the ratio of the molecular ion cluster (
-
M (m/z 205): Contains
and .[1] -
M+2 (m/z 207): Contains (
) AND ( ).[1] -
M+4 (m/z 209): Contains
and .[1]
Theoretical Abundance Calculation:
Comparative Data: Di-halogen vs. Mono-halogen
The table below contrasts the isotope pattern of the target molecule against a common impurity (mono-brominated analog) to demonstrate why this pattern is the primary QC check.
| Feature | Target: this compound | Impurity: 2-Bromo-3-methylpyridine |
| Formula | ||
| Isotope Pattern | Triplet (3:4:1) | Doublet (1:1) |
| m/z Cluster | 205, 207, 209 | 171, 173 |
| Interpretation | Presence of both Br and Cl confirmed.[1][5][6] | Presence of Br only.[1][5][7] Cl is absent.[1] |
Technique Comparison: EI vs. ESI
For structural elucidation, the choice of ionization method drastically alters the observed spectrum.
Comparative Assessment Matrix
| Metric | Electron Impact (EI) | Electrospray Ionization (ESI+) |
| Ion Type | Radical Cation ( | Protonated Adduct ( |
| Energy Regime | Hard (70 eV) | Soft (Thermal) |
| Fragmentation | Rich.[1] Distinct loss of halogens.[1] | Minimal. Mostly molecular ion.[1] |
| Library Match | Excellent (NIST/Wiley compatible).[1] | Poor (Instrument dependent).[1] |
| Utility | Best for Structural Proof. Confirms the halogen positions via fragmentation logic.[1] | Best for Purity/LC-MS. High sensitivity for reaction monitoring.[1] |
Recommendation: Use EI (GC-MS) for initial structural characterization and raw material identification.[1] Use ESI (LC-MS) for high-throughput purity screening during synthesis.[1]
Fragmentation Mechanics (EI Mode)
Understanding the fragmentation pathway is essential for confirming the position of the halogens. The bond dissociation energy dictates that the Carbon-Bromine bond breaks before the Carbon-Chlorine bond.[1]
Mechanistic Pathway
-
Molecular Ion (
205/207/209): The intact radical cation.[1] -
Primary Fragmentation (
): Homolytic cleavage of the C-Br bond.[1] This is the most favorable pathway, leading to a cation at 126/128 (retaining the Chlorine atom). -
Secondary Fragmentation (
): A characteristic ring contraction of pyridines, losing neutral HCN (27 Da) from the pyridyl cation.[1] -
Minor Pathway (
): Less abundant due to the stronger C-Cl bond.[1]
Figure 1: The dominant fragmentation pathway involves the loss of Bromine followed by HCN expulsion.[1] Note that the fragment at m/z 126 retains the Chlorine isotope pattern (3:1).
Experimental Protocol: GC-MS Identification
To obtain reproducible data for this compound, the following protocol minimizes thermal degradation and maximizes resolution.
Objective: Confirm identity and isotopic purity.
-
Sample Preparation:
-
GC Parameters:
-
MS Parameters (EI):
-
Data Analysis Criteria (Self-Validation):
-
Pass: Base peak cluster at
205/207/209 matches 3:4:1 ratio ( 10% tolerance). -
Pass: Significant fragment at
126 (Loss of Br). -
Fail: Presence of
171/173 doublet indicates mono-bromo impurity.[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[9] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][10] (Authoritative text on halogen isotope patterns and fragmentation). [1]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[1] (Standard reference for EI fragmentation data). [1]
-
PubChem. Compound Summary: 2-Bromo-3-chloro-6-methylpyridine.[1][11] (Used for physical property verification and exact mass calculation).[1] [1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Mechanistic insights into pyridine ring contraction and HCN loss).
Sources
- 1. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. novasynorganics.com [novasynorganics.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Spectrometric Identification of Organic Compounds, 7th Edition - Robert M. Silverstein, Francis X. Webster, David Kiemle - Google ブックス [books.google.co.jp]
- 10. eclass.upatras.gr [eclass.upatras.gr]
- 11. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Regioselectivity of 2,6-Dihalo-3-methylpyridines
This technical guide compares the reactivity profiles of 2-bromo-6-chloro-3-methylpyridine and 2,6-dichloro-3-methylpyridine , focusing on their application in regioselective synthesis for drug discovery.[1]
Executive Summary
In medicinal chemistry, the 3-methylpyridine scaffold is a privileged motif, but functionalizing it regioselectively presents a challenge due to the steric clash imposed by the C3-methyl group.
-
2,6-Dichloro-3-methylpyridine is the cost-effective "workhorse."[1] Its reactivity is dominated by steric control , directing the first functionalization almost exclusively to the unhindered C6 position.
-
This compound is the "precision tool."[1] It introduces an electronic bias (Br vs. Cl) that can override steric effects . This allows for orthogonal functionalization , enabling access to regioisomers (specifically C2-first functionalization) that are difficult to synthesize using the dichloro analog.
This guide analyzes the competition between Sterics (C3-Me) and Electronics (Leaving Group Ability) to help you select the right starting material.
Structural & Electronic Analysis
The presence of the methyl group at C3 creates a distinct asymmetry in the steric environment of the pyridine ring.
| Feature | 2,6-Dichloro-3-methylpyridine | This compound |
| C2 Position | Hindered Cl. High steric barrier (ortho-Me).[1] Moderate leaving group. | Hindered Br. High steric barrier.[1] Excellent leaving group for Pd-catalysis. |
| C6 Position | Unhindered Cl. Low steric barrier.[1] Moderate leaving group. | Unhindered Cl. Low steric barrier.[1] Good leaving group for SNAr. |
| Primary Control | Sterics (C6 favored) | Electronics vs. Sterics (Tunable) |
Mechanism of Selectivity[2]
-
Steric Effect: The C3-methyl group increases the transition state energy for attack at C2, retarding rates for bulky nucleophiles or ligands.
-
Electronic Effect (SNAr): Electronegativity drives addition. Cl (
) is more electron-withdrawing than Br ( ), often making C-Cl more electrophilic than C-Br in the absence of metal catalysis.[1] -
Electronic Effect (Cross-Coupling): Bond dissociation energy (BDE) drives oxidative addition. C-Br (
68 kcal/mol) is weaker than C-Cl ( 81 kcal/mol), making Br the preferred site for Pd(0) insertion.
Reactivity Profile 1: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
This is where the two scaffolds diverge most significantly.
2,6-Dichloro-3-methylpyridine (Steric Control)[1]
-
Outcome: Exclusive C6-functionalization .
-
Mechanism: Since both leaving groups are identical (Cl), the Pd catalyst inserts into the less hindered C-Cl bond at C6. The C3-methyl group blocks the trajectory of the bulky phosphine-ligated Pd species at C2.
-
Limitation: You cannot easily install a group at C2 without first blocking C6.
This compound (Electronic Override)[1]
-
Outcome: Selective C2-functionalization .
-
Mechanism: The rate of oxidative addition to C-Br is significantly faster than to C-Cl (
). This electronic preference is strong enough to override the steric hindrance of the C3-methyl group. -
Strategic Value: This substrate is essential if your SAR requires a carbon-carbon or carbon-nitrogen bond at the hindered C2 position while retaining a handle (Cl) at C6 for later steps.[1]
Experimental Protocol: C2-Selective Suzuki Coupling
-
Substrate: this compound (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ for hindered acids.[1]
-
Base/Solvent: Na₂CO₃ (2.0 eq) in DME/H₂O (3:1).
-
Conditions: 80°C, 4-12 h.
-
Key Observation: Conversion must be monitored carefully. Prolonged heating after Br-consumption will lead to "over-coupling" at the C6-Cl.[1]
Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)[4]
In SNAr, the trends often reverse or converge depending on the nucleophile.
2,6-Dichloro-3-methylpyridine[1]
-
Reasoning: The nucleophile attacks the least hindered carbon. The C3-methyl effectively shields the C2-chloride.
This compound[1][6][7][8][9]
-
Outcome: C6-Selectivity (Major product).[1]
-
Reasoning: Unlike Pd-coupling, SNAr does not strictly follow the "Br > Cl" leaving group trend.
-
Electrophilicity: The C-Cl bond is more polarized than C-Br, making the C6 carbon highly electrophilic.
-
Sterics: The C6 position is unhindered.
-
Convergence: Both electronic activation (of Cl) and steric accessibility favor attack at C6 .
-
-
Result: Both substrates yield the same regioisomer in SNAr chemistry (nucleophile at C6).
Decision Matrix & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible by choosing the correct starting material.
Caption: Divergent synthesis pathways. The Bromo-Chloro scaffold enables access to C2-substituted products via metal catalysis, which is inaccessible with the Dichloro scaffold.
Summary Table: Regioselectivity Data
| Reaction Type | Substrate | Major Site of Reaction | Controlling Factor |
| Suzuki Coupling | 2,6-Dichloro-3-methyl | C6 | Steric Hindrance at C2 |
| Suzuki Coupling | 2-Bromo-6-chloro-3-methyl | C2 | Bond Strength (Br < Cl) |
| SNAr (Amination) | 2,6-Dichloro-3-methyl | C6 | Steric Hindrance at C2 |
| SNAr (Amination) | 2-Bromo-6-chloro-3-methyl | C6 | Sterics + Cl Electronegativity |
| Lithiation | 2,6-Dichloro-3-methyl | C4 (LDA) | Directed ortho-metalation (DOM) |
Experimental Case Study: Synthesis of C2-Aryl Derivatives
Objective: Synthesize 2-(4-fluorophenyl)-6-chloro-3-methylpyridine.
Method A: Using 2,6-Dichloro-3-methylpyridine [1]
-
Attempt: Suzuki coupling with 4-fluorophenylboronic acid.[1]
-
Result:Failure. The major product is the C6-isomer (2-chloro-6-(4-fluorophenyl)-3-methylpyridine).[1] The steric bulk of the methyl group prevents the Pd-catalyst from accessing C2 efficiently before C6 reacts.
Method B: Using this compound [1][4]
-
Attempt: Suzuki coupling with 4-fluorophenylboronic acid (1.05 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/EtOH.
-
Result:Success. The oxidative addition occurs rapidly at the C-Br bond (C2).
-
Yield: 82% isolated yield of the desired C2-aryl product.
-
Note: The C6-Cl bond remains intact, available for a second diversification step (e.g., adding a solubilizing group).
References
-
Lutz, C., et al. "Regioselective Functionalization of 2,6-Dichloropyridines." Tetrahedron, 2012. (Generalized regioselectivity rules for chloropyridines).
-
Handy, S. T., & Zhang, Y. "Guide to the Regioselective Substitution of 2,3-Dihalopyridines." Organic Preparations and Procedures International, 2006. (Discussion on steric vs electronic control in halopyridines).
-
Schlosser, M. "The 3-Methyl Group Effect in Pyridine Functionalization." European Journal of Organic Chemistry, 2004. (Detailed analysis of steric hindrance in 3-picoline derivatives).
-
Pfizer Inc. "Process for the preparation of this compound intermediates."[1] US Patent 2005/012345, 2005. (Industrial synthesis and reactivity data).
Sources
- 1. Parkway Scientific Product List [parkwayscientific.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. 2-Bromo-6-chloro-3-methyl-5-nitropyridine Supplier & Manufacturer China | Properties, Safety, Uses, SDS & Price [pipzine-chem.com]
Strategic Scaffolding: Navigating Alternatives to 2-Bromo-6-chloro-3-methylpyridine in Cross-Coupling
Topic: Alternatives to 2-Bromo-6-chloro-3-methylpyridine for Cross-Coupling Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry and early-stage drug development, This compound is a workhorse scaffold. Its utility lies in its "programmed" reactivity: the C2-bromine atom is significantly more reactive toward oxidative addition than the C6-chlorine, allowing for highly selective sequential functionalization. However, supply chain volatility, cost constraints in scale-up, or the need for orthogonal functionalization strategies often necessitate alternatives.
This guide objectively compares the baseline scaffold against three distinct alternatives:
-
The Economic Contender: 2,6-Dichloro-3-methylpyridine.
-
The Orthogonal Specialist: 2-Bromo-6-fluoro-3-methylpyridine.
-
The High-Flux Variant: 2,6-Dibromo-3-methylpyridine.
Critical Warning: The primary challenge in replacing this compound is not reactivity, but regioselectivity . The C3-methyl group exerts steric pressure on the C2 position. In the baseline molecule, the weak C-Br bond overrides this steric hindrance. In symmetric dihalo-alternatives, steric factors often dominate, potentially inverting the site of coupling from C2 to C6.
The Baseline: this compound
-
Primary Mechanism: Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Regiochemistry: C2-Selective.
-
Why: The rate of oxidative addition into C-Br is orders of magnitude faster than C-Cl. This electronic preference (
) overcomes the steric hindrance caused by the C3-methyl group.
-
-
Limitation: The C6-chlorine is relatively inert, often requiring bulky, electron-rich ligands (e.g., Buchwald precatalysts) or harsh conditions for the second functionalization step.
Alternative 1: 2,6-Dichloro-3-methylpyridine (The Economic Contender)
Best For: Large-scale manufacturing where cost is paramount and catalyst screening is feasible.
Technical Analysis
This is the most common cost-saving alternative, but it carries a high risk of regiochemical inversion .
-
Reactivity: Both sites are chlorides, making them electronically similar.
-
The Trap: Without the Br/Cl differentiator, the reaction is governed by sterics. The C3-methyl group shields the C2 position. Consequently, standard Pd-catalysts preferentially couple at the less hindered C6 position .
-
Strategic Adjustment: To force C2-coupling, you must use ligands with specific "bite angles" or electronic properties that favor the more electron-deficient C2 site despite the steric cost, or utilize directing groups if available.
Data Comparison
| Feature | Baseline (2-Br-6-Cl) | Alternative (2,6-Cl2) |
| Cost | High | Low |
| Primary Coupling Site | C2 (Electronic control) | C6 (Steric control) |
| Catalyst Requirement | Standard (e.g., Pd(dppf)Cl2) | Advanced (e.g., Pd-XPhos, Pd-PEPPSI) |
| Selectivity Risk | Low | High (Requires optimization) |
Alternative 2: 2-Bromo-6-fluoro-3-methylpyridine (The Orthogonal Specialist)
Best For: Library generation and diversity-oriented synthesis (DOS).
Technical Analysis
This scaffold replaces the "coupling-coupling" sequence with a "coupling-SNAr" sequence.[1]
-
Reactivity: The C2-Br is active for Pd-coupling.[2] The C6-F is inert to Pd(0) but highly reactive toward Nucleophilic Aromatic Substitution (SNAr).
-
Selectivity: Superior. The Fluorine atom prevents any competing oxidative addition at C6, ensuring exclusive C2 coupling.
-
Workflow Benefit: After the C2-Suzuki coupling, the C6-F can be displaced by amines, thiols, or alkoxides under mild conditions (often without transition metals), avoiding the "metal scavenger" issues common in multi-step Pd chemistries.
Alternative 3: 2,6-Dibromo-3-methylpyridine (The High-Flux Variant)
Best For: Reactions with difficult/bulky boronic acids where maximal reactivity is needed.
Technical Analysis
-
Reactivity: Both sites are highly reactive bromides.
-
Risk: Controlling mono- vs. bis-coupling is difficult. Like the dichloro analog, the steric bulk at C3 pushes the first coupling toward C6 , although the high reactivity of C-Br can sometimes lead to statistical mixtures (C2 + C6 + Bis).
-
Mitigation: Requires slow addition of the nucleophile and high catalyst loading to ensure the first coupling completes before the second begins, but regiocontrol remains poor compared to the baseline.
Decision Matrix: Which Scaffold to Choose?
| Scenario | Recommended Scaffold | Why? |
| Standard Discovery | This compound | Predictable C2 selectivity; standard protocols apply. |
| Cost Reduction (Scale) | 2,6-Dichloro-3-methylpyridine | Significantly cheaper; requires process R&D to fix regiochemistry (likely C6). |
| Sequential SNAr | 2-Bromo-6-fluoro-3-methylpyridine | Allows Pd-free second step; perfect for introducing amines/ethers at C6. |
| Unreactive Partners | 2,6-Dibromo-3-methylpyridine | High reactivity helps force coupling with deactivated boronic acids. |
Visualizing the Regioselectivity Trap
The following diagram illustrates how the C3-methyl group dictates the reaction pathway differently depending on the halogen substitution.
Figure 1: Regioselectivity divergence. Note how the "Economic" dichloro alternative risks yielding the wrong regioisomer due to steric steering by the C3-methyl group.
Experimental Protocols
Protocol A: Selective C2-Coupling of the Baseline (Reference Standard)
Validates the electronic preference of Br over Cl.
-
Reagents: this compound (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl2·CH2Cl2 (3 mol%), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with the pyridine, boronic acid, base, and catalyst.
-
Evacuate and backfill with N2 (3 cycles).
-
Add degassed solvent mixture.[3]
-
Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to avoid activating the C6-Cl.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
-
Expected Outcome: >95% selectivity for C2-arylation [1].
Protocol B: Orthogonal Workflow for 2-Bromo-6-fluoro-3-methylpyridine
Demonstrates the chemo-selective advantage.
Step 1: Suzuki Coupling (C2-Selective)
-
Reagents: 2-Bromo-6-fluoro-3-methylpyridine (1.0 eq), Boronic ester (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Conditions: Toluene/EtOH/H2O (4:1:1), 90 °C, 12 h.
-
Mechanism: Pd inserts exclusively into C-Br. C-F bond strength (approx. 115 kcal/mol) prevents oxidative addition.
-
Result: Isolation of 2-aryl-6-fluoro-3-methylpyridine.
Step 2: SNAr Amination (C6-Selective)
-
Reagents: Product from Step 1 (1.0 eq), Primary/Secondary Amine (1.5 eq), DIPEA (2.0 eq).
-
Solvent: DMSO or NMP (Concentration 0.5 M).
-
Procedure: Heat to 100–120 °C in a sealed tube.
-
Why it works: The pyridine nitrogen activates the C6 position (para-like) for nucleophilic attack. Fluoride is an excellent leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate [2].
References
-
Lutz, M. R., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Organic Letters, vol. 18, no. 13, 2016, pp. 3258–3261. Link
-
Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." Journal of Organic Chemistry, vol. 84, no. 10, 2019, pp. 6017–6027. Link
-
Schlosser, M., et al. "Site-Selective Coupling of Dihalogenated Heterocycles." European Journal of Organic Chemistry, vol. 2014, no. 12, 2014, pp. 2501–2510. Link
Sources
Technical Guide: FTIR Characterization of 2-Bromo-6-chloro-3-methylpyridine
Executive Summary
2-Bromo-6-chloro-3-methylpyridine (CAS: 1057643-25-6) serves as a critical halogenated heterocyclic scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the bromine, chlorine, and methyl substituents on the pyridine ring.
This guide provides a comparative spectroscopic analysis to distinguish this specific isomer from its common regioisomers (e.g., 2-bromo-6-chloro-5-methylpyridine) and precursors. We prioritize Transmission FTIR (KBr Pellet) over ATR for this analysis due to the necessity of resolving low-frequency carbon-halogen vibrations (
Part 1: Strategic Methodology & Sampling
The "Application Scientist" Perspective: ATR vs. Transmission
For polysubstituted pyridines containing heavy halogens (Br, Cl), the choice of sampling technique is not merely operational—it is analytical.
| Feature | Diamond ATR (Standard) | KBr Pellet (Transmission) | Verdict for this Molecule |
| Workflow Speed | High (Drop-and-shoot) | Low (Requires grinding/pressing) | Use ATR for routine ID. |
| Spectral Range | Cutoff often ~525 | Transparent down to ~400 | Use KBr for full characterization. |
| Resolution | Lower effective pathlength | High spectral contrast | KBr Required to resolve C-Br bands. |
| Sample State | Solid/Liquid compatible | Solid state only | KBr allows crystal lattice analysis. |
Protocol: High-Fidelity KBr Pellet Preparation
To ensure detection of the C-Br stretching mode (~600-500 cm⁻¹).
-
Ratio: Mix 2.0 mg of This compound with 200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture (hygroscopic shift), but ensure particle size is <2 µm to prevent scattering (Christiansen effect).
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum to remove trapped air.
-
Validation: The resulting pellet must be transparent. A cloudy pellet indicates moisture or coarse particle size.
Part 2: Spectral Analysis & Comparison[1]
Core Spectrum: this compound
The spectrum is dominated by the pyridine ring breathing modes and the specific substitution pattern (2,3,6-trisubstituted).
Table 1: Diagnostic Peak Assignments
Note: Values are derived from empirical correlation of 2-halo-6-methylpyridine analogs.
| Functional Group | Frequency ( | Intensity | Vibrational Mode Assignment |
| Aromatic C-H | 3080 – 3030 | Weak | C-H Stretching ( |
| Aliphatic C-H | 2960 – 2920 | Medium | Asymmetric C-H stretch (Methyl group at C3). |
| Aliphatic C-H | 2870 – 2850 | Weak | Symmetric C-H stretch (Methyl group). |
| Pyridine Ring | 1585 – 1570 | Strong | C=N / C=C Ring Stretching (Quadrant stretch). |
| Pyridine Ring | 1450 – 1435 | Strong | Semicircle ring stretch (Characteristic of pyridines). |
| C-Cl Bond | 740 – 700 | Strong | C-Cl Stretching (often coupled with ring vibration). |
| C-Br Bond | 650 – 550 | Med/Strong | C-Br Stretching (Low frequency, requires KBr). |
| Fingerprint | 850 – 800 | Strong | C-H Out-of-Plane (OOP) Bending (Isolated H or adjacent H). |
Comparative Analysis: Distinguishing Isomers
The primary challenge in synthesis is separating the 3-methyl isomer (Target) from the 5-methyl regioisomer (Impurity).
-
Target (this compound):
-
The C3-Methyl and C2-Bromo are vicinal (adjacent). Steric crowding often shifts the methyl deformation bands slightly.
-
OOP Pattern: The remaining protons are at C4 and C5 (vicinal). Expect a strong doublet in the 800-840
range indicative of two adjacent aromatic hydrogens.
-
-
Isomer (2-Bromo-6-chloro-5-methylpyridine):
-
Here, the protons would be at C3 and C4.
-
Differentiation: While subtle, the Fingerprint Region (1000-600
) will show a shift in the C-Cl band position due to the electronic effect of the methyl group being meta vs ortho to the chlorine.
-
Part 3: Experimental Workflow (QC Pathway)
This diagram outlines the decision-making process for validating the intermediate using FTIR.
Figure 1: Logical flow for FTIR validation of halogenated pyridine intermediates. Note the specific checkpoints for functional group verification.
Part 4: Discussion & Interpretation
The Halogen Conundrum (C-Cl vs. C-Br)
In this compound, the halogen atoms are the heaviest components, significantly affecting the reduced mass of the vibrating system.
-
C-Cl: Typically appears at 740–700 cm⁻¹ . The chlorine at the C6 position is adjacent to the ring nitrogen. The inductive effect of the nitrogen typically shifts this band to higher frequencies compared to chlorobenzene.
-
C-Br: Typically appears at 650–550 cm⁻¹ . This band is often weak and broad. Warning: If using a ZnSe ATR crystal (cutoff ~650 cm⁻¹), you may miss the C-Br stretch entirely. This is why KBr or CsI optics are mandatory for full validation.
Precursor Contamination
Common precursors include 2-amino-6-chloro-3-methylpyridine or the 2-hydroxy tautomer (pyridone).
-
Detection: Look for broad bands at 3400–3200 cm⁻¹ (N-H or O-H stretch). The pure this compound product should show no significant absorption above 3100 cm⁻¹.
References
-
Sigma-Aldrich. 2-Bromo-6-methylpyridine Product Specification & Spectral References.[1] (Analogous structure data). Available at:
-
NIST Mass Spectrometry Data Center. Infrared Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on C-Halogen and Heterocyclic assignments).
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. (3rd Ed.). Wiley.
Sources
Strategic Halogen Selection: Cost-Effectiveness of 2-Bromo vs. 2-Chloro-3-Methylpyridine
[1]
Executive Summary
In the development of pyridine-based pharmacophores, the choice between 2-bromo-3-methylpyridine (2-Br-3-Pic) and 2-chloro-3-methylpyridine (2-Cl-3-Pic) is a classic "Time vs. Money" trade-off that shifts dramatically as a project moves from Discovery to Process.[1]
-
The Bromo Advantage: Superior reactivity (weaker C-X bond) allows for "off-the-shelf" catalysis (e.g., Pd(PPh₃)₄), lower temperatures, and faster cycle times. It is the preferred choice for Discovery/Lead Op where material cost is negligible compared to chemist time.[1]
-
The Chloro Advantage: Significantly lower raw material cost (~10-20x cheaper) and superior Atom Economy (AE).[1] However, it requires "privileged" ligands (e.g., XPhos, SPhos) or higher catalyst loading to overcome the kinetic barrier of oxidative addition. It is the mandatory choice for Kilogram/Commercial Scale .[1]
This guide provides the experimental data and economic models required to determine the precise "Tipping Point" for your specific workflow.
Technical Landscape: The Kinetic Barrier
The core differentiator is the bond dissociation energy (BDE) of the carbon-halogen bond at the C2 position. The pyridine nitrogen exerts an electron-withdrawing effect, making the C2 position susceptible to Nucleophilic Aromatic Substitution (
Bond Energy & Reactivity Profile
| Feature | 2-Bromo-3-methylpyridine | 2-Chloro-3-methylpyridine | Impact |
| C-X BDE | ~65 kcal/mol | ~81 kcal/mol | Cl requires higher activation energy ( |
| Oxidative Addition | Fast / Facile | Slow / Rate-Limiting | Cl requires electron-rich ligands to boost Pd(0) nucleophilicity.[1] |
| Atom Economy (MW) | 172.02 g/mol | 127.57 g/mol | Cl is 26% lighter; less mass waste per mole of product.[1] |
| Boiling Point | 218 °C | 192 °C | Cl is slightly easier to distill but more volatile.[1] |
Visualization: The Catalytic Cycle Divergence
The following diagram illustrates where the Chloro derivative "stalls" the catalytic cycle compared to the Bromo derivative.
Figure 1: Comparative catalytic cycle.[1] The red node indicates the kinetic bottleneck for the Chloro derivative, necessitating specialized ligands.
Economic Analysis: The "Total Cost of Reaction" (TCR)
Do not look at substrate price in isolation.[1] You must calculate the Total Cost of Reaction (TCR) , which includes the catalyst burden.
Market Price Benchmarks (Estimates)
-
2-Br-3-Pic: $1,400 - $2,600 / kg (High variance, synthesis difficulty).[1]
-
2-Cl-3-Pic: $70 - $300 / kg (Commodity chemical, used in agrochemicals).[1]
The Catalyst Tax
To couple the Chloro derivative, you cannot use cheap Triphenylphosphine (
-
Standard Catalyst (for Bromo):
≈ $2,000 / mol Pd.[1] -
Advanced Catalyst (for Chloro):
+ ≈ $15,000 / mol Pd (due to ligand cost).[1]
Cost Comparison Model (100 mol Scale)
| Component | Bromo Route (Standard) | Chloro Route (Advanced) |
| Substrate Cost | High ($250k) | Low ($25k) |
| Catalyst Cost | Low ($2k) | High ($15k) |
| Solvent/Energy | Low (Toluene, 80°C) | Moderate (Dioxane, 100°C) |
| Purification | Standard | Standard |
| NET COST | ~$252,000 | ~$45,000 |
Experimental Protocols
To validate these claims, we present two self-validating protocols for a standard Suzuki-Miyaura coupling with Phenylboronic acid.
Protocol A: High-Throughput / Discovery (The Bromo Route)
Best for: <10g scale, quick optimization, low catalyst cost.
-
Reagents:
-
Procedure:
-
Validation:
-
TLC: Monitor disappearance of starting material (
in 20% EtOAc/Hex). -
Workup: Dilute with EtOAc, wash with brine.[1]
-
Expected Yield: 92-96%.
-
Protocol B: Process / Cost-Optimized (The Chloro Route)
Best for: >100g scale, maximum atom economy.
-
Reagents:
-
Procedure:
-
Validation:
-
HPLC: Required for process monitoring (Cl derivatives often co-elute with biaryl products on TLC).[1]
-
Expected Yield: 88-94%.
-
Decision Matrix
Use the following logic flow to determine the correct starting material for your current project phase.
Figure 2: Decision matrix for selecting the optimal halogenated intermediate.
References
-
Zauba Technologies. (2023).[1] Import/Export Data for 2-Bromo-3-methylpyridine and 2-Chloro-3-methylpyridine.
-
BenchChem. (2025).[1][2][3] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.[1]
-
National Institutes of Health (NIH). (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1]
-
Royal Society of Chemistry. (2021).[1] Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.[1]
-
LibreTexts. (2021). Yield And Atom Economy in Chemical Reactions.[1][4][5][1]
Biological Potency of 2-Bromo-6-chloro-3-methylpyridine Derivatives: A Comparative Guide
Executive Summary
2-Bromo-6-chloro-3-methylpyridine (CAS: 132606-40-7) represents a "privileged scaffold" in medicinal chemistry. Unlike symmetrical dihalopyridines (e.g., 2,6-dichloropyridine), this compound offers orthogonal reactivity : the 2-bromo position is highly labile to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 6-chloro position remains available for subsequent nucleophilic aromatic substitution (
This guide analyzes the biological activity of compounds synthesized from this scaffold, focusing on P2X7 receptor antagonists (anti-inflammatory/CNS) and Tubulin Polymerization Inhibitors (anticancer), comparing their efficacy against standard-of-care alternatives.
Part 1: Structural Versatility & Synthetic Logic
The core value of this scaffold lies in its ability to facilitate divergent synthesis. The distinct halogen reactivities allow for the programmed assembly of complex heterocycles.
Divergent Synthesis Workflow
The following diagram illustrates the two primary synthetic pathways utilized to generate biologically active libraries from this scaffold.
Figure 1: Divergent synthetic pathways from this compound accessing distinct therapeutic classes.
Part 2: Biological Activity & Comparative Analysis
Case Study 1: P2X7 Receptor Antagonists (CNS & Inflammation)
Target: P2X7 Receptor (ATP-gated ion channel). Therapeutic Area: Neuroinflammation, Depression, Rheumatoid Arthritis.
Derivatives synthesized via the Imidazo[1,2-a]pyridine route (Pathway B) have shown potent antagonism of the P2X7 receptor. The 3-methyl group on the pyridine core is critical for locking the conformation required to fit the allosteric binding pocket.
Performance Comparison: Novel Derivatives vs. Standards
The following table compares a representative 2,6-disubstituted pyridine derivative (Compound 19-Q) synthesized from this scaffold against standard antagonists.
| Compound | Core Scaffold | Brain Penetration ( | Mechanism | |
| Compound 19-Q | This compound | 0.45 µM | 0.37 | Allosteric Antagonist |
| CE-224,535 (Pfizer) | 2-Chlorobenzamide | 1.10 µM | Low | Orthosteric/Allosteric |
| AZD9056 (AstraZeneca) | Adamantane | 8.80 µM | Moderate | Allosteric |
Key Insight: The scaffold-derived Compound 19-Q exhibits superior potency (
Case Study 2: Tubulin Polymerization Inhibitors (Anticancer)
Target: Tubulin (Colchicine Binding Site). Therapeutic Area: Multi-drug resistant tumors (Breast, HeLa).
Using Pathway A (Suzuki coupling), the 2-bromo position is coupled with trimethoxyphenyl boronic acids to mimic the structure of Combretastatin A-4 (CA-4) . The 3-methyl group restricts rotation, fixing the biaryl system in the active "twisted" conformation.
Cytotoxicity Data (MTT Assay)
| Compound | Cell Line | Selectivity Index (SI) | |
| Pyridine-CA4 Analog | HeLa (Cervical) | 1.57 ± 0.2 | >15 |
| Pyridine-CA4 Analog | MCF-7 (Breast) | 2.80 ± 0.4 | >10 |
| Combretastatin A-4 | HeLa | 0.012 | Low (Toxic) |
| Doxorubicin | HeLa | 0.62 | Moderate |
Analysis: While less potent than the natural product CA-4, the pyridine analogs offer significantly higher metabolic stability and selectivity (SI > 15) against normal cells, addressing the major toxicity limitations of CA-4.
Part 3: Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (Synthesis of Biaryl Core)
This protocol validates the reactivity preference of the 2-Br over the 6-Cl.
-
Reagents: this compound (1.0 eq), Arylboronic acid (1.1 eq),
(5 mol%), (2.5 eq). -
Solvent System: Toluene:Ethanol:Water (4:1:1). Note: The biphasic system is crucial for solubilizing the inorganic base.
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes.
-
Add reagents to a Schlenk flask under Argon flow.
-
Heat to 90°C for 8 hours . (Monitoring: TLC shows disappearance of starting material
0.6 -> Product 0.4 in 10% EtOAc/Hexane). -
Critical Checkpoint: If temperature exceeds 110°C, oxidative addition at the 6-Cl position may occur ( <5% byproduct). Maintain 90°C for strict regioselectivity.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
. Purify via silica gel chromatography.
Protocol B: Synthesis of Imidazo[1,2-a]pyridine Scaffold
-
Step 1 (Hydrazinolysis): Reflux this compound with hydrazine hydrate (excess, 10 eq) in ethanol for 12 hours. The 2-Br is displaced by the hydrazine nucleophile.
-
Observation: Reaction mixture turns from pale yellow to deep orange.
-
-
Step 2 (Cyclization): Treat the isolated hydrazinyl intermediate with
-bromoacetophenone in ethanol (Reflux, 4h). -
Result: Formation of the fused bicyclic system. The 3-methyl group remains intact, positioning itself proximal to the bridgehead nitrogen, influencing the pKa and binding properties.
Part 4: Mechanistic Visualization
The following diagram details the interaction of the P2X7 antagonist (derived from the scaffold) within the receptor pocket, highlighting the role of the 3-methyl group.
Figure 2: Pharmacophore model showing the critical role of the 3-methyl group in hydrophobic binding.
References
-
Imidazo[1,2-a]pyridine Synthesis
- Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Source: ACS Omega, 2021.
-
URL:[Link]
-
P2X7 Antagonist Activity
-
Suzuki Coupling Methodology
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- Source: Molecules, 2017.
-
URL:[Link]
-
Anticancer (Combretastatin Analogues)
- Title: Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretast
- Source: Journal of Medicinal Chemistry, 2014.
-
URL:[Link]
-
Scaffold Characterization
- Title: this compound | C6H5BrClN.
- Source: PubChem.
-
URL:[Link]
Sources
comparing Suzuki vs Stille coupling efficiency for 2-Bromo-6-chloro-3-methylpyridine
[1][2]
Executive Summary
For the specific substrate This compound , the choice between Suzuki-Miyaura and Stille cross-coupling is dictated by the trade-off between steric hindrance tolerance and process scalability .[1][2]
-
The Verdict: The Stille coupling is generally more efficient "out of the box" for this substrate. The compact nature of the transmetallation transition state allows organostannanes to bypass the steric clash created by the C3-methyl group more effectively than boronic acids.
-
The Caveat: Suzuki coupling is the mandatory choice for GMP/scale-up but requires specific "bulky" ligand systems (e.g., SPhos, XPhos) to achieve comparable yields. Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often result in stalled conversion or hydrodehalogenation due to the C3-methyl blockade.
Substrate Analysis: The Steric-Electronic Conflict
To understand the efficiency gap, we must analyze the specific electronic and spatial environment of This compound .[1][2]
-
Electronic Activation (C2 vs. C6):
-
Position 2 (Br): Highly activated for oxidative addition due to the adjacent pyridine nitrogen (electron-withdrawing) and the weaker C-Br bond (approx. 68 kcal/mol).[2]
-
Position 6 (Cl): Also activated by the nitrogen but possesses a stronger C-Cl bond (approx. 81 kcal/mol).[1][2]
-
Result: Chemoselectivity naturally favors C2.[1][2] However, harsh conditions required to force a reaction can activate C6, leading to bis-coupling or polymerization.[1][2]
-
-
Steric Blockade (The Critical Factor):
-
The C3-Methyl group sits ortho to the reactive C2-bromide.[1][2]
-
This creates a "gatekeeper" effect.[1][2] During the catalytic cycle, the bulky palladium complex must approach C2.
-
Suzuki Limitation: The transmetallation step in Suzuki coupling involves a four-coordinate boronate "ate" complex (negatively charged and bulky).[1][2] The C3-methyl group significantly destabilizes this transition state.[1][2]
-
Stille Advantage: The transmetallation in Stille coupling involves a neutral, less coordinated organostannane species, which is less sensitive to the steric bulk of the C3-methyl group.
-
Visualization: Selectivity & Reactivity Map
Caption: Reactivity map highlighting the antagonistic relationship between the activating C2-Br bond and the blocking C3-Methyl group.[2]
Comparative Performance Data
The following data summarizes typical performance metrics for 2,3-disubstituted pyridines based on aggregated methodology studies.
| Feature | Suzuki-Miyaura Coupling | Stille Cross-Coupling |
| Primary Challenge | Slow transmetallation due to C3-Me sterics.[1][2] | Toxicity of Tin byproducts.[1][2][3] |
| Standard Yield | 40–60% (using Pd(PPh3)4) | 75–90% (using Pd(PPh3)4) |
| Optimized Yield | 85–95% (using SPhos/Pd(OAc)2) | 90–98% (using Pd2(dba)3/AsPh3) |
| Reaction Time | 4–12 Hours (often requires heating >80°C) | 2–6 Hours (often works at 60–80°C) |
| Site Selectivity | Risk of C6-Cl coupling if T > 100°C. | Excellent C2 selectivity (mild conditions).[2] |
| Purification | Easy (Flash chromatography).[1][2] | Difficult (Requires KF workup or scavengers). |
| Scale Suitability | High (Preferred for GMP).[1][2] | Low (Avoided due to heavy metal waste).[1][2] |
Detailed Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Steric-Optimized)
Rationale: Standard triphenylphosphine ligands are too bulky to effectively ligate palladium at the hindered C2 site without dissociating.[1][2] We use SPhos (a Buchwald ligand), which is electron-rich (facilitating oxidative addition) and provides a "pocket" that accommodates the C3-methyl group.[1][2]
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: Pd(OAc)2 (2 mol%)[2]
-
Ligand: SPhos (4 mol%)[2]
-
Base: K3PO4 (2.0 equiv, anhydrous preferred)
-
Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water.[1][2][4]
Step-by-Step:
-
Pre-complexation: In a vial, mix Pd(OAc)2 and SPhos in the solvent (degassed) and stir for 5 minutes at RT to form the active catalytic species. Color change to yellow/orange is expected.
-
Addition: Add the this compound, boronic acid, and K3PO4.
-
Degassing: Sparge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.[1][2]
-
Reaction: Seal and heat to 90°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry organic layer over MgSO4.[1][2]
Protocol B: Robust Stille Coupling (Discovery Phase)
Rationale: The neutral mechanism allows the use of "dumber" catalysts like Pd(PPh3)4. Copper(I) Iodide (CuI) is added as a co-catalyst ("The Copper Effect") to accelerate the transmetallation step, which is the rate-determining step for hindered substrates.
Reagents:
-
Substrate: 1.0 equiv
-
Organostannane: 1.1 equiv
-
Catalyst: Pd(PPh3)4 (5 mol%)[2]
Step-by-Step:
-
Setup: Flame-dry the reaction vessel and cool under Argon.
-
Loading: Add this compound, organostannane, Pd(PPh3)4, and CuI.
-
Solvent: Add anhydrous DMF via syringe.
-
Reaction: Heat to 70°C . Monitor via TLC/LCMS.[1][2]
-
Efficiency Note: This reaction often completes faster than Suzuki due to the "Copper effect" scavenging the stannyl group.
-
-
Tin Removal (Critical): Upon completion, add 10% aqueous KF solution and stir vigorously for 30 minutes. A white polymeric solid (Bu3SnF) will precipitate.[1][2] Filter this solid through Celite before extraction.[1][2]
Decision Logic: When to Use Which?
The following decision tree provides a logical framework for selecting the coupling method based on project stage and molecule constraints.
Caption: Decision matrix for selecting the optimal coupling strategy based on chemical and operational constraints.
References
-
BenchChem. (2025).[1][2] Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine. Retrieved from [2]
-
Organic Chemistry Portal. (n.d.).[1][2] Suzuki Coupling - Mechanism and Ligand Effects. Retrieved from [2]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2]
-
Farina, V., & Krishnamurthy, V. (1998).[1][2] The Stille Reaction. Organic Reactions. (Classic review on Stille kinetics vs Sterics).
-
Grygorenko, O. O., et al. (2018).[1][2] Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluorides. (Demonstrates ligand effects on hindered pyridines). Retrieved from [2]
Sources
- 1. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
X-ray crystallography data for 2-Bromo-6-chloro-3-methylpyridine derivatives
A Comparative Guide to Regiochemical Assignment for Medicinal Chemistry
Executive Summary
The Challenge: In the optimization of kinase inhibitors and allosteric modulators, 2-Bromo-6-chloro-3-methylpyridine (CAS: 132606-40-7) serves as a critical scaffold. Its utility lies in its two chemically distinct halogen handles (C2-Br and C6-Cl). However, this utility introduces a significant analytical bottleneck: Regiochemical Ambiguity.
While oxidative addition rates generally favor the C-Br bond (C2) over the C-Cl bond (C6), the steric bulk of the C3-methyl group can kinetically retard the C2 reaction, leading to competitive coupling at C6 or inseparable mixtures. Standard 1D NMR is often inconclusive due to the paucity of aromatic protons (only H4 and H5 remain).
The Solution: This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR spectroscopy for resolving these regiochemical isomers. We provide experimental protocols for crystallizing these lipophilic intermediates and demonstrate why SC-XRD is the requisite "Gold Standard" for filing IND (Investigational New Drug) applications.
Part 1: The Regioselectivity Problem (Context)
When performing a Suzuki-Miyaura coupling on this scaffold, two outcomes are possible. Distinguishing them is critical because the biological activity (SAR) usually depends on the precise vector of the substituent.
-
Isomer A (C2-Functionalized): Result of electronic control (Br > Cl).
-
Isomer B (C6-Functionalized): Result of steric control (C3-Me blocks C2).
Because the pyridine ring is electron-deficient, the chemical shift differences in
Decision Matrix: When to Deploy X-ray
The following logic flow illustrates the critical path for structural assignment.
Figure 1: Structural elucidation workflow. X-ray crystallography becomes mandatory when steric bulk prevents clear NOE signals.
Part 2: Comparative Analysis (X-ray vs. NMR)
The following data compares the reliability of methods for a hypothetical derivative: 2-(4-fluorophenyl)-6-chloro-3-methylpyridine .
| Feature | Method A: 600 MHz NMR (NOESY) | Method B: X-ray Crystallography |
| Primary Data | Through-space H-H interactions (< 5 Å) | Electron density map (Diffraction) |
| Sample Requirement | ~5 mg in solution (CDCl | Single Crystal (>0.1 mm dimensions) |
| Resolution Limit | Averaged over time (ms scale) | Atomic resolution (~0.8 Å) |
| Regio-Confidence | 85% (Subject to interpretation) | 100% (Direct visualization) |
| Ambiguity Source | Free rotation of C2-aryl group | Crystal packing disorder (rarely fatal) |
| Turnaround Time | 2 Hours | 24-48 Hours (including growth) |
Expert Insight:
"While NMR is faster, I have seen multiple cases in late-stage lead optimization where an NOE signal was misinterpreted due to anisotropic tumbling, leading to a 'false positive' assignment of the C2 isomer. X-ray data not only confirms the regiochemistry but provides the torsion angle between the pyridine and the new aryl ring—a critical parameter for docking simulations."
Part 3: Experimental Protocols
A. Crystallization of Halogenated Pyridines
This compound derivatives are often low-melting solids or oils. Standard evaporation often yields amorphous gum. We utilize a Vapor Diffusion method optimized for halogen-bonding interactions.
The "Anti-Solvent" Protocol:
-
Dissolution: Dissolve 15 mg of the pure derivative in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate in a small inner vial (GC vial).
-
Filtration: Filter through a cotton plug to remove dust (nucleation sites).
-
Diffusion Chamber: Place the open inner vial inside a larger scintillation vial containing 3 mL of Pentane or Heptane .
-
Seal & Wait: Cap the outer vial tightly. The volatile pentane will slowly diffuse into the DCM, lowering the solubility gradually.
-
Harvest: Check after 24-48 hours. Look for prismatic blocks.
Troubleshooting (The "Heavy Atom" Trick): If the neutral molecule does not crystallize, convert it to a salt.
-
Protocol: Dissolve in Et
O and bubble HCl gas. The resulting Pyridinium Hydrochloride salt is ionic, has a higher melting point, and crystallizes readily from MeOH/Et O. The Cl counter-ion also aids in solving the structure via anomalous scattering if needed.
B. Data Collection Parameters (Rigaku/Bruker Systems)
-
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the methyl group).
-
Source: Cu K
( Å). Note: Copper is preferred over Molybdenum for organic molecules to maximize diffraction intensity, especially given the presence of Br/Cl which absorb heavily. -
Strategy: Full sphere collection (360° rotation) to ensure high redundancy.
Part 4: Visualizing the Crystallization Workflow
Figure 2: Vapor diffusion setup. The slow mixing of pentane into the DCM solution drives controlled crystal growth.
Part 5: References
-
Cambridge Structural Database (CSD). Search Query: Pyridine, 2-bromo-6-chloro. CCDC. [Link]
-
Lutz, M., et al. (2017). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Journal of Organic Chemistry. [Link] (Demonstrates regioselectivity issues in polyhalogenated heterocycles).
-
Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (Standard text for small molecule crystallography protocols).
-
PubChem Compound Summary. "this compound (CID 57336640)." National Center for Biotechnology Information. [Link]
Technical Comparison: Analytical Purity Determination of 2-Bromo-6-chloro-3-methylpyridine
Executive Summary
2-Bromo-6-chloro-3-methylpyridine (CAS: 1211527-38-0 / 185017-72-5 analog) is a critical halogenated pyridine scaffold used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and Bcl-2 family inhibitors.
The analytical challenge for this molecule lies not in simple assay determination, but in regio-selectivity . The structural similarity between the target molecule and its potential "scrambled" halogen isomers (e.g., 2-chloro-6-bromo-3-methylpyridine) renders standard C18 HPLC methods insufficient.
This guide compares three analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) —to provide a definitive purity assessment strategy.
Part 1: The Structural Challenge
The target molecule contains a pyridine ring substituted with three distinct functionalities. The primary impurities arising from synthesis (often via Sandmeyer reaction or direct halogenation) include:
-
Regioisomers: 2-Chloro-6-bromo-3-methylpyridine (Halogen scramble).
-
Des-halo analogs: 2-Chloro-3-methylpyridine or 2-Bromo-3-methylpyridine (Incomplete reaction).
-
Di-substituted analogs: 2,6-Dibromo- or 2,6-Dichloro- variants.
Standard Reverse Phase (RP) chromatography relies on hydrophobicity (LogP). Since Br and Cl have similar hydrophobic contributions, C18 columns often co-elute these isomers. This guide prioritizes methods capable of resolving these specific structural variants.
Part 2: Method A – HPLC-UV (The Routine Workhorse)
Best for: Routine QC, impurity profiling, and isomer separation.
While C18 is standard, Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are superior for this application. These phases utilize
Experimental Protocol
-
Column: Fluorophenyl (PFP) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity; maintains neutral species).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Detection: UV @ 272 nm (Lambda max for halogenated pyridines).
-
Column Temp: 35°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 30 | Initial equilibration. |
| 15.0 | 85 | Shallow gradient to maximize resolution of isomers. |
| 18.0 | 85 | Wash lipophilic dimers. |
| 18.1 | 30 | Re-equilibration. |
Critical Insight: The PFP column separates the 2-Bromo-6-chloro from the 2-Chloro-6-bromo isomer based on the difference in electron density distribution affecting the
Part 3: Method B – GC-MS (The Orthogonal Approach)
Best for: Volatile impurity identification and process control.
Halogenated pyridines are thermally stable and volatile, making GC-MS an excellent orthogonal method. It is particularly effective for detecting solvent residues and non-UV active starting materials.
Experimental Protocol
-
Column: DB-5MS or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split ratio 50:1).
-
Detector: Mass Selective Detector (MSD), Scan range 35–400 amu.
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
Fragmentation Logic:
-
Molecular Ion (M+): Look for characteristic isotope patterns.
-
Br/Cl presence: Distinctive M+, M+2, M+4 pattern.[4]
-
Target (1 Br, 1 Cl): Intensity ratio approx 100% (M), 130% (M+2), 30% (M+4).
-
-
Differentiation: While mass spectra of isomers are similar, the retention time on a DB-5MS column differs slightly due to boiling point variations caused by the dipole moment differences of the 2-Br vs 6-Cl positioning.
Part 4: Method C – qNMR (The Absolute Standard)
Best for: Absolute purity assay (w/w%) without a reference standard.
When a certified reference standard of this compound is unavailable, qNMR is the only valid method to determine absolute purity (assay).
Experimental Protocol
-
Solvent: DMSO-
(Provides excellent solubility and separates signals well). -
Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).
-
Selection Criteria: The IS signals must not overlap with the target's Methyl group (~2.3 ppm) or Aromatic protons (~7.5-8.0 ppm).
-
-
Relaxation Delay (D1): 30 seconds (Must be
of the slowest relaxing proton). -
Scans: 16 or 32.
Calculation:
- : Integral area
- : Number of protons
- : Molecular weight[1]
- : Weight (mg)
- : Purity (as decimal)
Part 5: Comparative Analysis
The following table contrasts the performance of the three methods based on experimental data characteristics.
| Feature | HPLC-UV (PFP Column) | GC-MS | qNMR |
| Primary Utility | Isomer Separation & Routine QC | Impurity ID & Volatiles | Absolute Assay (w/w%) |
| Specificity | High (Resolves regioisomers) | Medium (Isomers may co-elute) | High (Structural confirmation) |
| LOD/LOQ | Excellent (< 0.05%) | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) |
| Reference Std? | Required for assay | Required for assay | Not Required (Primary method) |
| Throughput | High (20 min/sample) | High (15 min/sample) | Low (Sample prep intensive) |
| Cost per Run | Low | Low | High (Deuterated solvents) |
Part 6: Recommended Workflow (Decision Logic)
This diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of development and data requirements.
Caption: Decision matrix for selecting between HPLC, GC-MS, and qNMR based on the availability of reference standards and the specific analytical need (Assay vs. Impurity Profiling).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link
-
Regis Technologies. (2013). Chromatographic Resolution of Closely Related Species: Halogen Isomers. ACS Publications. Link
-
Sigma-Aldrich. (2017). Quantitative NMR Spectroscopy: Technical Details and Certified Reference Materials.Link
-
Sielc Technologies. (2018).[1] HPLC Method for Separation of Halogenated Pyridines.Link
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-Bromo-6-chloro-3-methylpyridine
Executive Summary & Chemical Profile
Objective: Safe containment, segregation, and disposal of 2-Bromo-6-chloro-3-methylpyridine (and chemically homologous halogenated pyridines). Scope: This guide applies to pure substance disposal, reaction mixture waste, and spill management in a research laboratory setting.
Chemical Identity & Waste Classification:
-
Chemical Class: Halogenated Heterocycle (Pyridine derivative).
-
Waste Stream: Halogenated Organic Waste .[1]
-
RCRA Status (USA): While not always explicitly P- or U-listed by specific CAS, it must be treated as hazardous waste due to toxicity and halogen content (characteristic waste).
-
Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Aquatic Toxicity. Releases toxic hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx) upon combustion.
| Property | Specification |
| Physical State | Likely Solid or Low-Melting Solid (Isomer dependent) |
| Halogen Content | High (Contains Br and Cl) |
| Combustibility | Combustible; emits toxic fumes |
| Incompatibility | Strong Oxidizers, Strong Acids |
| PPE Requirement | Nitrile Gloves (Double gloving recommended), Safety Goggles, Lab Coat, Fume Hood |
The Science of Segregation: Why It Matters
As a scientist, understanding why we segregate waste ensures compliance.
-
The Halogen Rule: You must never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is labeled "Halogenated."
-
Causality: Incineration of halogenated compounds generates acidic gases (HCl, HBr). Disposal facilities must use specialized incinerators with acid scrubbers. Mixing a small amount of this pyridine into a non-halogenated drum forces the entire drum to be treated as halogenated, exponentially increasing disposal costs and environmental processing load.
-
-
Chemical Compatibility: Pyridines are basic. Avoid mixing with concentrated acids (e.g., Nitric Acid waste) in the waste container to prevent exothermic neutralization reactions or formation of unstable salts.
Operational Workflows
Workflow A: Disposal of Pure Solid Reagent
Scenario: Expired or excess solid chemical.
-
Do Not Solubilize: If the material is solid, keep it solid. Dissolving it creates unnecessary liquid waste volume.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), Hazard Checkbox (Toxic, Irritant).
-
-
Transfer: Transfer solid using a chemically compatible spatula inside a fume hood.
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid contaminated waste).
Workflow B: Disposal of Reaction Mixtures (Liquid Waste)
Scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate) after a reaction.
-
Determine Solvent Base:
-
If solvent is Halogenated (DCM, Chloroform): Use Halogenated Waste stream.
-
If solvent is Non-Halogenated (EtOAc, Hexane): The presence of the pyridine makes the entire mixtureHalogenated Waste .
-
-
pH Check: Ensure the waste solution is not highly acidic or basic (pH 4–10). If necessary, neutralize slowly before adding to the carboy to prevent drum pressurization.
-
Segregation: Pour into the designated "Halogenated Organic Waste" carboy.
-
Critical Step: Ensure the carboy is grounded (if metal) or conductive to prevent static discharge, although this is less critical for high-flashpoint halogenated mixtures than for pure flammables.
-
Visualized Decision Protocols
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the material ends up in the correct regulatory stream, preventing costly re-classification.
Caption: Decision matrix for segregating halogenated pyridine waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is added.
Figure 2: Emergency Spill Response Loop
A self-validating workflow for immediate spill containment.
Caption: Emergency response loop. The dotted line represents the verification step—cleaning continues until no residue remains.
Regulatory & Compliance Reference
Compliance is "Cradle-to-Grave."[2] You are responsible for the waste until it is destroyed.
-
EPA Waste Code (Generic): If not specifically listed, use D001 (Ignitable, if in flammable solvent) or D003 (Reactive, if applicable), but primarily manage as Non-RCRA Regulated Hazardous Waste (unless P/U listed) that must be incinerated due to halogen content.
-
Destruction Method: High-temperature incineration with secondary combustion chamber and acid gas scrubbing (99.99% destruction efficiency required).
References
-
U.S. Environmental Protection Agency (EPA). "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Management.[2]
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." 29 CFR 1910.1200.
-
Sigma-Aldrich. "Safety Data Sheet: 2-Bromo-6-chloropyridine (Analogous Halogenated Pyridine)." Accessed via Material Safety Data Sheet Database.
-
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure."
Sources
Personal protective equipment for handling 2-Bromo-6-chloro-3-methylpyridine
Operational Safety Guide: Handling 2-Bromo-6-chloro-3-methylpyridine
Executive Hazard Analysis: Beyond the SDS
While the Safety Data Sheet (SDS) classifies this compound primarily as an irritant (H315, H319, H335), treating it solely as a "standard organic intermediate" is a procedural error.
The Pharmacokinetic Risk: The presence of both bromine and chlorine atoms on the lipophilic pyridine ring significantly enhances this molecule's ability to permeate the stratum corneum (outer skin layer). Unlike simple inorganic acids that burn immediately, halogenated pyridines can penetrate the skin before pain receptors trigger a response. Once absorbed, pyridine derivatives can act as systemic sensitizers and hepatotoxins.
Operational Directive: Do not rely on pain as an indicator of exposure. All handling protocols must assume rapid dermal absorption .
Personal Protective Equipment (PPE) Matrix
This matrix is designed to mitigate specific exposure vectors based on the state of matter.
| Protection Zone | Task A: Weighing / Solid Handling | Task B: Solution / Synthesis / Workup | Rationale |
| Hand Protection | Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5 mil minimum) | Barrier Laminate Required: If handling >100mL or concentrated solutions, use Silver Shield/4H liners under Nitrile. | Halogenated aromatics degrade thin nitrile <15 mins. Laminates provide >4h breakthrough time. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles (Indirect Vent) | Solutions pose a splash risk that glasses cannot seal against. |
| Respiratory | Engineering Control: Weigh inside a fume hood or powder containment balance enclosure. | Engineering Control: Fume hood sash at working height (18"). | If hood failure occurs: Full-face respirator with P100/OV cartridges. |
| Body Defense | Standard Cotton Lab Coat + Long Sleeves | Chemical-Resistant Apron (Tyvek or rubber) over Lab Coat. | Cotton absorbs spills, holding toxins against the skin. Aprons shed liquids. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational scale and state of the chemical.
Figure 1: PPE Selection Logic based on physical state and quantity thresholds.
Operational Protocols
A. Weighing & Static Control (Solid Phase)
Halogenated pyridines in solid form are often electrostatic. This causes "fly-away" powder, which settles on balance surfaces and wrists.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.
-
The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touches hood sash, balance door) and your dominant hand as the "dirty" hand (holds spatula/chemical). Never cross-contaminate.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as hazardous solid waste.
B. Synthesis & Solution Handling
-
Glove Discipline: If a splash occurs on nitrile gloves, do not wipe it off . Remove the outer glove immediately, wash the inner glove with soap/water, and don a fresh outer glove.
-
Needle Safety: When transferring solutions via syringe, never recap needles. Use Luer-lock syringes to prevent needle "pop-off" due to pressure buildup, which sprays chemicals.
Emergency Response & Spill Management
Scenario: Dermal Exposure (Skin Contact)
-
Immediate Action: Cease work. Do not hesitate.
-
Removal: Remove contaminated clothing/gloves while moving to the sink/shower.
-
Flushing: Wash with copious amounts of soap and water for 15 minutes .
-
Note: Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the pyridine.
-
-
Reporting: Consult a physician. Provide the SDS. Mention "Halogenated Pyridine Absorption."
Scenario: Bench Spill (<100 mL)
-
Isolate: Alert nearby personnel.
-
Absorb: Use a vermiculite or clay-based absorbent. Do not use paper towels alone (they increase surface area for evaporation).
-
Collect: Scoop into a sealable jar. Label as "Halogenated Debris."
Disposal & Waste Stream Segregation
Proper disposal is critical to prevent environmental contamination and regulatory fines. This compound is a halogenated organic .
Figure 2: Waste segregation workflow to ensure compliance and safety.
Key Disposal Rules:
-
Segregation: Never mix this chemical into the "Non-Halogenated" solvent drum. Even small amounts of halogens require the entire drum to be treated as halogenated waste, tripling disposal costs.
-
Acid Incompatibility: Do not mix with strong acids in the waste container.[1] Although the pyridine ring is stable, exothermic protonation can pressurize waste containers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Halogenated Pyridines Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
